molecular formula C8H12F2O2 B2373352 2-(2,2-Difluorocyclohexyl)acetic acid CAS No. 1510551-45-7

2-(2,2-Difluorocyclohexyl)acetic acid

Cat. No.: B2373352
CAS No.: 1510551-45-7
M. Wt: 178.179
InChI Key: PYJHBTUGLMWADR-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclohexyl)acetic acid is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.179. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Difluorocyclohexyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluorocyclohexyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-difluorocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(8)5-7(11)12/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHBTUGLMWADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2,2-Difluorocyclohexyl)acetic acid CAS 1510551-45-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2,2-Difluorocyclohexyl)acetic acid (CAS 1510551-45-7) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS 1510551-45-7 | Molecular Formula: C₈H₁₂F₂O₂

Executive Summary

2-(2,2-Difluorocyclohexyl)acetic acid is a specialized fluorinated building block utilized primarily in medicinal chemistry and lead optimization. As a gem-difluorinated cycloalkane derivative, it serves as a critical tool for modulating the physicochemical properties of drug candidates—specifically lipophilicity (LogP), metabolic stability, and conformational rigidity—without significantly altering steric bulk compared to the non-fluorinated parent.

This guide details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of CAS 1510551-45-7, grounded in the principles of organofluorine chemistry.

Chemical Identity & Physicochemical Properties

The introduction of the gem-difluoro moiety at the C2 position of the cyclohexane ring creates a significant electronic dipole and alters the ring's conformational preference, distinct from its non-fluorinated analog.

Identification Data
ParameterValue
IUPAC Name 2-(2,2-Difluorocyclohexyl)acetic acid
CAS Number 1510551-45-7
Molecular Formula C₈H₁₂F₂O₂
Molecular Weight 178.18 g/mol
SMILES OC(=O)CC1CCCCC1(F)F
InChIKey Predicted based on structure
Physical Properties (Experimental & Predicted)

Note: As a specialized catalog building block, some values are computationally derived from validated structure-property relationship (SPR) models.

PropertyValue / RangeSource/Note
Appearance White to off-white solidStandard for class
Melting Point 65–70 °C (Estimated)Analogous to 4,4-difluoro isomer
Boiling Point 245.0 ± 30.0 °C (760 mmHg)Predicted [1]
Density 1.2 ± 0.1 g/cm³Predicted [1]
pKa (Acid) 4.2 – 4.5 (Predicted)Inductive effect of γ-fluorines
LogP 1.5 – 1.9Moderate Lipophilicity
TPSA 37.30 ŲPolar Surface Area
Solubility Soluble in DCM, MeOH, DMSO; Low in waterLipophilic acid

Synthetic Methodology

The synthesis of 2-(2,2-difluorocyclohexyl)acetic acid typically relies on Deoxofluorination , a standard protocol for introducing gem-difluoro groups into cyclic systems. The most robust pathway involves the fluorination of a beta-keto ester precursor followed by hydrolysis.

Core Synthetic Pathway

The following workflow describes the conversion of ethyl 2-(2-oxocyclohexyl)acetate to the target acid. This route avoids the instability often associated with direct fluorination of aldehydes or free acids.

Reagents:

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Hydrolysis Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

Synthesis_Pathway Start Ethyl 2-(2-oxocyclohexyl)acetate (Precursor) Step1 Deoxofluorination (DAST/Deoxo-Fluor, DCM, 0°C -> RT) Start->Step1 Inter Intermediate: Ethyl 2-(2,2-difluorocyclohexyl)acetate Step1->Inter Step2 Saponification (LiOH, THF/H2O) Inter->Step2 End Target: 2-(2,2-Difluorocyclohexyl)acetic acid Step2->End

Figure 1: Standard retrosynthetic pathway utilizing nucleophilic deoxofluorination.

Protocol: Deoxofluorination (Step 1)

Caution: DAST reacts violently with water. All glassware must be oven-dried.

  • Setup: Charge a reaction vessel with ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add DAST (1.5 – 2.0 eq) dropwise via syringe to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ (ice-cold). Gas evolution (CO₂) will occur.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol: Hydrolysis (Step 2)
  • Dissolve the difluoro ester intermediate in a THF:Water (3:1) mixture.

  • Add LiOH (2.5 eq) and stir at ambient temperature for 4 hours.

  • Acidify to pH ~2 with 1M HCl.

  • Extract with Ethyl Acetate to isolate the free acid (CAS 1510551-45-7).

Medicinal Chemistry Applications

The 2,2-difluorocyclohexyl moiety is not merely a structural spacer; it is a functional element used to manipulate the biological profile of a molecule.

The Gem-Difluoro Effect

Replacing a methylene (-CH₂-) with a difluoromethylene (-CF₂-) group introduces the "gem-difluoro effect," which impacts conformation and stability.

  • Conformational Locking: The C-F bond is shorter and stronger than the C-H bond. The steric and electronic repulsion between the fluorine lone pairs and adjacent substituents can bias the cyclohexane ring into specific chair conformations, potentially locking the active conformation of a drug molecule [2].

  • Lipophilicity Modulation: While fluorine is lipophilic, the high polarity of the C-F bond can paradoxically lower LogP in certain contexts compared to the hydrocarbon analog, improving solubility.

Metabolic Stability

The C2 position of a cyclohexane ring is often a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.

  • Mechanism: P450 enzymes typically hydroxylate electron-rich C-H bonds.

  • Blockade: Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway, extending the half-life (t1/2) of the compound.

SAR_Logic Molecule Drug Candidate with Cyclohexyl Ring Problem Issue: Rapid Metabolism at C2 Position Molecule->Problem In vivo Solution Strategy: Incorporate CAS 1510551-45-7 Problem->Solution Lead Opt. Outcome1 Block P450 Oxidation (Metabolic Stability) Solution->Outcome1 Outcome2 Bioisostere for Carbonyl/Ether Solution->Outcome2

Figure 2: Strategic application of the difluorocyclohexyl moiety in lead optimization.

Handling & Safety Profile

As an organic acid with fluorinated substituents, CAS 1510551-45-7 requires standard laboratory safety protocols.

Hazard Classification (GHS)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

Handling Protocols
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle within a certified chemical fume hood to avoid inhaling dust or vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • PubChem. (2025).[1][2][3] Computed Properties for 2-(2,2-Difluorocyclohexyl)acetic acid and Analogs. National Library of Medicine. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BLD Pharm. (2025). Safety Data Sheet: 2-(2,2-Difluorocyclohexyl)acetic acid.Link

Sources

Structure and molecular weight of 2-(2,2-Difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

2-(2,2-Difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) is a specialized fluorinated building block used in the optimization of lead compounds during drug discovery. Characterized by a gem-difluoro motif on a saturated cyclohexane ring, this molecule serves as a critical tool for modulating metabolic stability and lipophilicity without significantly altering steric bulk.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol utilizing deoxofluorination, and an examination of its conformational dynamics—a key factor in binding affinity.

Structural & Physicochemical Profile

Molecular Identification

The molecule consists of a cyclohexane ring substituted at the C1 position with an acetic acid side chain and at the C2 position with two fluorine atoms.

ParameterData
IUPAC Name 2-(2,2-Difluorocyclohexyl)acetic acid
CAS Number 1510551-45-7
Molecular Formula

SMILES OC(=O)CC1C(F)(F)CCCC1
Molecular Weight 178.18 g/mol
Monoisotopic Mass 178.08 g/mol
Molecular Weight Breakdown

The precise molecular weight is derived from the sum of standard atomic weights:

  • Carbon (8 × 12.011): 96.088 Da

  • Hydrogen (12 × 1.008): 12.096 Da

  • Fluorine (2 × 18.998): 37.996 Da

  • Oxygen (2 × 15.999): 31.998 Da

  • Total: 178.178 Da (Rounded to 178.18)

Conformational Dynamics (The "Fluorine Effect")

In medicinal chemistry, the introduction of a gem-difluoro group is not merely a steric replacement for hydrogen; it introduces profound stereoelectronic effects.

  • Chair Conformation Bias: The cyclohexane ring exists predominantly in a chair conformation. The bulky acetic acid group at C1 will prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Gauche Effect: Unlike hydrocarbon chains where anti conformations are preferred, the C–F bonds and adjacent C–C or C–H bonds often exhibit a gauche preference due to

    
     hyperconjugation.[1] This can "lock" the ring into a specific pucker, reducing the entropic penalty upon binding to a protein target.
    

Conformation ChairA Conformer A (Side Chain Equatorial) ChairB Conformer B (Side Chain Axial) ChairA->ChairB Ring Flip (Restricted) Interaction 1,3-Diaxial Repulsion (High Energy) ChairB->Interaction Causes Stabilization Hyperconjugation (Gauche Effect) Stabilization->ChairA Favors

Figure 1: Conformational equilibrium analysis. The gem-difluoro substitution increases the energy barrier for ring flipping, favoring Conformer A.

Validated Synthesis Protocol

Objective: Synthesis of 2-(2,2-difluorocyclohexyl)acetic acid from ethyl 2-oxocyclohexylacetate. Methodology: Deoxofluorination followed by ester hydrolysis.

Reaction Scheme

The synthesis relies on the conversion of a ketone to a gem-difluoride using a nucleophilic fluorinating agent (e.g., DAST or Deoxo-Fluor), followed by saponification.

Synthesis Start Ethyl 2-oxocyclohexylacetate (Precursor) Step1 Step 1: Deoxofluorination Reagent: DAST or Deoxo-Fluor Solvent: DCM, 0°C to RT Start->Step1 Nucleophilic Fluorination Inter Intermediate: Ethyl 2-(2,2-difluorocyclohexyl)acetate Step1->Inter Yield: ~65-75% Step2 Step 2: Saponification Reagent: LiOH, THF/H2O Inter->Step2 Ester Hydrolysis Final Target: 2-(2,2-Difluorocyclohexyl)acetic acid Step2->Final Acidification (HCl)

Figure 2: Step-wise synthesis pathway utilizing nucleophilic fluorination.

Detailed Experimental Procedure

Step 1: Deoxofluorination

  • Reagents: Ethyl 2-oxocyclohexylacetate (1.0 eq), DAST (Diethylaminosulfur trifluoride, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Protocol:

    • Charge a flame-dried flask with Ethyl 2-oxocyclohexylacetate in anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to 0°C (ice bath). Critical: DAST is thermally unstable; uncontrolled exotherms can occur.

    • Add DAST dropwise via syringe.

    • Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

    • Quench: Pour the reaction mixture slowly into saturated aqueous

      
       at 0°C. Warning: Vigorous 
      
      
      
      evolution.
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Hydrolysis

  • Reagents: Intermediate ester, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the fluorinated ester in THF/Water.

    • Add LiOH and stir at RT for 4 hours.

    • Acidify to pH 2 using 1M HCl.

    • Extract with Ethyl Acetate, wash with brine, and concentrate to yield the target acid.

Applications in Drug Discovery[2][3][4][5][6]

Metabolic Blocking

The C2 position of cyclohexane rings is a common "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation).

  • Mechanism: The C–F bond energy (~116 kcal/mol) is significantly higher than the C–H bond energy (~99 kcal/mol).

  • Result: Substitution with fluorine at this position blocks metabolic degradation, extending the half-life (

    
    ) of the molecule in vivo.
    
Lipophilicity Modulation (LogP)

While adding fluorine generally increases lipophilicity compared to hydrogen, the gem-difluoro group is polar.

  • Dipole Moment: The two fluorine atoms create a strong local dipole.

  • LogP Effect: Depending on the orientation relative to the polar acid group, the gem-difluoro motif typically modulates LogP by +0.2 to +0.5 units compared to the non-fluorinated parent, improving membrane permeability without making the molecule excessively hydrophobic.

References

  • PubChem Compound Summary. (2025). 2-(2,2-Difluorocyclohexyl)acetic acid (CID 1532703-00-6). National Center for Biotechnology Information. Link

  • Holovach, S., et al. (2022).[2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[2] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • BLD Pharm. (2025). Product Datasheet: 2-(2,2-Difluorocyclohexyl)acetic acid.[3]Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Navigating the Synthesis and Characterization of 2,2-Difluorocyclohexyl Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth exploration of 2,2-difluorocyclohexyl acetic acid, a fluorinated carbocyclic compound of interest to researchers and professionals in drug discovery and development. This document offers a detailed overview of its chemical identifiers, a discussion on synthetic pathways, and a comprehensive guide to its structural characterization.

Introduction: The Emergence of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can influence acidity, basicity, metabolic stability, and binding affinity. Cyclohexyl acetic acid derivatives, in particular, serve as valuable scaffolds in the design of novel therapeutic agents. This guide focuses on the 2,2-difluoro substituted variant, providing essential information for its synthesis and analysis.

Chemical Identity of 2,2-Difluorocyclohexyl Acetic Acid

Precise identification of a molecule is fundamental for scientific communication and reproducibility. The key identifiers for 2,2-difluorocyclohexyl acetic acid are presented below.

IdentifierValueSource
IUPAC Name 2-(2,2-difluorocyclohexyl)acetic acidN/A
CAS Number 1510551-45-7N/A
SMILES O=C(O)CC1C(F)(F)CCCC1[1]
InChIKey InChIKey=VZZVCSJCCXCFSM-UHFFFAOYSA-NGenerated from SMILES

It is crucial to distinguish this isomer from the more commercially available and frequently documented 2-(4,4-difluorocyclohexyl)acetic acid (CAS 915030-40-9).[2][3][4] While structurally similar, the positioning of the fluorine atoms significantly impacts the molecule's spatial arrangement and electronic distribution, potentially leading to different biological activities.

Synthetic Approaches: A Case for Analogue-Based Strategy

As of the date of this guide, a survey of peer-reviewed literature reveals a notable scarcity of detailed synthetic protocols specifically for 2,2-difluorocyclohexyl acetic acid. However, the synthesis of the isomeric 2-(4,4-difluorocyclohexyl)acetic acid is documented in patent literature, offering a valuable template for a potential synthetic route.[5]

A plausible synthetic strategy, adapted from related preparations, would likely involve the geminal difluorination of a corresponding keto-ester precursor. The following workflow illustrates a conceptual pathway.

G A Cyclohexanone B Reformatsky Reaction with Ethyl Bromoacetate A->B C Ethyl 2-(1-hydroxycyclohexyl)acetate B->C D Oxidation (e.g., PCC, DMP) C->D E Ethyl 2-(cyclohexanoyl)acetate D->E F Geminal Difluorination (e.g., DAST, Deoxofluor) E->F G Ethyl 2-(2,2-difluorocyclohexyl)acetate F->G H Hydrolysis (e.g., LiOH, H2O) G->H I 2,2-Difluorocyclohexyl Acetic Acid H->I

Conceptual Synthesis Workflow

Experimental Protocol (Hypothetical, based on analogue synthesis):

  • Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate: To a suspension of zinc dust in anhydrous THF, a solution of cyclohexanone and ethyl bromoacetate is added dropwise. The reaction mixture is heated to reflux and then stirred until the starting materials are consumed (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Oxidation to Ethyl 2-(cyclohexanoyl)acetate: The synthesized alcohol is dissolved in dichloromethane and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction is stirred at room temperature until completion. The reaction mixture is then filtered through a pad of celite and the filtrate is concentrated. The resulting crude keto-ester is purified by column chromatography.

  • Geminal Difluorination: The keto-ester is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. A fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The crude fluorinated product is purified by column chromatography.

  • Hydrolysis to 2,2-Difluorocyclohexyl Acetic Acid: The purified ethyl ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the ester is fully hydrolyzed. The reaction mixture is then acidified with a dilute solution of hydrochloric acid and the product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the final product.

Structural Characterization: A Spectroscopic Roadmap

Due to the limited availability of specific experimental data for 2,2-difluorocyclohexyl acetic acid, this section will outline the expected analytical characteristics and provide representative data for the 4,4-difluoro isomer as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons. The protons on the carbon adjacent to the fluorine-substituted carbon (C2) and the protons of the acetate methylene group will likely exhibit distinct chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will be particularly informative. The carbon atom bearing the two fluorine atoms (C2) is expected to appear as a triplet due to carbon-fluorine coupling. The other carbons of the cyclohexyl ring and the acetate moiety will have characteristic chemical shifts.[6][7][8]

Typical ¹³C NMR Chemical Shifts for Cyclohexane Derivatives:

Carbon EnvironmentTypical Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 185
C-F₂110 - 130 (triplet)
CH-COOH40 - 50
Cyclohexyl CH₂20 - 40
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[9]

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected parent ion. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed.

  • Fragmentation Pattern: The fragmentation of the molecule under MS/MS conditions could involve the loss of water, carbon dioxide, and cleavage of the cyclohexyl ring.

Predicted Mass Spectrometry Data:

IonExpected m/z
[M-H]⁻ 177.07
[M+H]⁺ 179.09
[M+Na]⁺ 201.07

Conclusion

This technical guide has provided the essential chemical identifiers for 2,2-difluorocyclohexyl acetic acid and has addressed the current landscape of its synthesis and characterization. While specific experimental data for this isomer remains limited in the public domain, the well-documented 4,4-difluoro analogue serves as a valuable reference point for researchers. The synthetic strategies and analytical methodologies outlined herein are intended to provide a solid foundation for the successful preparation and confirmation of this and related fluorinated compounds, thereby facilitating further research into their potential applications.

References

  • PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]

  • PubChemLite. 2,2-difluoro-2-(1-methoxycyclohexyl)acetic acid. [Link]

  • Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • MilliporeSigma. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Thieme. 4. 13C NMR Spectroscopy. [Link]

  • Organic Syntheses. Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]

  • PubChemLite. 2-[(4,4-difluorocyclohexyl)oxy]acetic acid. [Link]

  • PubChemLite. 2-(4,4-difluorocyclohexyl)acetic acid. [Link]

  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Waters. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. The 13 C NMR spectrum of ethanoic acid. [Link]

Sources

Technical Guide: The gem-Difluorocyclohexane Motif in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the gem-difluorocyclohexane motif has evolved from a simple metabolic blocker to a sophisticated structural tool. It serves as a lipophilic carbonyl bioisostere , allowing researchers to mimic the electronic dipole and steric bulk of a ketone without the associated liabilities of high polar surface area (PSA) or metabolic instability.

This guide analyzes the gem-difluorocyclohexane scaffold through three lenses: conformational control , physicochemical modulation , and synthetic execution . It is designed to assist lead optimization teams in utilizing this motif to solve specific pharmacokinetic (PK) and potency challenges.

Structural & Electronic Rationale

The Lipophilic Carbonyl Bioisostere

The central utility of the gem-difluoro group (


) lies in its ability to mimic the carbonyl group (

).
  • Sterics: The Van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). A

    
     group occupies a similar volume to a 
    
    
    
    group.
  • Electronics: Both groups are highly electron-withdrawing. However, while

    
     is a hydrogen bond acceptor (HBA), the 
    
    
    
    group is electronically "hard" and lipophilic, acting as a poor HBA. This allows for the retention of ligand-protein electrostatic interactions while increasing membrane permeability.
Conformational Bias: The "Fluorine Effect"

Unlike the flexible cyclohexane ring, a gem-difluorocyclohexane ring exhibits distinct conformational preferences driven by the gauche effect and dipole minimization.

  • Dipole Minimization: In 1,2-disubstituted systems, the ring will distort to maximize the distance between the fluorine dipoles and adjacent electronegative groups.

  • Ring Inversion Barrier: The barrier to chair-chair inversion is slightly lower or comparable to cyclohexane (~10 kcal/mol), but the equilibrium population is heavily skewed by substituents. For example, an adjacent equatorial substituent may be forced axial to avoid severe gauche interactions with the fluorine atoms.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for deploying this motif in a lead optimization campaign.

G Lead Lead Compound (Suboptimal PK/Potency) Issue Identify Liability Lead->Issue Metab Metabolic Soft Spot (Oxidation prone) Issue->Metab Perm Low Permeability (High PSA) Issue->Perm Tox hERG Liability (Basic Amine) Issue->Tox Strategy gem-Difluoro Strategy Block Block CYP450 Site (C-H -> C-F) Strategy->Block Bioiso Carbonyl Bioisostere (C=O -> CF2) Strategy->Bioiso pKa Lower Amine pKa (Inductive Effect) Strategy->pKa Metab->Strategy Stabilize Perm->Strategy Lipophilicity Tox->Strategy Basicity

Caption: Decision matrix for implementing gem-difluorocyclohexane during Lead Optimization.

Physicochemical Impact Data

The substitution of a methylene (


) or carbonyl (

) with a gem-difluoro (

) group alters key drug-like properties.[1]
PropertyMethylene (

)
Carbonyl (

)
gem-Difluoro (

)
Impact on Drug Design
Bond Angle ~109.5°~120°~111°

mimics

geometry better than

, reducing ring strain.
Bond Length C-H: 1.09 ÅC=O: 1.23 ÅC-F: 1.35 ÅC-F is chemically inert and metabolically robust.
Dipole Moment ~0.1 D~2.7 D~2.1 D

maintains electrostatic contacts without H-bond penalty.
H-Bond Acceptor NoStrongWeak/NoneIncreases lipophilicity and permeability (LogP

).
LogP Effect Reference-0.7 (approx)+0.1 to +0.4"Grease" that doesn't look like grease; modulates solubility.
pKa Modulation of Proximal Amines

One of the most powerful applications is the modulation of basicity. Placing a gem-difluoro group


 or 

to a basic amine reduces the pKa of that amine via the inductive electron-withdrawing effect (

units).
  • Benefit: Reduces percentage of ionized drug at physiological pH, improving membrane permeability.

  • Safety: Reduces affinity for the hERG potassium channel (often driven by high basicity), thereby lowering cardiotoxicity risk.

Synthetic Methodology: Deoxofluorination[1][2][3][4]

The most reliable route to gem-difluorocyclohexanes is the deoxofluorination of the corresponding ketone. While effective, this reaction requires strict safety protocols due to the generation of HF and the thermal instability of reagents.

Reagent Selection
  • DAST (Diethylaminosulfur trifluoride): The classic reagent.[2] Effective but thermally unstable (explosive >90°C).

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST but still requires care.

  • XtalFluor-E/M: Solid, safer alternatives that require an exogenous fluoride source (e.g.,

    
    ).
    
Standard Protocol: Deoxofluorination with DAST

Safety Note: Perform all steps in a well-ventilated fume hood. Use plasticware (HDPE/PP) or Teflon-lined glassware where possible to avoid etching. Do not heat DAST above 50°C.

Step-by-Step Workflow:

  • Preparation: Charge a dry flask (under

    
     or Ar) with the cyclohexanone substrate (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM).
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). This is critical to control the exotherm and minimize elimination side products (fluorocyclohexenes).

  • Addition: Add DAST (1.5 – 2.0 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor via TLC/LC-MS.

    • Note: If the ketone is sterically hindered, Deoxo-Fluor at 40°C may be required, but start at -78°C.

  • Quenching (Critical): Cool the mixture back to 0°C. Quench by slow, dropwise addition of saturated aqueous

    
    .
    
    • Warning: Massive

      
       evolution occurs. Add slowly to prevent "volcanoing."
      
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica). The

    
     product is usually less polar than the starting ketone (moves higher on TLC).
    
Synthetic Workflow Diagram

Synthesis Ketone Substrate: Cyclohexanone Intermed Intermediate: Alkoxyaminosulfur Species Ketone->Intermed Nucleophilic Attack Reagent Reagent: DAST / Deoxo-Fluor (in DCM, -78°C) Reagent->Intermed Product Product: gem-Difluorocyclohexane Intermed->Product Fluoride Displacement Byprod Byproduct: Vinyl Fluoride (Elimination) Intermed->Byprod Elimination (Side Rxn) Quench Quench: Sat. NaHCO3 (0°C, Slow!) Product->Quench Byprod->Quench

Caption: Reaction pathway for deoxofluorination of ketones, highlighting the elimination risk.

Strategic Applications in Drug Discovery[1][5]

Case Study: Metabolic Blocking

In the optimization of CCR5 antagonists (e.g., Maraviroc analogs), the cyclohexyl ring is often a site of oxidative metabolism by CYP3A4.

  • Problem: Hydroxylation at the 4-position of the cyclohexane ring leads to rapid clearance.

  • Solution: Introduction of a gem-difluoro motif at the 4-position.

  • Result: The C-F bond strength (approx. 116 kcal/mol) renders the site inert to oxidation. The lipophilicity is maintained (unlike introducing a polar hydroxyl blocker), preserving potency while extending half-life (

    
    ).
    
Case Study: hERG Mitigation

Many CNS drugs require a basic amine for target engagement but suffer from hERG channel blockage (linked to QT prolongation).

  • Mechanism: hERG binding often correlates with high lipophilicity and high basicity (pKa > 8.5).

  • Application: Replacing a distal methylene with a gem-difluoro group reduces the amine pKa by 1–2 units through inductive effects.

  • Outcome: The molecule remains neutral at a higher fraction of physiological pH, reducing hERG affinity while often maintaining target potency due to the bioisosteric nature of the

    
     group.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Lal, G. S., et al. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides and aldehydes and ketones to difluorides. The Journal of Organic Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Metabolic Stability of Fluorinated Cycloalkyl Acetic Acids: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Fluorinated Cycloalkyl Acetic Acids

In modern medicinal chemistry, the strategic integration of fluorine atoms into molecular frameworks is a cornerstone of drug discovery. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. Fluorinated cycloalkyl acetic acids (e.g., fluorinated cyclobutyl-, cyclopentyl-, and cyclohexyl-acetic acids) have emerged as highly privileged building blocks. They allow researchers to introduce fluorine at precise positions within a molecular scaffold, enabling controlled optimization of biological and chemical properties[1].

The primary advantage of these cycloalkyl motifs is their ability to profoundly affect acidity/basicity, lipophilicity, and metabolic stability without dramatically altering the overall van der Waals volume of the fragment[2].

Mechanistic Basis of Metabolic Stability

As a Senior Application Scientist, I often observe a persistent oversimplification during lead optimization: the assumption that fluorine improves metabolic stability solely because the C–F bond is stronger than the C–H bond. While true (C–F ~116 kcal/mol vs. C–H ~98 kcal/mol), this physical organic chemistry perspective ignores the accepted mechanisms of drug metabolism[3].

CYP450 Affinity ( ) and Inductive Shielding

Fluorination limits oxidative metabolism primarily by perturbing the physicochemical properties of the small molecule. The introduction of highly electronegative fluorine atoms alters the drug's binding affinity (


) for Cytochrome P450 (CYP450) enzymes[3]. By changing the electron density of the cycloalkyl ring, fluorine exerts a strong inductive effect that deactivates adjacent C–H bonds toward oxidative insertion, effectively shielding the molecule from enzymatic breakdown.
pKa Modulation and The "Janus Face" Effect

For cycloalkyl acetic acids, the


 or 

moiety exerts an inductive pull that lowers the pKa of the carboxylic acid, making it slightly more acidic[4]. Furthermore, the stereochemical orientation of the fluorine atoms dictates lipophilicity (LogP). In certain facially polarized cyclic compounds, the alignment of C–F dipoles creates a highly hydrophilic face—a phenomenon known as the "Janus face" effect[4]. This unexpected increase in hydrophilicity reduces non-specific hydrophobic binding to CYP450 active sites, further driving metabolic stability.

Physicochemical Profiling: Quantitative Impact of Fluorination

To illustrate the quantitative impact of fluorination, the table below summarizes the physicochemical and metabolic properties of a representative cyclohexyl acetic acid series. Notice how gem-difluorination drastically reduces intrinsic clearance (


) while fine-tuning the pKa.
Compound ScaffoldSubstitution PatternCalculated pKaLogPIntrinsic Clearance (

) (

)
Half-life (

) (min)
Cyclohexylacetic acidNon-fluorinated4.822.4545.215.3
Cyclohexylacetic acid4-Fluoro (Mono)4.652.2018.537.4
Cyclohexylacetic acid4,4-Difluoro (Gem)4.512.55< 5.0> 120.0

Data represents generalized trends for cycloalkyl acetic acids demonstrating the inductive effect of fluorine on pKa and clearance rates[4].

Experimental Methodology: Intrinsic Microsomal Clearance Assay

To accurately quantify the metabolic stability of fluorinated cycloalkyl acetic acids, an in vitro Human Liver Microsome (HLM) stability assay must be employed. The following protocol is designed as a self-validating system , ensuring that every data point is mechanistically sound and free from artifactual interference.

Step 1: Reagent and System Preparation
  • Buffer System : Prepare a 100 mM Potassium Phosphate buffer at pH 7.4.

    • Causality: This specific buffer and pH mimic the physiological environment of the endoplasmic reticulum, providing the optimal ionic strength required to maintain CYP450 conformational integrity.

  • Test Compound : Prepare a 10 mM stock of the fluorinated cycloalkyl acetic acid in DMSO, then dilute to a 1

    
    M working concentration in the assay.
    
    • Causality: Operating at 1

      
      M ensures the substrate concentration is well below the Michaelis-Menten constant (
      
      
      
      ) for most CYP enzymes. This guarantees first-order kinetics, which is a strict mathematical prerequisite for calculating accurate
      
      
      values.
Step 2: The Self-Validating Incubation Setup

Set up three parallel incubation arms in a 96-well plate:

  • Test Arm : HLM (0.5 mg/mL) + Test Compound (1

    
    M).
    
  • Positive Control (Verapamil) : Validates that the microsomes are enzymatically active and the NADPH cofactor is functioning.

  • Negative Control (Warfarin) : Validates that no non-specific binding to the plasticware or spontaneous chemical degradation is occurring.

Step 3: Reaction Initiation and Termination
  • Pre-incubation : Incubate the plate at 37°C for 5 minutes before adding the cofactor.

    • Causality: Adding cold NADPH directly would cause a localized temperature drop, artificially depressing the initial enzymatic reaction rate. Thermal equilibrium is critical.

  • Initiation : Add NADPH (1 mM final concentration) to initiate the reaction.

    • Minus-NADPH Control: Maintain one well of the test compound without NADPH. If the compound depletes here, it indicates non-CYP mediated instability (e.g., background esterase activity), which would invalidate the CYP-driven clearance assumption.

  • Time-Course Quenching : At

    
     and 
    
    
    
    minutes, transfer a 50
    
    
    L aliquot into 150
    
    
    L of ice-cold Acetonitrile containing an Internal Standard (IS).
    • Causality: Acetonitrile is chosen over methanol because it induces a "harder" precipitation of microsomal proteins. This yields a cleaner supernatant, drastically reducing ion suppression during downstream mass spectrometry.

Step 4: LC-MS/MS Analysis

Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (


) and 

.

Pathway Visualization

The following diagram illustrates the logical flow of how fluorination alters the metabolic fate of cycloalkyl acetic acids by perturbing CYP450 enzyme affinity and blocking oxidative pathways.

G cluster_0 Non-Fluorinated Cycloalkyl Acetic Acid cluster_1 Fluorinated Cycloalkyl Acetic Acid Drug1 Cycloalkyl Acetic Acid (Vulnerable C-H Bonds) CYP1 CYP450 Enzyme (Oxidative Metabolism) Drug1->CYP1 High Binding Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP1->Metabolite C-H Oxidation Drug2 Fluorinated Analog (Strong C-F Bonds) CYP2 CYP450 Enzyme (Altered Ka Affinity) Drug2->CYP2 Reduced Binding Affinity Shield Electronic/Steric Shielding (Inductive Effect) CYP2->Shield Blocked Oxidation Stable Metabolic Stability (Prolonged Half-life) Shield->Stable Sustained Exposure

CYP450-mediated oxidative metabolism pathway comparing non-fluorinated vs. fluorinated cycloalkyls.

References

  • Title : Fluorinated Building Blocks in Drug Design: Why They Matter Source : Apollo Scientific URL : 1

  • Title : Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source : ResearchGate (ChemMedChem) URL : 2

  • Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source : PubMed Central (PMC) / NIH URL : 3

  • Title : Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source : ResearchGate URL :5

Sources

Conformational Analysis of 2,2-Difluorocyclohexane Scaffolds: A Structural Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the conformational dynamics of 2,2-difluorocyclohexane ring systems, tailored for medicinal chemists and structural biologists.

Executive Summary: The Fluorine Advantage

In modern drug discovery, the gem-difluoromethylene (


) group is a privileged motif. It serves as a bioisostere for carbonyl (

) and methylene (

) groups, offering a unique combination of metabolic stability, lipophilicity modulation, and pKa perturbation.

However, the introduction of a 2,2-difluoro motif into a cyclohexane ring is not merely a steric substitution; it fundamentally alters the conformational landscape of the ring through stereoelectronic effects. Understanding these effects is critical for predicting the spatial orientation of pharmacophores (substituents) at the C1, C3, and C4 positions.

This guide analyzes the interplay of steric strain , dipole-dipole interactions , and hyperconjugation (the gauche effect) that governs the equilibrium of these systems.

Theoretical Framework: Stereoelectronic Forces[1][2][3]

The conformational preference of a substituent on a 2,2-difluorocyclohexane ring is dictated by three competing forces.

The Fluorine Gauche Effect (Hyperconjugation)

In acyclic systems like 1,2-difluoroethane, the gauche conformer is favored over the anti conformer.[1] In the rigid cyclohexane chair, this effect manifests through orbital overlap between the C-H


 bond and the C-F 

antibonding orbital.
  • Mechanism:

    
    
    
  • Geometric Requirement: The donor C-H bond must be antiperiplanar to the acceptor C-F bond.

Dipole-Dipole Interactions

The C-F bond is highly polarized. In 2,2-difluorocyclohexane, the two geminal fluorines create a significant local dipole.

  • Diequatorial Repulsion: Substituents that place electronegative atoms equatorial (gauche to both fluorines) may suffer from dipole repulsion.

  • Diaxial Stabilization: Placing an electronegative substituent axial (anti to one fluorine) can minimize the net dipole moment, particularly in the gas phase or non-polar solvents.

Steric Effects (A-Values)

While fluorine is small (van der Waals radius


) compared to a methyl group, the gem-difluoro cluster creates a "steric wall." However, the C-F bond length (

) is longer than C-H (

), which can paradoxically relieve 1,3-diaxial interactions in some specific geometries.

Conformational Dynamics of 1-Substituted-2,2-Difluorocyclohexanes[5]

The most critical scenario in drug design is a substituent (


) adjacent to the 

group (position C1).
The Equatorial Preference (Hyperconjugative Dominance)

For most substituents (Alkyl, Aryl, Heteroatoms), the Equatorial conformer is strongly favored, often more so than in the non-fluorinated parent cyclohexane.

Why? When the substituent


 is Equatorial , the proton at C1 (

) is Axial .
  • Geometry:

    
     is antiperiplanar to 
    
    
    
    .
  • Interaction: This allows for a strong stabilizing hyperconjugative interaction:

    
    .
    

Conversely, if


 is Axial , 

is Equatorial.
  • Geometry:

    
     is not antiperiplanar to either C-F bond.
    
  • Result: The stabilizing interaction is lost.

The Axial Preference (Dipolar Exception)

If the substituent


 is highly electronegative (e.g., 

,

in non-polar solvents), dipole repulsion may override hyperconjugation.
  • Axial

    
    :  The C-R bond is anti to the 
    
    
    
    bond. This antiparallel arrangement minimizes the net dipole moment.
  • Observation: In trans-1,2-difluorocyclohexane (where

    
    ), the diaxial  conformer is favored in the gas phase, while the diequatorial  conformer becomes favored in polar solvents (due to solvation of the higher dipole).
    
Summary Table: Predicted Preferences
Substituent (C1)Solvent PolarityDominant EffectPreferred Conformation
Alkyl / Aryl AnySteric + HyperconjugationEquatorial (Strong)
Amine (

)
Water (

)
Solvation + HyperconjugationEquatorial
Hydroxyl (

)
Non-polar (

)
Intramolecular H-bond / DipoleEquatorial (usually)
Fluorine (

)
Gas PhaseDipole MinimizationAxial
Fluorine (

)
Polar (

)
SolvationEquatorial

Visualization: The Signaling Pathway of Conformational Selection

The following diagram illustrates the decision tree for determining the stable conformer based on substituent nature and environmental factors.

ConformationalAnalysis Start 1-Substituted-2,2-Difluorocyclohexane SubstituentType Analyze Substituent (R) at C1 Start->SubstituentType BranchAlkyl R = Alkyl / Aryl SubstituentType->BranchAlkyl BranchPolar R = Electronegative (OH, F, Cl) SubstituentType->BranchPolar Hyperconj Hyperconjugation (sigma C1-H_ax -> sigma* C2-F_ax) BranchAlkyl->Hyperconj SolventCheck Check Solvent Polarity BranchPolar->SolventCheck EqFavored Equatorial Conformer Favored (Stabilized by Hyperconjugation) Hyperconj->EqFavored Dominant Force Dipole Dipole-Dipole Repulsion (C1-R vs C2-F2) AxFavored Axial Conformer Favored (Dipole Minimization) Dipole->AxFavored SolventCheck->Hyperconj Polar Solvent (Solvation) SolventCheck->Dipole Non-Polar / Gas Phase

Caption: Logical flow for predicting the conformational preference of C1-substituted 2,2-difluorocyclohexanes based on substituent electronics and solvent environment.

Experimental Protocol: Validation Workflow

To empirically verify the conformation of a synthesized 2,2-difluorocyclohexane derivative, use the following self-validating NMR protocol.

Protocol: Coupling Analysis

Objective: Determine if the substituent is Axial or Equatorial by measuring the coupling between


 and the gem-fluorines (

).

Prerequisites:

  • Sample: 5-10 mg in

    
     or 
    
    
    
    .
  • Instrument: 400 MHz NMR or higher (500+ recommended for clear splitting).

Step-by-Step Methodology:

  • Acquire

    
     NMR:  Focus on the multiplet for the proton at C1 (
    
    
    
    ).
  • Acquire

    
     NMR (Decoupled & Coupled):  Identify the two distinct fluorine signals (geminal coupling 
    
    
    
    Hz).
  • Analyze

    
     Couplings: 
    
    • The

      
       signal will be split by 
      
      
      
      and
      
      
      .
    • Scenario A (R is Equatorial / H is Axial):

      • 
         is anti to 
        
        
        
        (
        
        
        ).
        
        
        Large Coupling (
        
        
        Hz).
      • 
         is gauche to 
        
        
        
        (
        
        
        ).
        
        
        Small Coupling (
        
        
        Hz).
    • Scenario B (R is Axial / H is Equatorial):

      • 
         is gauche to 
        
        
        
        (
        
        
        ).
        
        
        Small Coupling (
        
        
        Hz).
      • 
         is gauche to 
        
        
        
        (
        
        
        ).
        
        
        Small Coupling (
        
        
        Hz).

Decision Rule:

  • If you observe one Large (~30 Hz) and one Small (~4 Hz) coupling

    
    Substituent is Equatorial .
    
  • If you observe two Small (~5 Hz) couplings

    
    Substituent is Axial .
    
Low-Temperature NMR (Dynamic Validation)

If the spectrum shows averaged couplings at room temperature (indicating rapid ring flipping), perform Variable Temperature (VT) NMR:

  • Cool sample to -80°C (in

    
     or Acetone-
    
    
    
    ).
  • The exchange will slow, resolving into two distinct conformer populations.

  • Integrate the signals to calculate

    
     and 
    
    
    
    .

References

  • Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane Source: ResearchGate / J. Phys. Chem. A URL:[Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry Source: PubMed / Chemistry URL:[Link]

  • Stereoelectronic interactions in cyclohexane and heterocycles (Hyperconjugation Analysis) Source: PubMed / J. Org. Chem. URL:[Link]

  • Substituent Chemical Shifts in NMR: Mono and Difluoro S.C.S. in rigid molecules Source: Modgraph URL:[Link]

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride (Double Gauche Effect) Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Strategic Sourcing and Technical Profile: 2-(2,2-Difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,2-Difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) is a specialized fluorinated building block increasingly utilized in drug discovery to modulate metabolic stability and lipophilicity. By introducing a gem-difluoro moiety at the C2 position of the cyclohexane ring, this scaffold acts as a bioisostere for carbonyl-containing rings or standard cyclohexyl groups, effectively blocking metabolic oxidation at the typically labile C2 position while altering the conformational preference of the ring ("Janus face" effect).

This guide provides a technical deep-dive into the sourcing, synthesis, and quality control of this molecule, moving beyond simple catalog listings to ensure robust supply chain integration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the fundamental properties of this molecule is critical for both synthesis planning and biological application.

PropertySpecification
Chemical Name 2-(2,2-Difluorocyclohexyl)acetic acid
CAS Number 1510551-45-7
Molecular Formula C₈H₁₂F₂O₂
Molecular Weight 178.18 g/mol
Predicted LogP 1.5 – 1.9 (Modulated by dipole moment of CF₂)
Predicted pKa 3.8 – 4.2 (Lowered by inductive effect of β-fluorines)
Appearance White to off-white solid
Stereochemistry Typically supplied as a racemic mixture unless chiral separation is specified.[1][2]

Medicinal Chemistry Utility

The gem-difluoromethylene (CF₂) group is not merely a "heavy atom" replacement for methylene (CH₂). It introduces specific electronic and steric perturbations:

  • Metabolic Blocking: The C2 position of cyclohexyl rings is a common site for Cytochrome P450-mediated hydroxylation. Fluorination at this site blocks this metabolic soft spot, extending the half-life (

    
    ) of the parent drug.
    
  • Conformational Locking: The gauche effect associated with the C–F bonds and the ring strain can lock the cyclohexane ring into specific chair conformations, potentially reducing the entropic penalty of binding to a protein target.

  • Polarity Modulation: The CF₂ group creates a local dipole, often referred to as a "Janus face," where one side of the ring is hydrophobic and the other is polar/electrostatic, allowing for unique interactions within a binding pocket.

Synthesis & Manufacturing Pathways

Reliable sourcing requires knowledge of how the molecule is made to anticipate impurities. The industrial synthesis typically follows a Deoxofluorination route.

Core Synthetic Workflow

The most scalable route involves the fluorination of the commercially available precursor, Ethyl 2-(2-oxocyclohexyl)acetate, followed by ester hydrolysis.

SynthesisRoute Start Ethyl 2-(2-oxocyclohexyl)acetate (CAS: 24731-17-7) Reagent Deoxofluorination (DAST or Deoxo-Fluor) Start->Reagent DCM, 0°C to RT Inter Ethyl 2-(2,2-difluorocyclohexyl)acetate (Intermediate) Reagent->Inter Fluorination Hydrolysis Hydrolysis (LiOH / THF / H2O) Inter->Hydrolysis Saponification Final 2-(2,2-Difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) Hydrolysis->Final Acidification

Figure 1: Standard industrial synthesis pathway for 2-(2,2-Difluorocyclohexyl)acetic acid.

Impurity Profiling (Critical for QC)

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific process-related impurities:

  • Elimination Products: The most common failure mode in DAST fluorination is elimination to form fluorocyclohexenes (vinyl fluorides) rather than the desired gem-difluoro product.

    • Detection: Check ¹H-NMR for alkene protons (5.0–6.0 ppm region).

  • Monofluoro Impurities: Incomplete fluorination.

  • Residual Solvents: Dichloromethane (DCM) is the standard solvent for fluorination and can be difficult to remove completely.

Commercial Supplier Landscape

Suppliers for this molecule generally fall into three tiers based on their stock availability and manufacturing capability.

Supplier Tiering Matrix
TierSupplier TypeRepresentative CompaniesLead TimeRisk Profile
Tier 1 Global Catalog Sigma-Aldrich (MilliporeSigma)1-3 DaysLow Risk, High Price. Often re-packagers.
Tier 2 Specialized Building Block BLD Pharm , Enamine, Combi-Blocks1-2 WeeksRecommended. Balance of price/speed. Direct manufacturers.
Tier 3 Custom Synthesis (CRO) WuXi AppTec, ChemPartner4-8 WeeksHigh. Used for kg-scale scale-up.

Primary Recommendation: BLD Pharm is currently the most active supplier listing this specific CAS (1510551-45-7) with stock availability.

Sourcing Validation Workflow

Do not rely solely on the vendor's CoA. Implement this internal validation protocol:

SourcingWorkflow cluster_Tests Critical Analytical Panel Select 1. Vendor Selection (Prioritize Tier 2) Sample 2. Sample Request (1g - 5g) Select->Sample QC_Entry 3. Incoming QC Sample->QC_Entry HNMR 1H-NMR (Check Vinyl Fluorides) QC_Entry->HNMR FNMR 19F-NMR (Confirm gem-difluoro signal) QC_Entry->FNMR GCMS GC-MS (Check Purity >97%) QC_Entry->GCMS Decision 4. Go/No-Go Decision HNMR->Decision FNMR->Decision GCMS->Decision Decision->Select Fail (Re-source) ScaleUp 5. Bulk Order (>100g) Decision->ScaleUp Pass

Figure 2: Quality Control and Sourcing Validation Workflow.

Handling and Stability

  • Storage: Store at 2-8°C. While the acid is relatively stable, fluorinated intermediates can be hygroscopic.

  • Safety: The free acid is likely an irritant (Skin/Eye). However, the precursors (DAST/Deoxo-Fluor) used in its synthesis are highly corrosive and shock-sensitive. If synthesizing in-house, strict safety protocols for fluorinating agents must be followed.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Limited solubility in water.[3]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53420743, 2-(4,4-Difluorocyclohexyl)acetic acid (Isomer Reference). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Amides using 2-(2,2-Difluorocyclohexyl)acetic Acid

[1]

Part 1: Introduction & Strategic Analysis[1][2]

The Fluorine Effect in Drug Design

The incorporation of 2-(2,2-difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) into drug scaffolds is a strategic design choice.[1] The gem-difluoro motif (

  • Conformational Locking: The gem-difluoro group at the C2 position creates a "fluorine effect," biasing the cyclohexane ring conformation to minimize 1,3-diaxial dipole repulsions.[1] This often locks the C1-acetic acid side chain into a specific equatorial or axial orientation, potentially improving binding affinity by reducing the entropic penalty upon protein binding.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the C2 position inert to oxidative metabolism (e.g., P450 hydroxylation), a common clearance pathway for cyclohexyl rings.[1]

  • Lipophilicity Modulation: While fluorine is lipophilic, the polarity of the C-F bond can lower

    
     compared to a dimethyl analog, improving solubility in specific contexts.
    
Chemical Challenges

Synthesizing amides with this building block presents unique challenges compared to non-fluorinated analogs:

  • Inductive Deactivation: The electron-withdrawing fluorine atoms (inductive effect,

    
    ) are 
    
    
    to the carbonyl carbon.[1][2] While this increases the electrophilicity of the activated acid species (making it more reactive toward amines), it also lowers the
    
    
    of the acid, stabilizing the carboxylate and potentially requiring stronger activation if the amine is weak.
  • Steric Hindrance: The C2-difluoro group adds bulk adjacent to the reaction center.[1][2] If the C1-substituent is forced into an axial position, the carboxylic acid may be shielded, slowing down nucleophilic attack.[1]

  • Stability: While generally stable, strong bases could theoretically induce HF elimination to form a conjugated cyclohexenyl system, though this is rare under standard coupling conditions.[1][2]

Part 2: Decision Matrix & Workflows

Select the appropriate protocol based on your specific substrate and scale requirements.[1]

CouplingStrategyStartStart: Select Coupling StrategyCheckAmineAnalyze Amine NucleophileStart->CheckAmineIsPrimaryPrimary/SecondaryAliphatic Amine?CheckAmine->IsPrimaryStandardIsAnilineAniline orElectron-Deficient Amine?CheckAmine->IsAnilineLow NucleophilicityIsScaleLarge Scale (>10g)or Safety Priority?CheckAmine->IsScaleProcess DevMethodAMethod A: HATU/DIPEA(High Throughput / Discovery)IsPrimary->MethodASmall Scale (<1g)MethodBMethod B: T3P® (Propylphosphonic Anhydride)(Scalable / Green / Easy Workup)IsPrimary->MethodBPreferredIsAniline->MethodATry FirstMethodCMethod C: Ghosez's Reagent / Acid Chloride(Sterically Hindered / Low Reactivity)IsAniline->MethodCActivation RequiredIsScale->MethodBMethodA->MethodCIf Yield < 30%

Figure 1: Decision tree for selecting the optimal amide coupling protocol based on amine type and scale.

Part 3: Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery)

Best for: Small-scale synthesis (10 mg – 500 mg), library generation, and valuable amines.[1][2] Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, which accelerates coupling even with hindered acids.[1][2]

Reagents:

  • Acid: 2-(2,2-Difluorocyclohexyl)acetic acid (1.0 equiv)[1][2]

  • Amine: 1.0 – 1.2 equiv[1][3]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMAc[1][2]

Protocol:

  • Dissolution: In a dry vial, dissolve 2-(2,2-difluorocyclohexyl)acetic acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1][2] Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.[1]

  • Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash sequentially with: 10% LiCl (aq) (removes DMF), Sat.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , and Brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: T3P (Propylphosphonic Anhydride) Coupling (Scalable & Clean)

Best for: Scale-up (>1 g), avoiding toxic byproducts, and ease of purification.[1][4] T3P byproducts are water-soluble.[1][3][5][6][7] Mechanism: T3P acts as a cyclic anhydride, activating the carboxylic acid with low epimerization risk (crucial if the amine is chiral) and high atom economy.[1]

Reagents:

  • Acid: 2-(2,2-Difluorocyclohexyl)acetic acid (1.0 equiv)[1][2]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1][2]

  • Solvent: EtOAc, 2-MeTHF, or DMF.[1][2]

Protocol:

  • Setup: Charge the acid (1.0 equiv) and amine (1.1 equiv) into a flask with EtOAc (

    
    ).
    
  • Base Addition: Add Pyridine (3.0 equiv).[1][2] Cool to 0°C if the amine is highly reactive; otherwise, start at RT.[1]

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Optimization: If the reaction is sluggish, T3P allows heating up to 80°C (in EtOAc/2-MeTHF) without significant decomposition.[1]

  • Workup (The "T3P Advantage"):

    • Add water to the reaction mixture.[1][2]

    • Separate phases.[1]

    • Wash organic layer with

      
       (removes pyridine and unreacted amine), then Sat.[1] 
      
      
      (removes unreacted acid and phosphorus byproducts).[1][2]
    • The organic layer typically contains pure product.[1][2]

Method C: Acid Chloride Activation (Ghosez's Reagent)

Best for: Extremely non-nucleophilic amines (e.g., electron-deficient anilines), sterically crowded systems, or when HATU fails.[1][2] Mechanism: Converts the acid directly to the acid chloride (or chloroenamine intermediate) under neutral conditions, avoiding the harsh acidity of thionyl chloride.[1]

Reagents:

  • Acid: 2-(2,2-Difluorocyclohexyl)acetic acid (1.0 equiv)[1][2]

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Protocol:

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DCM (

    
    ) under nitrogen.
    
  • Chlorination: Add Ghosez's Reagent (1.2 equiv) dropwise at RT.[1][2] Stir for 1–2 hours.

    • Monitoring: Withdraw an aliquot, quench with MeOH, and check for Methyl Ester formation by LC-MS to confirm acid chloride formation.

  • Coupling: Add the amine (1.2 equiv) followed by DIPEA or Pyridine (2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Part 4: Comparative Data & Troubleshooting

Reagent Comparison Table
FeatureHATU (Method A)T3P (Method B)Ghosez's Reagent (Method C)
Reactivity Very HighModerate to HighExtreme
Atom Economy Poor (large byproducts)GoodModerate
Purification Requires Chromatography (usually)Extraction often sufficientExtraction + Chromatography
Toxicity Sensitizer (uronium salt)Low (Non-toxic byproducts)Corrosive / Moisture Sensitive
Cost HighModerateModerate
Use Case Discovery / LibraryProcess / Scale-up"Rescue" for difficult substrates
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Steric hindrance from C2-difluoro group.[1][2]Switch to Method C (Acid Chloride) or heat Method B (T3P) to 60°C.
Epimerization (Rare for this acid, but possible for chiral amines).[1][2]Use Method B (T3P) with Pyridine at 0°C. Avoid HATU with excess base.[1][2]
Formation of HF Elimination under harsh basic conditions.[1][2]Avoid strong inorganic bases (NaOH, KOH).[1] Use organic bases (DIPEA, NMM).[1][2]
Poor Solubility Fluorinated lipid nature of the acid.Use DMF or DMAc as solvent; avoid pure DCM if solubility is an issue.[1][2]

Part 5: References

  • Dunetz, J. R., et al. (2011).[1][2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] [1][2]

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[1] [1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][2][7][8] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. [Source: Org.[1][2][9] Syn.]([Link]1]

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1][2]

Advanced Protocols for Peptide Coupling of Fluorinated Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The incorporation of fluorinated acetyl groups (trifluoroacetyl, difluoroacetyl, and monofluoroacetyl) into peptide backbones or side chains is a critical strategy in medicinal chemistry. These moieties serve two distinct purposes:

  • Pharmacophore Modulation: Altering metabolic stability (blocking P450 oxidation), modulating pKa, and enhancing lipophilicity.

  • Orthogonal Protection: The trifluoroacetyl (TFA) group is a robust amine protecting group orthogonal to acid-labile groups (Boc) and removable via mild basic hydrolysis.

The Chemical Challenge

Coupling fluorinated acetic acids presents a paradox of reactivity:

  • High Electrophilicity: The electron-withdrawing fluorine atoms render the carbonyl carbon highly electrophilic. While this theoretically accelerates nucleophilic attack by the amine, it drastically destabilizes the active ester intermediate toward hydrolysis.

  • Acidity (pKa Drop):

    • Acetic Acid: pKa ~4.76

    • Monofluoroacetic Acid (MFA): pKa ~2.59

    • Difluoroacetic Acid (DFA): pKa ~1.24

    • Trifluoroacetic Acid (TFA): pKa ~0.23

    • Implication: Standard coupling protocols using 1-2 equivalents of base are often insufficient. The fluorinated acid consumes the base immediately, potentially protonating the amine partner or preventing the formation of the active species.

This guide details three field-proven protocols to navigate these challenges, moving from the robust Anhydride Method to the precision T3P-mediated coupling.

Decision Matrix: Reagent Selection

Before beginning synthesis, select the protocol based on your substrate's sensitivity and the specific fluorinated group.

ReagentSelection Start Select Fluorinated Group TFA_Group Trifluoroacetyl (CF3CO-) Start->TFA_Group DFA_MFA_Group Difluoro-/Monofluoroacetyl (CHF2CO- / CH2FCO-) Start->DFA_MFA_Group Substrate_Sens Is Substrate Base-Sensitive? TFA_Group->Substrate_Sens FreeAcid_Route Protocol C: Free Acid Coupling (HATU or T3P) DFA_MFA_Group->FreeAcid_Route Anhydrides unstable/unavailable No No Substrate_Sens->No Robust Yes Yes Substrate_Sens->Yes Sensitive/SPPS TFAA_Route Protocol A: Trifluoroacetic Anhydride (TFAA) (Fast, Exothermic) ETFA_Route Protocol B: Ethyl Trifluoroacetate (ETFA) (Mild, Transamidation) No->TFAA_Route Yes->ETFA_Route

Caption: Selection logic for coupling reagents based on moiety type and substrate stability.

Protocol A: The Anhydride Method (TFAA)

Best for: Robust substrates, simple amines, and introducing TFA as a protecting group in solution phase. Mechanism: Nucleophilic acyl substitution via highly reactive anhydride.

Materials
  • Reagent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich 91719]

  • Base: Pyridine (anhydrous) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology
  • Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (2.0 equiv) or TEA (2.5 equiv).

    • Note: If using TEA, cool the reaction to 0°C. Pyridine allows for a more controlled reaction at room temperature but removal requires acidic wash.

  • Acylation: Add TFAA (1.2 – 1.5 equiv) dropwise via syringe.

    • Critical: The reaction is exothermic . Maintain temperature < 5°C during addition to prevent side reactions (e.g., dehydration of amides to nitriles if primary amides are present elsewhere).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC or LC-MS.[2]

  • Work-up:

    • Dilute with DCM.[3][4]

    • Wash sequentially with: 1M HCl (to remove pyridine/TEA), Sat. NaHCO₃ (to remove TFA byproduct), and Brine.

    • Dry over MgSO₄ and concentrate.[4]

Protocol B: The Transamidation Method (ETFA)

Best for: Sensitive peptide segments, Solid-Phase Peptide Synthesis (SPPS), and preventing racemization. Mechanism: Base-catalyzed transamidation of an ester. Slower but much milder.

Materials
  • Reagent: Ethyl Trifluoroacetate (ETFA)[5]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or DIPEA

  • Solvent: Methanol (MeOH) for solution; DMF for SPPS.

Step-by-Step Methodology (Solution Phase)
  • Dissolve amine (1.0 equiv) in MeOH (0.2 M).

  • Add ETFA (3.0 – 5.0 equiv).

  • Add TEA (2.0 equiv).

  • Stir at RT for 12–24 hours.

    • Optimization: If reaction is sluggish, add 0.1 equiv of DBU or heat to 40°C.

  • Evaporate volatiles directly. The excess ETFA (b.p. ~61°C) and MeOH are removed, leaving the product.

Step-by-Step Methodology (On-Resin / SPPS)
  • Swell resin (Fmoc-deprotected) in DMF.[1][3][6]

  • Add a solution of ETFA (10 equiv) and DIPEA (2 equiv) in DMF.

  • Shake for 2 hours at RT.

  • Perform Kaiser test.[3] If positive, repeat with DBU (1 equiv) as base for 1 hour.

Protocol C: The "Free Acid" Coupling (DFA/MFA)

Best for: Difluoroacetic acid (DFA) and Monofluoroacetic acid (MFA). Challenge: DFA and MFA are liquids/low-melting solids and are highly acidic. Their anhydrides are less stable/commercially common than TFAA. Recommended Reagent: T3P (Propylphosphonic anhydride) .[7][8] Why T3P? It acts as a water scavenger, drives the equilibrium, minimizes epimerization, and works exceptionally well with electron-deficient acids where active esters (OBt/OAt) might hydrolyze too fast.

Materials
  • Acid: Difluoroacetic acid (DFA) or Monofluoroacetic acid (MFA).

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc, DCM, or DMF.

T3P Coupling Workflow

T3P_Workflow Mix 1. Mix Acid + Amine (Solvent: EtOAc/DMF) Base 2. Add Base (DIPEA) (>3.0 Equiv) Mix->Base Cool 3. Cool to 0°C Base->Cool T3P 4. Add T3P Solution (1.5 - 2.0 Equiv) Cool->T3P React 5. Stir 0°C -> RT (1-4 Hours) T3P->React Wash 6. Water Wash (T3P byproducts are water soluble) React->Wash

Caption: Optimized workflow for T3P-mediated coupling of fluorinated acids.

Detailed Procedure
  • Stoichiometry:

    • Amine: 1.0 equiv[9]

    • Fluorinated Acid (DFA/MFA): 1.2 – 1.5 equiv

    • Base (DIPEA): 3.0 – 4.0 equiv (Crucial: High equivalents needed to neutralize the strong acid and the T3P byproducts).

    • T3P (50% soln): 1.5 – 2.0 equiv.

  • Dissolution: Combine the Amine and Fluorinated Acid in EtOAc or DMF (0.1 M).

    • Note: Unlike HATU, where you pre-activate the acid, with T3P it is often better to mix Acid+Amine first, then add T3P, to capture the active species immediately.

  • Base Addition: Add DIPEA. The mixture may warm slightly (neutralization).

  • Coupling: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Monitor by LC-MS.[2][6] Reaction is usually complete in < 2 hours.

  • Work-up:

    • T3P byproducts are highly water-soluble.[7]

    • Dilute with EtOAc. Wash with water (x2), 5% KHSO₄ (or 1M HCl), Sat. NaHCO₃, and Brine.[9]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (DFA/MFA) Hydrolysis of Active EsterSwitch from HATU to T3P . Ensure solvents are anhydrous. Avoid "pre-activation" times > 2 mins.
No Reaction (TFAA) Acid Scavenging FailureIncrease Base (Pyridine/TEA). The HCl/TFA byproduct salts out the amine.
Racemization (Peptide) Over-activationUse Protocol B (ETFA) . Avoid TFAA. If using coupling agents, use T3P at 0°C.
N-Over-acylation Excess ReagentReduce equivalents of TFAA. Use Protocol B (Transamidation) which is self-limiting to the amine.
Volatile Loss High Volatility of DFA/MFADo not apply high vacuum to the free acid. Use the sodium salt of the acid if necessary, or handle as a solution.

References

  • Vertex AI Search. (2023). Trifluoroacetylation of amines using trifluoroacetic anhydride protocol. 10

  • Sigma-Aldrich. (n.d.).[1] Trifluoroacetic anhydride Product Information. 11[5]

  • Wissmann, H., & Kleiner, H. J. (1980). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. (Core Reference for T3P). Link[5][8][10]

  • BenchChem. (2025).[3] Managing Trifluoroacetylation of Peptide Side Chains. 5

  • Organic Chemistry Portal. (2011). Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids. 12[5][10]

Sources

Application Note: Esterification Strategies for 2-(2,2-Difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the esterification of 2-(2,2-Difluorocyclohexyl)acetic acid . It addresses the specific steric and electronic challenges posed by the gem-difluoro motif and provides validated protocols for research and development.

Introduction & Molecule Analysis[1]

Chemical Context

2-(2,2-Difluorocyclohexyl)acetic acid is a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability. The gem-difluoro group at the C2 position of the cyclohexane ring mimics a carbonyl group sterically and electronically without the reactivity, often improving the pharmacokinetic profile of drug candidates.

Structural Challenges
  • Steric Hindrance: The gem-difluoro group at C2 imposes significant steric bulk (similar to a gem-dimethyl or isopropyl group) adjacent to the C1 substitution point. While the methylene spacer (acetic acid moiety) alleviates direct steric pressure on the carboxyl center, the overall conformation of the cyclohexane ring (likely a chair conformation with the acetic acid tail equatorial) dictates reagent access.

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms exerts a through-bond inductive effect (

    
    ). Although the carboxyl group is separated by a methylene spacer (
    
    
    
    -position to fluorines), the pKa is slightly lower than that of cyclohexylacetic acid, making the carboxylate slightly less nucleophilic in
    
    
    type esterifications.
  • Stability (Elimination Risk): Unlike

    
    -fluoro acids, this molecule is relatively stable. However, harsh basic conditions at high temperatures could theoretically induce E2 elimination of HF (dehydrofluorination) involving the protons at C3 or C1, leading to fluorinated cyclohexenes. Acidic or mild neutral conditions are preferred. 
    

Decision Matrix: Method Selection

Select the appropriate protocol based on your target ester and scale.

EsterificationLogic cluster_legend Key Start Target: 2-(2,2-Difluorocyclohexyl)acetate AlcoholType Identify Alcohol Partner Start->AlcoholType Simple Simple Alcohol (MeOH, EtOH, iPrOH) AlcoholType->Simple High Stability Complex Complex/Sensitive (Chiral, Acid-Labile) AlcoholType->Complex High Value Steric Sterically Hindered (t-Butanol, Phenols) AlcoholType->Steric Low Reactivity MethodA Method A: Fischer Esterification (H2SO4/Reflux) Simple->MethodA Scalable/Cheap MethodB Method B: Steglich Coupling (EDC/DMAP) Complex->MethodB Mild Conditions MethodC Method C: Acid Chloride Activation (SOCl2 -> ROH) Steric->MethodC Force Reaction Safe Preferred Route Aggressive Aggressive Route

Figure 1: Strategic decision tree for selecting the optimal esterification condition.

Detailed Experimental Protocols

Method A: Fischer Esterification (Standard)

Best for: Methyl, Ethyl, and Isopropyl esters. Scalable (grams to kilograms). Mechanism: Acid-catalyzed equilibrium driven by excess alcohol.[1]

Reagents:

  • Substrate: 2-(2,2-Difluorocyclohexyl)acetic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (10–20 equiv, acts as solvent)

  • Catalyst: Conc.

    
     (0.1 – 0.5 equiv) or Thionyl Chloride (see note)
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in the anhydrous alcohol (0.5 M concentration).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add concentrated

    
     dropwise.
    
    • Note: Alternatively, add

      
       (1.1 equiv) dropwise to the cold alcohol before adding the acid to generate anhydrous HCl in situ.
      
  • Reflux: Equip with a reflux condenser and heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–12 hours. Monitor by TLC or LCMS.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess alcohol.

    • Dilute residue with Ethyl Acetate (EtOAc).

    • Wash carefully with Saturated

      
       (aqueous) to neutralize acid. Caution: 
      
      
      
      evolution.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually yields pure oil. If necessary, distill or flash chromatograph (Hexane/EtOAc).

Method B: Steglich Esterification (Coupling)

Best for: Valuable, complex, or acid-sensitive alcohols. Mechanism: DCC/EDC activation forms an O-acylisourea intermediate, trapped by the alcohol.

Reagents:

  • Substrate: 2-(2,2-Difluorocyclohexyl)acetic acid (1.0 equiv)

  • Alcohol: Target Alcohol (1.0 – 1.2 equiv)

  • Coupling Agent: EDC[2]·HCl (1.2 – 1.5 equiv) or DCC

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Mixing: Dissolve the acid (1.0 equiv), the alcohol (1.1 equiv), and DMAP (0.1 equiv) in dry DCM (0.2 M).

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Observation: If using DCC, a white precipitate (dicyclohexylurea) will form. EDC byproducts are water-soluble.[3]

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove DMAP/EDC), then Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography is required to remove urea byproducts (if DCC used) and N-acylurea side products.

Method C: Acid Chloride Activation (Two-Step)

Best for: Sterically hindered alcohols (e.g., tert-butyl) or phenols. Mechanism: Formation of highly reactive acyl chloride followed by nucleophilic acyl substitution.

Reagents:

  • Step 1: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops) OR Thionyl Chloride (neat or in DCM).

  • Step 2: Alcohol + Pyridine or Triethylamine (

    
    ).
    

Protocol:

  • Activation: Dissolve the acid in dry DCM. Cool to 0°C. Add Oxalyl Chloride dropwise, followed by a catalytic amount of DMF.

    • Gas Evolution: Vigorous evolution of HCl and CO/CO2. Stir until bubbling ceases (1–2 hrs).

  • Concentration: Evaporate solvent and excess oxalyl chloride under vacuum (keep strictly anhydrous).

  • Esterification: Redissolve the crude acid chloride in dry DCM.

  • Addition: Add the target alcohol (1.2 equiv) and

    
     (1.5 equiv) or Pyridine (2.0 equiv).
    
    • Temperature: Keep at 0°C during addition to prevent elimination side reactions, then warm to RT.

  • Workup: Standard aqueous wash (HCl then

    
    ).
    

Analytical Data & Optimization

Solvent Compatibility Table
SolventSuitabilityNotes
Methanol/Ethanol ExcellentIdeal for Method A.
DCM (Dichloromethane) ExcellentStandard for Method B & C. Solubilizes fluorinated chains well.
THF GoodUse for Method B if solubility is an issue.
DMF ModerateHard to remove; use only if necessary for solubility.
Water PoorIncompatible with Methods B & C.
Troubleshooting Common Issues
  • Low Yield (Steric): If the gem-difluoro group causes conformational locking that hinders the approach of bulky alcohols, switch to Method C and use a catalyst like DMAP (0.5 equiv) in the second step.

  • Elimination Products: If you observe alkene formation (loss of HF, m/z -20 in MS), ensure the reaction temperature is kept low (<40°C) and avoid strong, non-nucleophilic bases (like DBU or NaH). Use weak bases like Pyridine or

    
    .
    

References

  • Fischer Esterification Mechanisms

    • Master Organic Chemistry. "Fischer Esterification."[1][2][4] Available at: [Link]

  • Steglich Esterification (DCC/DMAP)

    • Common Organic Chemistry. "Steglich Esterification."[2] Available at: [Link]

  • Fluorinated Building Blocks & Stability
  • General Esterification Reviews

    • Organic Chemistry Portal. "Esterification."[1][2][4] Available at: [Link]

Sources

Using 2-(2,2-Difluorocyclohexyl)acetic acid as a scaffold in lead optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2,2-Difluorocyclohexyl)acetic Acid in Lead Optimization

Executive Summary

In the landscape of modern drug discovery, the gem-difluoromethylene (


) moiety has emerged as a privileged structural motif. This guide details the application of 2-(2,2-difluorocyclohexyl)acetic acid  (CAS: 1510551-45-7) as a robust scaffold for lead optimization.

This scaffold serves as a tactical bioisostere for phenylacetic acid and cyclohexylacetic acid derivatives. By introducing the 2,2-difluoro substitution pattern, researchers can achieve three critical objectives:

  • Metabolic Blockade: Steric and electronic protection of the susceptible C2 position on the cyclohexane ring.

  • Physicochemical Tuning: Modulation of lipophilicity (

    
    ) and acidity (
    
    
    
    ) without significantly altering the steric volume of the parent pharmacophore.
  • Conformational Biasing: Leveraging the dipole-dipole interactions of the

    
     group to restrict conformational flexibility, potentially reducing the entropic penalty of binding.
    

Physicochemical Profile & Rational Design

The incorporation of fluorine into saturated rings creates a unique "polar hydrophobic" character. Unlike the lipophilic bulk of a methyl group, the


 group increases density and lowers the 

of proximal acidic centers via the inductive effect (

).

Table 1: Comparative Properties of Scaffolds

PropertyCyclohexylacetic Acid (Parent)2-(2,2-Difluorocyclohexyl)acetic Acid (Target)Impact on Drug Design
Hybridization

(C2)

(C2-F2)
Maintains 3D shape; removes metabolic handle.

(Acid)
~4.8~4.3 - 4.5Slightly stronger acid; increased ionization at physiological pH.
Lipophilicity High (

~2.5)
Moderate (

~2.1 - 2.3)

lowers

relative to

due to polarity, improving solubility.
Metabolic Liability High (C2/C3/C4 oxidation)ReducedBlocks C2 oxidation; deactivates C1/C3 electronically.
Conformation Flexible ChairBiased Chair

dipole favors specific equatorial orientations.
Mechanistic Insight: The Conformational Lock

In 1-substituted-2,2-difluorocyclohexanes, the substituent at C1 (the acetic acid tail) predominantly adopts the equatorial orientation to avoid severe 1,3-diaxial steric clashes with protons at C3 and C5. The adjacent


 group reinforces this by creating a dipole vector that discourages the axial conformer, which would place the carbonyl dipole in a destabilizing alignment. This "pre-organization" can significantly enhance potency if the binding pocket accommodates the equatorial vector.

Decision Framework

Use the following logic flow to determine if this scaffold is appropriate for your lead series.

DecisionTree Start Lead Compound Optimization (Cyclohexyl/Phenyl Acetic Acid Core) Q1 Is the Phenyl/Cyclohexyl ring a metabolic hotspot? Start->Q1 Q2 Is the ring aromatic (Phenyl)? Q1->Q2 Yes Action3 Retain Parent Scaffold Q1->Action3 No Q3 Is solubility a limiting factor? Q2->Q3 Yes (Phenyl) Action1 Use 2,2-Difluoro Scaffold (Blocks C2 met, lowers LogD) Q2->Action1 No (Cyclohexyl) Q3->Action1 Yes (Need sp3 character) Action2 Consider 4,4-Difluoro or 3,3-Difluoro analogs Q3->Action2 No (Explore vectors)

Figure 1: Decision tree for implementing fluorinated cycloalkane scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Prepare 2-(2,2-difluorocyclohexyl)acetic acid from the commercially available ethyl 2-(2-oxocyclohexyl)acetate.

Reagents:

  • Ethyl 2-(2-oxocyclohexyl)acetate (Starting Material)[1]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST

  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

  • THF/Water (3:1)

Step-by-Step Methodology:

  • Deoxofluorination:

    • Dissolve ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add Deoxo-Fluor® (2.5 eq) dropwise. Caution: Deoxo-Fluor reacts violently with water. Use proper ventilation.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Quench: Pour the reaction mixture carefully into saturated aqueous

      
       (ice-cold). Extract with DCM (3x).
      
    • Purification: Dry organics over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). Product: Ethyl 2-(2,2-difluorocyclohexyl)acetate.
      
  • Saponification:

    • Dissolve the fluorinated ester in THF/Water (3:1).

    • Add LiOH (3.0 eq). Stir at RT for 4 hours (monitor by LC-MS).

    • Acidify to pH ~2 with 1N HCl.

    • Extract with EtOAc, dry, and concentrate to yield 2-(2,2-difluorocyclohexyl)acetic acid .

Synthesis SM Ethyl 2-(2-oxocyclohexyl)acetate (Keto-Ester) Step1 Deoxo-Fluor / DCM 0°C to RT, 16h SM->Step1 Inter Ethyl 2-(2,2-difluorocyclohexyl)acetate Step1->Inter Step2 LiOH / THF:H2O Hydrolysis Inter->Step2 Product 2-(2,2-Difluorocyclohexyl)acetic acid (Target Scaffold) Step2->Product

Figure 2: Synthetic route for the scaffold generation.

Protocol B: Lead Derivatization (Amide Coupling)

Objective: Couple the scaffold to a secondary amine (R-NH-R') to generate the final lead compound.

  • Activation: Dissolve 2-(2,2-difluorocyclohexyl)acetic acid (1.0 eq) in DMF (0.1 M).

  • Add Base/Coupling Agent: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 eq). Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Validation: Verify mass via LC-MS. The

    
     group is NMR silent in 
    
    
    
    but will show a characteristic triplet/multiplet in
    
    
    and a distinct signal in
    
    
    NMR (~ -90 to -110 ppm).
Protocol C: Metabolic Stability Assessment (Microsomal)

Objective: Validate the hypothesis that gem-difluorination improves stability compared to the non-fluorinated parent.

Assay Conditions:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

Procedure:

  • Pre-incubate microsomes (0.5 mg/mL protein) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate reaction by adding NADPH.

  • At each timepoint, quench an aliquot with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
  • Success Criteria: A >2-fold increase in

    
     compared to the non-fluorinated analog indicates successful metabolic blockade.
    

Expert Tips & Troubleshooting

  • NMR Characterization: The gem-difluoro group splits adjacent protons. In the

    
     NMR, the protons at C3 and C1 (alpha to the acetic acid) will appear as complex multiplets due to 
    
    
    
    coupling. Use
    
    
    NMR for rapid confirmation (decoupled signals are cleaner).
  • Coupling Sterics: The 2,2-difluoro group adds bulk. If the amine partner is also sterically hindered, HATU may be insufficient. Switch to COMU or generate the acid chloride (using oxalyl chloride/DMF cat.) for difficult couplings.

  • Solubility: While

    
     improves polarity relative to 
    
    
    
    , the overall molecule is still lipophilic. Ensure DMSO stocks are fully solubilized before adding to aqueous assay buffers to avoid precipitation, which can mimic "metabolic stability" (false negative clearance).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Link

  • PubChem Compound Summary. (2023). 2-(2,2-Difluorocyclohexyl)acetic acid (CID 53420743). National Center for Biotechnology Information. Link

Sources

Optimized Activation Strategies for 4,4-Difluorocyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Fluorine Effect in Alicyclic Scaffolds

4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8) has become a staple building block in modern medicinal chemistry.[1] The introduction of the gem-difluoro moiety at the 4-position serves two critical functions: it lowers the lipophilicity (


) compared to the parent cyclohexane, and it blocks metabolic oxidation at the typically labile 4-position.

However, the activation of this substrate for amide coupling presents unique physicochemical challenges compared to non-fluorinated analogs. The electron-withdrawing nature of the fluorine atoms, transmitted through the


-framework, lowers the 

of the carboxylic acid, stabilizing the carboxylate anion. While this facilitates deprotonation by tertiary amine bases, it can paradoxically alter the kinetics of active ester formation and solubility profiles in standard organic solvents like dichloromethane (DCM).

This guide details three distinct activation protocols, selected based on reaction scale, amine nucleophilicity, and downstream purification requirements.

Mechanistic Insight & Decision Logic

The Inductive Impact

The strong inductive effect (


) of the fluorine atoms at the 4-position renders the carbonyl carbon more electrophilic than in cyclohexanecarboxylic acid. Once activated (e.g., as an OBt ester or acid chloride), the species is highly reactive. The challenge lies in the solubility  of the intermediate and the stability  of the activated species against hydrolysis if moisture is present.
Method Selection Framework

Use the following logic to select the appropriate protocol for your specific coupling partner.

ActivationLogic Start Start: 4,4-Difluorocyclohexyl Acid CheckAmine Analyze Amine Partner Start->CheckAmine IsAmineWeak Is Amine Weak/Hindered? (e.g., Aniline, Heterocycle) CheckAmine->IsAmineWeak IsScaleLarge Is Reaction Scale >10g? IsAmineWeak->IsScaleLarge No (Good Nu) MethodC Protocol C: Ghosez's Reagent (Acid Chloride, Neutral Conditions) IsAmineWeak->MethodC Yes (Weak Nu) MethodA Protocol A: HATU/DIPEA (High Yield, Discovery Scale) IsScaleLarge->MethodA No (Discovery) MethodB Protocol B: T3P (PPA) (Green, Easy Workup, Scalable) IsScaleLarge->MethodB Yes (Process)

Figure 1: Decision tree for selecting the optimal activation strategy based on substrate properties and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<500 mg), valuable amines, and parallel synthesis. Mechanism: Generates a highly reactive At-complex (7-azabenzotriazole) active ester.[1]

Reagents:

  • Substrate: 4,4-Difluorocyclohexanecarboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (Preferred over DCM due to solubility of the zwitterionic intermediate)

Step-by-Step Procedure:

  • Dissolution: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. The solution may warm slightly due to deprotonation.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution will typically turn yellow/orange.[1] Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the activated ester.

    • Note: Extended activation times (>1 hour) are unnecessary and may lead to hydrolysis if the DMF is not strictly anhydrous.

  • Coupling: Add the amine (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[1][2]
Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1g), ease of purification, and minimizing epimerization (if chiral centers are present elsewhere). Mechanism: T3P acts as a kinetic water scavenger, driving amide formation with water-soluble byproducts.[1]

Reagents:

  • Substrate: 4,4-Difluorocyclohexanecarboxylic acid (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc, 5-10 volumes).

  • Base: Add Pyridine or DIPEA (3.0 equiv).[1] Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10–20 minutes. Maintaining a lower temperature during addition controls the exotherm.[1]

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Why: T3P kinetics are generally slower than HATU but produce cleaner profiles.[1]

  • Workup (The "Self-Cleaning" Step): Add water.[1] The byproducts (propylphosphonic acid) are highly water-soluble.[1][3] Separation of layers and a simple wash with 0.5M HCl (to remove excess base/amine) and

    
     usually yields pure product without chromatography.
    

T3P_Workflow Mix 1. Mix Acid + Amine + Base in EtOAc Cool 2. Cool to 0°C Mix->Cool AddT3P 3. Add T3P Dropwise Cool->AddT3P React 4. Stir RT (12h) AddT3P->React Wash 5. Wash w/ H2O (Byproducts removed) React->Wash

Figure 2: T3P coupling workflow emphasizing the "one-pot" addition sequence.[1]

Protocol C: The "Hard" Coupling (Ghosez’s Reagent)

Best for: Extremely weak nucleophiles (e.g., electron-deficient anilines) or when acid-sensitive groups prevent the use of oxalyl chloride. Mechanism: Converts the acid to an acid chloride under neutral conditions using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1]

Reagents:

  • Substrate: 4,4-Difluorocyclohexanecarboxylic acid (1.0 equiv)

  • Reagent: Ghosez's Reagent (1.2 – 1.5 equiv)

  • Solvent: Dry DCM or Chloroform[1]

Step-by-Step Procedure:

  • Activation: Dissolve the acid in dry DCM.[1] Add Ghosez's reagent (1.2 equiv) dropwise at RT.[1]

  • Monitoring: Stir for 1–2 hours.

    • Verification: Check activation by quenching a small aliquot with MeOH and monitoring methyl ester formation by TLC or LCMS.[1]

  • Coupling: Once activation is complete, add the amine (1.0 equiv) and a base (pyridine or DIPEA, 2.0 equiv).

  • Reaction: Stir at RT or reflux (if using chloroform) until completion.

Troubleshooting & Optimization Data

Solubility & Solvent Effects The 4,4-difluoro substitution pattern significantly increases the polarity of the cyclohexane ring compared to the unsubstituted analog.

ParameterObservationRecommendation
Solubility Poor in Hexanes/Et2O; Moderate in DCM; Good in DMF/DMSO.[1]Use DMF for HATU couplings.[1][2][4] Use EtOAc/THF for T3P.[1]
Reactivity Slower activation than non-fluorinated analogs due to inductive stabilization of the carboxylate.Allow 30 mins activation time for HATU (vs standard 5-10 mins).
Hydrolysis Activated ester is highly electrophilic and prone to hydrolysis by ambient moisture.[1]Use strictly anhydrous solvents; keep reaction under

or Ar atmosphere.[1]
Purification Product may not be UV active if the amine is aliphatic.[1]Use Stain (KMnO4/Ninhydrin) or ELSD detection.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Chemical Reviews, 116(19), 11754–11844.

  • Patterson, A. W., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[5] Organic Process Research & Development, 15(3), 515-529.

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Deciphera Pharmaceuticals, LLC. (2018).[1] Patent US20180237423A1: Synthesis of 4,4-difluorocyclohexanecarboxylic acid derivatives.[1]

  • BenchChem. (2025).[1][2][6] 4,4-Difluorocyclohexanecarboxylic acid Product & Safety Data.

Sources

Application Note: Incorporating Difluorocyclohexyl Motifs into Peptidomimetics for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The transition from native peptides to peptidomimetics is driven by the need to overcome poor pharmacokinetic profiles, specifically low metabolic stability and high conformational flexibility. In recent years, the incorporation of fluorine—and specifically the difluorocyclohexyl motif —has emerged as a highly effective strategy in medicinal chemistry.

This application note provides a comprehensive guide to utilizing the 4,4-difluorocyclohexyl group as a conformationally restricted, highly lipophilic bioisostere. By replacing planar aromatic rings (e.g., phenyl) or highly flexible aliphatic chains, researchers can lock peptidomimetics into bioactive conformations, enhance target binding affinity, and bypass cytochrome P450 (CYP450) mediated metabolic liabilities.

Mechanistic Insights: Why Difluorocyclohexane?

Conformational Control via Stereoelectronics

The C–F bond is highly polarized, possessing unique stereoelectronic properties that dictate molecular geometry. In the context of a cyclohexane ring, the introduction of a gem-difluoro group (e.g., 4,4-difluorocyclohexane) heavily influences the ring's conformational equilibrium[1]. Due to hyperconjugation, electrostatic dipole repulsion, and the gauche effect, the difluorocyclohexyl ring strongly prefers a specific locked chair conformation. This restriction minimizes the entropic penalty typically incurred when a flexible ligand binds to a rigid protein pocket.

The Ultimate Bioisostere

The 4,4-difluorocyclohexyl group serves as an sp³-enriched, non-planar bioisostere for phenyl and tert-butyl groups. While maintaining the hydrophobic bulk necessary to occupy deep binding pockets, it avoids the


-

stacking liabilities and oxidative vulnerability of flat aromatic rings. The strong electron-withdrawing nature of the fluorine atoms also modulates the pKa of adjacent functional groups, improving overall membrane permeability[1].
Proven Efficacy in High-Value Targets
  • SARS-CoV-2 Main Protease (Mpro): Both peptidomimetic and nonpeptidomimetic Mpro inhibitors (such as EGT710) utilize difluorocyclohexyl rings to establish critical hydrophobic interactions with the S2 and S4 active site residues (Met49, Met165, and Gln189)[2][3].

  • P-Glycoprotein (P-gp) Modulators: In the design of P-gp ATPase inhibitors, replacing a 2-aminobenzophenone moiety with a 4,4-difluorocyclohexyl group dramatically shifted the compound from an ATPase stimulator to a highly potent inhibitor (IC50 = 0.1 μM), demonstrating the strict spatial and chemical requirements of the P-gp binding pocket[4].

Data Presentation: Physicochemical Impact

The following table summarizes the causal relationship between motif selection and the resulting physicochemical and biological properties, using a P-gp inhibitor scaffold as a model system[4].

Structural MotifEstimated LogPMetabolic Stability (CYP450)Conformational StateP-gp ATPase Inhibition (IC50)
Phenyl ~2.1Low (Prone to ring oxidation)Rigid (Planar)> 5.0 μM
Cyclohexyl ~2.8ModerateFlexible (Rapid chair flip)2.5 μM
4,4-Difluorocyclohexyl ~2.6High (Fluorine shielding)Restricted (Locked chair)0.1 μM

Table 1: Comparative analysis demonstrating how the 4,4-difluorocyclohexyl motif optimizes both stability and target affinity compared to traditional aromatic and aliphatic rings.

Visualizing the Design Logic and Mechanism

To effectively integrate these motifs, chemists must follow a rational design workflow and understand the target-level interactions.

DesignWorkflow Start Identify Target Pocket (e.g., Hydrophobic S2/S4) Assess Evaluate Metabolic Liability of Aromatic Rings Start->Assess Select Select Difluorocyclohexyl Bioisostere Assess->Select High CYP450 liability NTerm N-Terminal / Side-Chain: Fmoc-4,4-diF-Cha-OH Select->NTerm CTerm C-Terminal Amide: 4,4-diF-Cyclohexylamine Select->CTerm SPPS Solid-Phase Peptide Synthesis (HCTU/DIEA Coupling) NTerm->SPPS SolPhase Solution-Phase Coupling (HCTU/HOBt/DIEA) CTerm->SolPhase Eval In Vitro Evaluation (Affinity, LogP, Stability) SPPS->Eval SolPhase->Eval

Caption: Logical workflow for selecting and incorporating difluorocyclohexyl motifs into peptidomimetics.

MOA Inhibitor Difluorocyclohexyl Peptidomimetic Pocket Protease S2/S4 Pocket (Met49, Met165, Gln189) Inhibitor->Pocket Anchors via diF-Cyclohexyl Interaction Hydrophobic & Fluorine-Amide Contacts Pocket->Interaction Warhead Electrophilic Warhead (e.g., Nitrile/Aldehyde) Interaction->Warhead Positions warhead Cys145 Catalytic Cys145 Warhead->Cys145 Covalent Bond Formation Inhibition Enzyme Inactivation & Viral Clearance Cys145->Inhibition

Caption: Mechanism of SARS-CoV-2 Mpro inhibition driven by difluorocyclohexyl hydrophobic anchoring.

Experimental Protocols

The following protocols outline the self-validating methodologies for incorporating difluorocyclohexyl motifs either into the peptide backbone (via SPPS) or at the C-terminus (via solution-phase amidation).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4,4-difluorocyclohexyl glycine

Causality Note: Because unnatural, bulky amino acids like Fmoc-4,4-difluorocyclohexyl glycine (Fmoc-4,4-diF-Cha-OH) suffer from steric hindrance, standard DIC/Oxyma coupling often yields incomplete reactions. We utilize HCTU as the coupling reagent; its superior reactivity overcomes steric bulk while minimizing the epimerization risks associated with HATU.

Materials:

  • Rink Amide MBHA resin (loading ~0.4 mmol/g)

  • Fmoc-4,4-diF-Cha-OH (3.0 equivalents)

  • HCTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve Fmoc-4,4-diF-Cha-OH (0.3 mmol) and HCTU (0.29 mmol) in 2 mL DMF. Add DIEA (0.6 mmol) and stir for 2 minutes to form the active ester.

  • Coupling: Add the pre-activated solution to the resin. Agitate at room temperature for 120 minutes. (Extended coupling time is critical due to the steric bulk of the difluorocyclohexyl ring).

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), repeat the coupling step. If negative (yellow), proceed.

  • Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Cleavage: Cleave the peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Solution-Phase C-Terminal Amidation with 4,4-Difluorocyclohexylamine

Causality Note: When capping the C-terminus of a synthesized peptide acid to increase lipophilicity and target P-gp or Mpro pockets[4], solution-phase coupling is preferred. The addition of HOBt alongside HCTU suppresses the formation of unreactive guanidinium byproducts, ensuring high yields.

Materials:

  • Peptide free acid (1.0 equivalent)

  • 4,4-Difluorocyclohexylamine hydrochloride (1.5 equivalents)

  • HCTU (1.5 equivalents)

  • HOBt (1.5 equivalents)

  • DIEA (4.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylacetamide (DMA)

Step-by-Step Procedure:

  • Preparation: Dissolve the peptide carboxylic acid (1.0 eq) in dry DCM or DMA (10 mL per mmol) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIEA (4.0 eq), HCTU (1.5 eq), and HOBt (1.5 eq) to the cooled solution. Stir for 10–15 minutes at 0 °C to allow the active ester to form.

  • Amine Addition: Add 4,4-difluorocyclohexylamine hydrochloride (1.5 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12–16 hours).

  • Quenching & Extraction: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 5% aqueous citric acid (2×), saturated aqueous NaHCO₃ (2×), and brine (1×).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude peptidomimetic via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

  • Validation: Confirm the identity and purity of the product using LC-MS and ¹H/¹⁹F NMR. The ¹⁹F NMR should show characteristic multiplet signals around -90 to -100 ppm, confirming the intact gem-difluoro motif.

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. nih.gov.[Link]

  • Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives. preprints.org.[Link]

  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor. acs.org.[Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool. researchgate.net.[Link]

Sources

Application Note: Scale-Up Synthesis of Fluorinated Cyclohexane Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cyclohexane rings are critical bioisosteres in modern drug discovery, offering a "polar hydrophobic" character that modulates lipophilicity (LogP) and metabolic stability without the aromaticity liabilities of phenyl rings. However, scaling these scaffolds from milligram medicinal chemistry batches to kilogram process batches presents distinct safety and selectivity challenges.

This guide details two validated pathways for synthesizing fluorinated cyclohexane acids:

  • Nucleophilic Deoxofluorination: For gem-difluoro and stereospecific monofluoro targets.

  • Catalytic Hydrogenation: For accessing 4-fluorocyclohexane scaffolds from aromatic precursors.

Strategic Route Selection

The choice of synthetic route is dictated by the specific fluorination pattern required and the availability of precursors.

Decision Matrix
  • Target: 4,4-Difluorocyclohexanecarboxylic acid

    • Preferred Route: Deoxofluorination of 4-oxocyclohexanecarboxylate esters.

    • Rationale: Direct conversion of the ketone is efficient; aromatic precursors cannot yield gem-difluoro motifs directly.

  • Target: 4-Fluorocyclohexanecarboxylic acid (Mix of Cis/Trans)

    • Preferred Route: Heterogeneous Hydrogenation of 4-fluorobenzoic acid.

    • Rationale: Atom economy is superior. Deoxofluorination of alcohols often leads to elimination side-products (cyclohexenes).

RouteSelection Start Target Molecule Selection GemDifluoro Target: 4,4-Difluoro Start->GemDifluoro MonoFluoro Target: 4-Fluoro Start->MonoFluoro Precursor1 Precursor: 4-Oxo-ester GemDifluoro->Precursor1 Precursor2 Precursor: 4-Fluorobenzoic Acid MonoFluoro->Precursor2 Method1 Method: Deoxofluorination (Deoxo-Fluor/DAST) Precursor1->Method1 Method2 Method: Hydrogenation (Rh/C or Ru/C) Precursor2->Method2 Risk1 Risk: Thermal Runaway/HF Method1->Risk1 Risk2 Risk: Defluorination/Stereocontrol Method2->Risk2

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on target fluorination patterns.

Protocol A: Deoxofluorination Scale-Up (Gem-Difluoro)

Target: Ethyl 4,4-difluorocyclohexanecarboxylate (Intermediate for acid) Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) Why Deoxo-Fluor? While DAST is common in academic papers, Deoxo-Fluor is thermally more stable (decomposition onset ~140°C vs. ~90°C for DAST), making it safer for scale-up, though it still requires strict exotherm management [1].

Safety Critical Parameters
  • Hazard: Hydrolysis releases stoichiometric quantities of HF.

  • Engineering Control: Reactor must be vented to a caustic scrubber (KOH/NaOH).

  • Material Compatibility: Glass-lined reactors are acceptable for the reaction, but quenching should ideally occur in Hastelloy or HDPE-lined vessels if prolonged HF exposure is expected.

Step-by-Step Methodology
  • Preparation:

    • Charge reactor with Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol).

    • Cool the jacket to -10°C . Ensure internal temperature reaches < 0°C.

  • Reagent Addition (The Critical Step):

    • Charge Deoxo-Fluor (50% in Toluene or neat, 1.2–1.5 equiv) to a header tank.

    • Dose Control: Add dropwise.[1][2] Limit addition rate such that internal temperature never exceeds 5°C.

    • Note: The reaction is initially slow; accumulation of reagent followed by a sudden exotherm is a known failure mode. Verify initiation by a slight temp rise after 5% addition.

  • Reaction:

    • Once addition is complete, allow the mixture to warm to 20–25°C over 2 hours.

    • Stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by GC-MS.[1] Disappearance of ketone starting material.

  • Quench (Highest Risk Operation):

    • Prepare a separate vessel with Saturated Aqueous NaHCO3 (5 vol) and Ice (5 vol).

    • Reverse Quench: Slowly transfer the reaction mixture into the bicarbonate solution. Do not add water to the reaction vessel.

    • Gas Evolution: Massive CO2 generation will occur. Ensure headspace ventilation is active.

  • Workup:

    • Separate phases.[3][4][5] Wash organic layer with 1M HCl (to remove amine byproducts) followed by Brine.

    • Dry over Na2SO4 and concentrate.[2]

  • Hydrolysis (To Final Acid):

    • Saponify the ester using LiOH in THF/Water to yield 4,4-difluorocyclohexanecarboxylic acid .

Protocol B: Catalytic Hydrogenation (Mono-Fluoro)

Target: 4-Fluorocyclohexanecarboxylic acid Precursor: 4-Fluorobenzoic acid Challenge: Preventing hydrodefluorination (loss of fluorine) while reducing the aromatic ring. Palladium (Pd/C) is notoriously poor for this as it facilitates C-F bond cleavage.

Catalyst Selection[1][6][7][8][9]
  • Gold Standard: 5% Rhodium on Alumina (Rh/Al2O3) or Ruthenium (Ru/C) .

  • Mechanism: Rhodium operates effectively at lower temperatures/pressures than Ruthenium, minimizing the energy available for C-F cleavage [2].

Step-by-Step Methodology
  • Reactor Loading:

    • Use a high-pressure Hastelloy autoclave.

    • Load 4-Fluorobenzoic acid (1.0 equiv).

    • Solvent: Isopropanol or THF/Water mixture (10 vol). Avoid methanol if esterification is undesirable and no base is used.

    • Catalyst: 5% Rh/Al2O3 (5 wt% loading relative to substrate).

  • Purge & Pressurize:

    • Inert the vessel with Nitrogen (3x cycles).

    • Pressurize with Hydrogen gas to 10–15 bar .

  • Reaction:

    • Heat to 60°C .

    • Stir at high agitation (gas-liquid mass transfer is rate-limiting).

    • IPC: Monitor H2 uptake curve. Reaction typically completes in 6–12 hours.

  • Filtration:

    • Cool to room temperature.[1][2] Vent H2.

    • Filter catalyst over Celite (under Nitrogen blanket to prevent catalyst ignition).

  • Stereochemical Isolation:

    • The product will be a mixture of cis (kinetic) and trans (thermodynamic) isomers.

    • Trans-Isolation:[6][7] Recrystallize from n-Heptane/EtOAc. The trans-isomer (equatorial/equatorial) generally has a higher melting point and lower solubility.

Process Safety & Quality Control Data

Thermal Stability Data (DSC)
Reagent/IntermediateOnset Temp (°C)Energy (J/g)Hazard Rating
DAST~90°C>1200High (Explosive potential)
Deoxo-Fluor~140°C~1000Moderate (Thermal runaway risk)
4-Fluorobenzoic acidStableN/ALow
Isomer Identification (NMR)

Distinguishing cis vs. trans is critical for biological activity.

  • 1H NMR (400 MHz, DMSO-d6):

    • H1 (CH-COOH):

      • Trans: Appears as a tt (triplet of triplets) due to large diaxial coupling (~11-12 Hz) with H2/H6 axial protons.

      • Cis: Appears as a quintet or broad multiplet (smaller equatorial-axial couplings).

    • 19F NMR:

      • Useful for quantifying the ratio of isomers (distinct chemical shifts, typically separated by 0.5–1.0 ppm).

Visual Workflow: Deoxofluorination Process

ProcessFlow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Quench & Workup Step1 Dissolve Substrate (DCM, -10°C) Step2 Controlled Addition (Deoxo-Fluor) Step1->Step2 Maintain <5°C Step3 Reaction Aging (20°C, 12h) Step2->Step3 Step4 Reverse Quench (Into NaHCO3) Step3->Step4 Slow Transfer Step5 Phase Separation (Remove Aqueous HF) Step4->Step5 Step6 Hydrolysis (LiOH, THF/H2O) Step5->Step6

Figure 2: Process flow diagram for the safe scale-up of Deoxo-Fluor mediated fluorination, highlighting the critical reverse quench step.

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry 64.19 (1999): 7048-7054.

  • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." John Wiley & Sons (2001).

  • Mettler Toledo. "Fluorination Chemistry & Process Safety." Application Library.

  • Sigma-Aldrich. "Deoxo-Fluor® Reagent Profile."

Sources

Application Note: Solvent Selection for 2-(2,2-Difluorocyclohexyl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Guide & Experimental Protocols

Executive Summary and Physicochemical Profiling

The integration of fluorine into aliphatic ring systems is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and conformational bias. 2-(2,2-Difluorocyclohexyl)acetic acid (CAS: 1510551-45-7)[1] is a highly versatile building block. It features a gem-difluoro moiety that imparts a strong local dipole and high lipophilicity, paired with a polar, reactive acetic acid handle.

The Causality of Solvent Selection

The dichotomous nature of this molecule—a highly lipophilic fluorinated tail and a hydrophilic carboxylic acid head—presents unique solvation challenges. Historically, chemists have relied on reprotoxic and environmentally damaging solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) to achieve homogeneity in reactions[2]. However, modern process chemistry demands sustainable alternatives[3].

Solvent selection for this molecule must account for:

  • Reagent Solubility: The solvent must dissolve both the fluorinated substrate and highly polar coupling reagents (e.g., HATU, COMU) or photocatalysts.

  • Phase Separation: For scalable workups, solvents with low water miscibility are preferred to avoid tedious extractions.

  • Dielectric Constant (

    
    ):  In single-electron transfer (SET) photoredox reactions, the solvent must stabilize radical cations without quenching the excited photocatalyst[4].
    

Decision Matrix: Green Solvent Alternatives

Recent benchmarking by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR)[3][5] and contemporary synthetic studies[2][6] have identified several green solvents that outperform traditional media in both yield and environmental impact.

Quantitative Solvent Comparison for Carboxylic Acid Workflows
SolventBoiling Point (°C)Water Solubility (g/100mL)ACS Green ScoreAmide Coupling SuitabilityPhotoredox Suitability
DCM 39.61.3Red (Poor)ExcellentPoor (Halogenated)
DMF 153.0MiscibleRed (Poor)ExcellentModerate
2-MeTHF 80.214.0Green (Good)ExcellentModerate
CPME 106.01.1Green (Good)GoodModerate
MeCN 82.0MiscibleYellow (Fair)PoorExcellent

Note: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) show superior performance for amidation due to their ability to dissolve polar intermediates while allowing for direct aqueous workup[7][8]. Acetonitrile (MeCN) remains the premier choice for photoredox due to its wide electrochemical window[9].

G Start 2-(2,2-Difluorocyclohexyl) acetic acid Amide Amide Bond Formation (Coupling Reagents) Start->Amide Photo Photoredox Decarboxylation (Radical Generation) Start->Photo DMF DMF / DCM (Toxic, High E-Factor) Amide->DMF Legacy Route Green 2-MeTHF / CPME (Green, Easy Workup) Amide->Green Optimized Route MeCN Acetonitrile (MeCN) (Optimal SET, Polar) Photo->MeCN High Yield Dioxane 1,4-Dioxane (Low Polarity) Photo->Dioxane Moderate Yield

Logic flow for solvent selection based on reaction methodology.

Workflow 1: Sustainable Amide Bond Formation

Causality & Mechanistic Insight

Amide coupling using 2-(2,2-difluorocyclohexyl)acetic acid typically requires an activating agent like HATU or COMU. In traditional DMF, the high boiling point and water miscibility necessitate massive aqueous washes, leading to product loss (especially for lower molecular weight amides)[2].

2-MeTHF is chosen as the optimal solvent here. It is derived from renewable resources, has a boiling point (80 °C) that allows for safe heating if required, and critically, it phase-separates cleanly from water[7]. The gem-difluoro ring is highly soluble in the ethereal backbone of 2-MeTHF, while the solvent's polarity (


 = 6.97) is sufficient to stabilize the active ester intermediate formed during HATU activation.
Self-Validating Protocol: Amidation in 2-MeTHF

Objective: Synthesize an amide derivative using a primary amine.

  • Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 2-(2,2-difluorocyclohexyl)acetic acid (1.0 mmol, 178.2 mg).

  • Solvation: Add anhydrous 2-MeTHF (5.0 mL, 0.2 M concentration). Stir to achieve a homogenous solution.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL), followed by HATU (1.1 mmol, 418 mg).

    • Validation Check: The solution will turn pale yellow. Stir for 10 minutes at room temperature to ensure complete formation of the active ester. TLC (Hexanes/EtOAc 7:3) should indicate the disappearance of the starting acid.

  • Coupling: Add the desired primary amine (1.2 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup (Self-Contained): Unlike DMF, 2-MeTHF allows for direct extraction. Add 5 mL of 1M HCl to the reaction vial to quench unreacted amine. Transfer to a separatory funnel, collect the organic (top) layer. Wash the organic layer sequentially with saturated NaHCO3 (5 mL) and brine (5 mL).

  • Isolation: Dry the 2-MeTHF layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide, typically requiring minimal further purification.

Workflow 2: Photoredox-Mediated Decarboxylative Alkylation

Causality & Mechanistic Insight

The acetic acid moiety can be utilized as a traceless radical precursor. Under visible-light photoredox catalysis, the carboxylate anion undergoes Single Electron Transfer (SET) oxidation to form a carboxy radical, which rapidly extrudes CO2 to yield the (2,2-difluorocyclohexyl)methyl radical [4][9][10].

The gem-difluoro group exerts a mild inductive electron-withdrawing effect, making this primary radical slightly electrophilic. To facilitate the initial SET and stabilize the highly polar excited state of the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6 or 4CzIPN), Acetonitrile (MeCN) is strictly required[4]. Non-polar solvents fail to support the electron transfer kinetics, while protic solvents can lead to premature hydrogen atom transfer (HAT), quenching the radical before C-C bond formation can occur.

Pathway PC Photocatalyst (PC) Ground State PC_star Excited PC* (Highly Oxidizing) PC->PC_star Blue LED (450 nm) PC_star->PC Catalyst Turnover Radical (2,2-Difluorocyclohexyl)methyl Radical Intermediate PC_star->Radical SET & -CO2 Substrate 2-(2,2-Difluorocyclohexyl) acetate anion Substrate->Radical Oxidation by PC* Product Giese Addition Product (C-C Bond Formation) Radical->Product + Electron Deficient Alkene

Photoredox decarboxylation pathway generating the fluorinated alkyl radical.

Self-Validating Protocol: Decarboxylative Giese Addition

Objective: Couple the acid with an electron-deficient alkene (e.g., methyl acrylate) via radical addition.

  • Reagent Assembly: In a 10 mL Schlenk tube or customized photoreactor vial, combine 2-(2,2-difluorocyclohexyl)acetic acid (0.5 mmol, 89.1 mg), methyl acrylate (1.5 mmol, 135 µL), and the photocatalyst 4CzIPN (0.01 mmol, 2 mol%, 7.9 mg)[9].

  • Solvent & Base Addition: Add anhydrous, degassed MeCN (5.0 mL, 0.1 M) and Cs2CO3 (0.75 mmol, 244 mg) to deprotonate the acid, forming the photo-active carboxylate[4].

  • Degassing (Critical Step): Oxygen is a potent radical scavenger and triplet state quencher. Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Validation Check: Failure to thoroughly degas will result in the formation of the peroxy-adduct (alcohol/aldehyde byproducts) instead of the desired Giese product.

  • Irradiation: Seal the vial and irradiate with 30W Blue LEDs (450 nm) at room temperature for 16 hours. Use a cooling fan to maintain the reaction temperature below 30 °C, as elevated temperatures can lead to radical dimerization or degradation[10].

  • Workup: Quench the light source. Dilute the MeCN mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated catalyst. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the fluorinated adduct.

References

  • Green Chemistry Research Tools, Guides & Best Practices - American Chemical Society. American Chemical Society. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society. Available at:[Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chem. Eng. Available at:[Link]

  • Green solvents for solid phase peptide synthesis. Biotage. Available at:[Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at:[Link]

  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent. Scite.ai. Available at:[Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation via Benzylic Tertiary Radicals. PMC. Available at:[Link]

  • Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2-(2,2-Difluorocyclohexyl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2,2-Difluorocyclohexyl)acetic Acid Solubility Guide

Case ID: 22-DF-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-(2,2-Difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) presents a unique solubility profile driven by the interplay between its polar, hydrogen-bonding carboxylic acid tail and the lipophilic yet dipole-rich gem-difluorinated cyclohexane ring.

Users frequently encounter precipitation in non-polar solvents (DCM, Toluene) due to strong acid dimerization and insufficient solvation of the polarized C-F bonds. This guide provides validated protocols to overcome these barriers using solvent switching, salt formation, and thermodynamic activation.

Part 1: Diagnostic & Solvent Selection

Q1: Why is this compound insoluble in my standard organic solvents (DCM, Toluene, Hexanes)?

Technical Insight: The insolubility arises from two competing forces:

  • Acid Dimerization: In non-polar solvents like dichloromethane (DCM) or toluene, carboxylic acids form stable, cyclic hydrogen-bonded dimers. These dimers effectively double the molecular weight and reduce the interaction with the solvent.

  • The Gem-Difluoro Dipole: The two fluorine atoms at the C2 position create a significant local dipole moment. While the cyclohexane ring is lipophilic, this dipole requires a solvent with a matching dielectric constant or dipole moment to solvate effectively. Non-polar solvents cannot overcome the lattice energy of the solid crystal.

Recommended Action: Switch to Polar Aprotic Solvents or use Lewis Base Additives .

Solvent ClassSuitabilityNotes
Polar Aprotic (DMSO, DMF, DMAc)Excellent Breaks H-bond dimers; solvates C-F dipole. Recommended for reactions.
Nitriles (Acetonitrile)Moderate to Good Often requires heating (>50°C) to achieve full saturation.
Ethers (THF, 2-MeTHF)Moderate Good for reactions; may require an organic base (e.g., TEA) to fully dissolve at high concentrations.
Chlorinated (DCM, Chloroform)Poor Prone to precipitation. Only usable with added base (see Part 2).
Alcohols (MeOH, EtOH)Good Excellent solubility but reactive (esterification risk). Use only for analysis or specific transformations.

Part 2: Troubleshooting & Advanced Protocols

Q2: I need to use a non-polar solvent (e.g., DCM) for a coupling reaction. How do I force it into solution?

Protocol: In-Situ Lipophilic Salt Formation To dissolve the acid in DCM or similar solvents, you must disrupt the hydrogen-bond network by deprotonating the carboxylic acid with a lipophilic organic base.

Step-by-Step:

  • Suspend the 2-(2,2-difluorocyclohexyl)acetic acid in the target solvent (DCM).

  • Add 1.1 to 1.5 equivalents of a tertiary amine base:

    • Triethylamine (TEA): Good general purpose.

    • Diisopropylethylamine (DIPEA/Hünig's Base): Better for steric bulk; prevents nucleophilic side reactions.

  • Observation: The suspension should clear within 5–10 minutes at room temperature as the ammonium salt forms. This salt is highly soluble in organic media due to the lipophilic alkyl groups on the amine.

Critical Note: The gem-difluoro group lowers the pKa of the acetic acid side chain (inductive electron withdrawal), making it slightly more acidic than non-fluorinated analogs (approx. pKa 4.2 vs 4.8). This ensures rapid and complete deprotonation by standard organic bases.

Q3: The compound precipitates from Acetonitrile (MeCN) during cooling. Is my reaction ruined?

Root Cause: Acetonitrile is a "borderline" solvent for this compound. While soluble at elevated temperatures (reflux or >60°C), the solubility drops sharply at room temperature, leading to crystallization.

Troubleshooting Guide:

  • If reacting at high temp: Maintain the temperature above 60°C until reagents are added.

  • If cooling is required: Add a co-solvent like THF (10-20% v/v) to maintain solubility at lower temperatures.

  • For isolation: This property is actually a feature. You can purify the compound by dissolving it in hot MeCN and cooling it to 0°C to recrystallize, leaving impurities in the mother liquor.

Part 3: Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for solvent selection based on your experimental goals.

SolubilityLogic Start Start: Select Application Reaction Chemical Reaction Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Extraction Work-up / Extraction Start->Extraction PolarityCheck Is the reagent water sensitive? Reaction->PolarityCheck NMR NMR Solvent? Analysis->NMR YesWaterSens Use Anhydrous THF or DCM + DIPEA PolarityCheck->YesWaterSens Yes HeatCheck Can you heat >60°C? PolarityCheck->HeatCheck No NoWaterSens Use DMF or DMSO HeatCheck->NoWaterSens No YesHeat Acetonitrile (Hot) HeatCheck->YesHeat Yes DMSO DMSO-d6 (Recommended) NMR->DMSO CDCl3 CDCl3 (May require warming) NMR->CDCl3

Caption: Decision tree for selecting the optimal solvent system based on experimental constraints.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Generally, no. While the carboxylic acid is polar, the lipophilic gem-difluorocyclohexyl ring dominates the solubility profile in neutral water.

  • Exception: It will dissolve in basic water (pH > 8, e.g., 1M NaOH or NaHCO3) as the carboxylate anion. This is useful for liquid-liquid extraction (washing away organic impurities with organic solvent while keeping the product in the aqueous phase).

Q: Does the fluorine substitution affect stability in solution? A: The C-F bond is extremely strong (approx. 116 kcal/mol) and chemically inert under standard conditions. However, the gem-difluoro group activates the adjacent positions slightly. Avoid extremely strong bases (like LDA) at high temperatures for prolonged periods to prevent potential elimination reactions, although this is rare for this specific scaffold.

Q: How do I remove DMF/DMSO after the reaction? A: Since the compound is an acid:

  • Dilute the reaction mixture with water.

  • Adjust pH to ~3-4 with dilute HCl.

  • Extract into Ethyl Acetate (EtOAc) . The acid partitions into the organic layer, leaving the polar DMF/DMSO in the aqueous wash.

  • Wash the organic layer with brine (saturated NaCl) to remove residual dipolar solvent.

References

  • Vertex AI Search. (2025). Solubility of gem-difluorocyclohexyl carboxylic acids in organic solvents. Retrieved from 1

  • National Institutes of Health (NIH). (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. PubMed. Retrieved from 2

  • PubChem. (2025).[3][4] 2-(4,4-Difluorocyclohexyl)acetic acid Physical Properties. National Library of Medicine. Retrieved from 3[3]

  • Sigma-Aldrich. (2025). Product Specification: 2-(2,2-Difluorocyclohexyl)acetic acid. Retrieved from 5

Sources

Technical Support Center: Purification of Fluorinated Cyclohexane Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated cyclohexane carboxylic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of compounds. The introduction of fluorine atoms into the cyclohexane ring significantly alters the physicochemical properties of the carboxylic acid, impacting everything from acidity and polarity to crystal packing and chromatographic behavior.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to optimize your purification workflows.

Purification Strategy Decision Guide

Selecting the right purification technique is critical for achieving the desired purity and yield. This decision tree outlines a logical workflow for choosing an appropriate method based on common experimental parameters.

Purification_Workflow cluster_start Initial Assessment cluster_methods Primary Purification Methods cluster_analysis Purity & Isomer Issues cluster_end Final Product Start Crude Product Mixture (>1 g scale?) Crystallization Recrystallization Start->Crystallization Yes Column Column Chromatography (Silica/Alumina) Start->Column No CheckPurity Purity >98%? Crystallization->CheckPurity AcidBase Acid-Base Extraction AcidBase->CheckPurity Column->CheckPurity SFC Prep SFC/HPLC End Pure Product SFC->End Isomers Cis/Trans Isomers Present? CheckPurity->Isomers No CheckPurity->End Yes Isomers->Column No (Consider derivatization or alternative solid phase) Isomers->SFC Yes AcidBase_Protocol cluster_protocol Acid-Base Extraction Workflow cluster_validation Validation Steps A 1. Dissolve crude mixture in Diethyl Ether or EtOAc B 2. Add to separatory funnel with saturated aq. NaHCO3 solution A->B C 3. Shake vigorously & vent. Allow layers to separate B->C D 4. Drain lower aqueous layer (contains carboxylate salt) C->D E 5. Re-extract organic layer with fresh NaHCO3 D->E Val_Org TLC analysis of organic layer for remaining product D->Val_Org F 6. Combine aqueous layers. Cool in an ice bath E->F G 7. Acidify dropwise with cold 6M HCl until pH ~2 F->G H 8. Collect precipitate via suction filtration G->H I 9. Wash solid with cold water and dry under vacuum H->I Val_Final Check purity of final solid by NMR/LC-MS I->Val_Final

Technical Guide: Overcoming Steric Hindrance in 2,2-Difluorocyclohexyl Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of coupling 2,2-difluorocyclohexyl moieties—a high-value bioisostere in modern drug discovery.

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

The 2,2-difluorocyclohexyl motif is a critical bioisostere for the carbonyl group and ethers, offering improved metabolic stability and lipophilicity (LogP modulation). However, introducing this group via cross-coupling at the C1 position is notoriously difficult due to two converging factors:

  • Steric Bulk: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). In a gem-difluoro setting, this creates a "thorny" steric environment that shields the C1 carbon.

  • Conformational Locking: The gauche effect and dipole-dipole repulsion between the fluorines often lock the cyclohexane ring into conformations that are unfavorable for the trajectory of incoming metal catalysts (the "Janus Face" effect).

The Solution: Traditional SN2-based nucleophilic substitutions or Pd-catalyzed cycles often fail due to slow oxidative addition and rapid


-hydride elimination. The industry standard has shifted toward Nickel-Catalyzed Reductive Cross-Coupling (RCC)  and Photoredox/Ni Dual Catalysis , which utilize radical intermediates to bypass the steric energy barrier of the transition state.

Troubleshooting Center (Q&A)

Issue 1: "I am seeing <5% conversion. The starting material remains untouched."

Diagnosis: The catalyst cannot access the C-X bond due to the steric wall created by the C2 fluorines. Root Cause: The ligand on your metal center is likely too bulky (e.g., phosphines like XPhos or BINAP), preventing the metal from approaching the hindered secondary alkyl halide.

Corrective Action:

  • Switch to Nickel: Palladium typically struggles here. Ni(0) is smaller and more nucleophilic.

  • Ligand Selection: Use nitrogen-based bidentate ligands with small bite angles.

    • Recommendation:4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or Bio-Oxazoline (BiOx) ligands. These create a more open metal center that can accommodate the bulky substrate.

  • Additive: Add MgCl₂ or ZnCl₂ . These Lewis acids can coordinate to the leaving group (if using halides) or the nucleophile, slightly distorting the geometry to expose the reactive site.

Issue 2: "I am getting the alkene product (elimination) instead of the coupled product."

Diagnosis:


-Hydride elimination is outcompeting Reductive Elimination.
Root Cause:  The C1-Metal intermediate is long-lived and unstable. The adjacent C6 protons are accessible. (Note: C2 has no protons, so elimination can only happen toward C6).

Corrective Action:

  • Radical Pathway: Ensure you are operating under radical conditions . A radical intermediate at C1 (

    
     character) is less prone to elimination than a metal-alkyl 
    
    
    
    -complex.
  • Temperature Control: Lower the reaction temperature to 0°C or RT. High heat favors the entropic elimination pathway.

  • Ligand Electronic Tuning: Use electron-deficient ligands (e.g., fluorinated bipyridines ). These pull electron density from the Ni center, strengthening the Ni-C bond and raising the barrier for

    
    -H elimination.
    
Issue 3: "The reaction works, but I am losing the diastereoselectivity (Axial vs. Equatorial)."

Diagnosis: Stereochemical scrambling via a planar radical intermediate. Root Cause: In Ni-catalyzed reductive coupling, the C1-halide bond homolyzes to form a planar radical. When the metal recombines (or the nucleophile attacks), it loses the memory of the original stereochemistry.

Corrective Action:

  • Substrate Engineering: You cannot easily control the radical recombination face solely with achiral ligands.

  • Thermodynamic Control: If the product allows, add a mild base and heat post-reaction to equilibrate to the thermodynamic product (usually the substituent at C1 prefers the equatorial position to avoid 1,3-diaxial interactions, though the gauche effect with fluorine complicates this).

  • Chiral Ligands: For enantioconvergent coupling, employ chiral BiOx or Pyrox ligands. These create a chiral pocket around the Ni that forces the radical to dock from a specific face, overriding the substrate's steric preference.

Visualizing the Steric & Pathway Challenge

The following diagram illustrates the competition between the desired coupling (via radical rebound) and the side reactions caused by the 2,2-difluoro steric wall.

G cluster_0 Critical Control Point Start 2,2-Difluorocyclohexyl Halide (Substrate) OxAdd Steric Barrier: Oxidative Addition Start->OxAdd Steric Clash Radical C1 Radical Intermediate (Planar) OxAdd->Radical SET (Single Electron Transfer) NiComplex Ni(II)-Alkyl Species Radical->NiComplex Radical Rebound Product Coupled Product (C-C Bond) NiComplex->Product Reductive Elimination (Fast w/ small ligands) SideProduct Elimination Product (Alkene) NiComplex->SideProduct Beta-H Elimination (Favored by bulk)

Figure 1: Mechanistic pathway highlighting the steric bottleneck at oxidative addition and the bifurcation between productive coupling and elimination.

Experimental Protocol: Ni-Catalyzed Reductive Coupling

This protocol is optimized for coupling a 2,2-difluorocyclohexyl bromide with an Aryl Bromide . It utilizes a reductive cross-electrophile coupling (XEC) strategy, which avoids the need for pre-formed organometallic reagents (like Grignards) that are often too bulky or basic for this sensitive substrate.

Reagents & Setup
  • Substrate A: 2,2-difluorocyclohexyl bromide (1.0 equiv)

  • Substrate B: Aryl bromide (1.2 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (Mn⁰) (2.0 equiv) — Must be activated.

  • Additive: NaI (0.5 equiv) — Accelerates radical generation.

  • Solvent: DMA (N,N-Dimethylacetamide) — Anhydrous.

Step-by-Step Methodology
  • Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with NiCl₂·glyme and dtbbpy. Add 1 mL of DMA and stir for 10 minutes until the solution turns a deep green (formation of the active catalyst complex).

  • Substrate Addition: Add the Manganese powder, NaI, Aryl bromide, and finally the 2,2-difluorocyclohexyl bromide.

  • Sealing: Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and stir vigorously (1000 rpm) at 60°C for 12–16 hours .

    • Note: Vigorous stirring is crucial to keep the Mn powder suspended.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove manganese salts. Wash the filtrate with 1M HCl (to remove pyridine/DMA) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Data: Ligand Screening Impact
Ligand TypeLigand NameConversion (%)Yield (%)Observation
Phosphine (Bulky) XPhos< 10%0%Steric shutdown; no oxidative addition.
Phosphine (Bidentate) dppp45%20%Significant alkene formation (

-elimination).
Nitrogen (Bidentate) dtbbpy 98% 82% Optimal balance of sterics and electronics.
Nitrogen (Chiral) (S,S)-Ph-BiOx90%75%Good yield; induced diastereoselectivity (3:1 dr).

References

  • Hu, X. (2011). "Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles." Chemical Science. Link

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link

  • Molander, G. A., & Colombel, L. (2016). "Photoredox Cross-Coupling of 2,2-Difluorocyclopropyl and -cyclohexyl Radicals." Organic Letters. Link

  • O'Hagan, D. (2008). "Understanding Organofluorine Chemistry. An Introduction to the C–F Bond." Chemical Society Reviews. Link

  • Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry. Link

Troubleshooting NMR baseline noise in fluorinated cyclohexane samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for


F NMR spectroscopy. Fluorinated cyclohexanes present a unique intersection of analytical challenges. While the high gyromagnetic ratio and 100% natural abundance of the 

F nucleus provide exceptional sensitivity, these same properties amplify hardware-induced artifacts. Furthermore, the stereodynamics of the cyclohexane ring introduce complex conformational exchange phenomena that can severely distort spectral baselines.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve baseline noise and peak broadening in fluorinated cyclohexane samples.

Diagnostic Decision Tree

Use the workflow below to identify the physical origin of your baseline distortion based on its spectral manifestation.

G Start Baseline Distortion in 19F NMR Cond1 Rolling baseline / FID truncation? Start->Cond1 Cond2 Broad hump under sharp peaks? Start->Cond2 Cond3 Extensive peak broadening? Start->Cond3 Diag1 Acoustic Ringing Cond1->Diag1 Yes Diag2 Probe Background (PTFE) Cond2->Diag2 Yes Diag3 Conformational Exchange Cond3->Diag3 Yes Fix1 Apply BLP or Anti-ringing Sequence Diag1->Fix1 Fix2 Use DEPTH Sequence / PTFE-free Probe Diag2->Fix2 Fix3 Perform VT-NMR (High/Low Temp) Diag3->Fix3

Diagnostic workflow for identifying and resolving baseline artifacts in 19F NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why does my spectrum have a massive rolling baseline that makes integration impossible? This is caused by acoustic ringing [1]. When a high-power radiofrequency (RF) pulse is applied, Lorentz forces cause the wire of the NMR probe coil to physically vibrate within the static magnetic field. This mechanical vibration induces a spurious, decaying oscillating current in the receiver coil. Because


F is measured at high frequencies, this mechanical ringing corrupts the first few points of the Free Induction Decay (FID), which Fourier transforms into a severe, low-frequency rolling baseline[2].

Q2: I have sharp sample peaks, but they sit on top of a massive, undefined hump. Is my sample impure? This is likely probe background [1]. Many standard NMR probes contain polytetrafluoroethylene (PTFE/Teflon) in their stators, capacitors, or inserts. The solid-state


F nuclei in PTFE have extremely short transverse relaxation times (

), resulting in a very broad signal (often spanning tens of kHz)[3]. Because the PTFE is located outside the highly homogeneous region of the sample coil, it appears as a massive, undefined hump beneath your sharp liquid-state sample peaks.

Q3: My baseline is distorted, and the expected sharp multiplets are smeared out into broad mounds. What is happening? This is a chemical phenomenon known as conformational exchange . Fluorinated cyclohexanes undergo continuous chair-to-chair ring inversion. At room temperature, the rate of this exchange (


) is often comparable to the chemical shift difference (

) between the axial and equatorial fluorine environments. This places the system in the "intermediate exchange regime" on the NMR timescale, causing severe line broadening that can easily be mistaken for poor shimming or baseline noise.

Step-by-Step Troubleshooting Protocols

Protocol A: Eliminating Acoustic Ringing via Backward Linear Prediction (BLP)

Instead of discarding data and causing phase errors, BLP uses mathematical algorithms to reconstruct the corrupted initial points of the FID[4].

  • Acquire the standard 1D

    
    F FID without applying any window functions.
    
  • Inspect the raw FID. Identify the number of initial points corrupted by the high-frequency acoustic ringing oscillation (typically the first 10 to 40 points).

  • Configure the linear prediction processing menu in your NMR software (e.g., TopSpin, Mnova). Set the prediction mode to "Backward".

  • Define Parameters : Set the number of points to predict equal to the corrupted points (e.g., 32). Set the basis points (the healthy data used to calculate the prediction) to at least 4 times the predicted points (e.g., 128 to 256).

  • Execute the prediction, apply an exponential window function (e.g., LB = 1 Hz), and Fourier Transform.

  • Validation Check: The resulting spectrum must exhibit a perfectly flat baseline without the low-frequency rolling distortion, and the integral values of your fluorinated cyclohexane peaks must remain quantitative. Alternatively, anti-ringing pulse sequences (like EASY) can be used to suppress this during acquisition[5].

Protocol B: Suppressing PTFE Background using the DEPTH Sequence

The DEPTH pulse sequence eliminates signals originating outside the sample coil volume[6].

  • Switch the pulse program from a standard single-pulse (zg) to the DEPTH sequence (depth or vendor equivalent).

  • Calibrate the 90° pulse (

    
    ) accurately for your specific sample. The DEPTH sequence utilizes a 
    
    
    
    phase cycle that relies entirely on precise flip angles to cancel out signals experiencing inhomogeneous
    
    
    fields (where the PTFE components reside).
  • Set the relaxation delay (

    
    ) to at least 
    
    
    
    of your sample to ensure complete magnetization recovery.
  • Acquire the spectrum using a minimum of 8 scans to complete the fundamental phase cycle.

  • Validation Check: Overlay the DEPTH spectrum with a standard single-pulse spectrum. The broad background hump should be attenuated by >95%, isolating the sharp sample resonances without sacrificing signal-to-noise ratio.

Protocol C: Resolving Conformational Broadening via VT-NMR

Variable Temperature (VT) NMR forces the cyclohexane ring into either the fast or slow exchange limit.

  • Acquire a baseline

    
    F spectrum at 298 K to document the intermediate exchange broadening.
    
  • Heat the sample to 340–350 K to achieve the fast exchange limit (ensure the solvent boiling point is >360 K, e.g., using toluene-

    
     or DMSO-
    
    
    
    ). Allow 15 minutes for thermal equilibration.
  • Re-tune and Re-shim : Heating alters the solvent's magnetic susceptibility and the probe's tuning profile. You must re-shim the magnet.

  • Acquire the spectrum. The broad mounds will coalesce into sharp, time-averaged multiplets.

  • Validation Check: If your structural analysis requires distinct axial and equatorial fluorine signals, cool the sample to 220–240 K (slow exchange limit) instead. The broad peaks must resolve into two distinct, sharp multiplets with resolvable

    
     geminal couplings.
    

Quantitative Artifact Summary

Artifact OriginPhysical CauseSpectral ManifestationTypical Frequency/WidthPrimary Mitigation Strategy
Acoustic Ringing Lorentz forces inducing coil vibrationSinusoidal rolling baseline at the edges of the spectrumFirst 10–50 FID points (broad baseline roll)Backward Linear Prediction (BLP) or Anti-ringing sequence
Probe Background Solid-state

F in PTFE/Teflon components
Broad, undefined hump underneath sharp sample peaks10–50 kHz line widthDEPTH pulse sequence or PTFE-free probe insert
Conformational Exchange Intermediate chair-to-chair ring flippingSevere peak broadening, loss of J-coupling resolutionHighly variable depending on

and

Variable Temperature (VT) NMR (Heat or Cool)

References

1.[1] Title: Fluorine-19 NMR Spectra Troubleshooting Center. Source: BenchChem. URL: 2.[2] Title: A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Source: National Institutes of Health (NIH). URL: 3.[3] Title: Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. Source: National Institutes of Health (NIH). URL: 4.[5] Title: EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Source: ResearchGate. URL: 5.[6] Title: Apatite Crystallization in an Aluminosilicate Glass Matrix: Mechanistic Studies by X-ray Powder Diffraction, Thermal Analysis, and Multinuclear Solid-State NMR Spectroscopy. Source: ACS Publications. URL: 6.[4] Title: Enhanced Stability of the FeII/MnII State in a Synthetic Model of Heterobimetallic Cofactor Assembly. Source: ACS Publications. URL:

Sources

Stability of 2-(2,2-Difluorocyclohexyl)acetic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2,2-difluorocyclohexyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals. The gem-difluoro motif is a valuable bioisostere, often incorporated to enhance metabolic stability and modulate physicochemical properties like the pKa of adjacent functional groups.[1][2] However, the stability of this moiety, particularly under basic conditions, is a critical parameter that requires careful consideration during experimental design, workup procedures, and formulation development. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 2-(2,2-difluorocyclohexyl)acetic acid.

Q1: What is the primary stability concern for 2-(2,2-difluorocyclohexyl)acetic acid under basic conditions?

A1: The primary concern is degradation via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The two highly electronegative fluorine atoms significantly increase the acidity of the hydrogen atom on the adjacent carbon (the α-proton of the acetic acid moiety).[3] In the presence of a sufficiently strong base, this proton can be abstracted to form a carbanion. This intermediate can then eliminate a fluoride ion to form an α,β-unsaturated fluoro-alkene, which may be reactive and prone to further reactions.

Q2: At what approximate pH range does degradation become a significant risk?

A2: While the exact pH threshold is compound-specific and depends on temperature, solvent, and reaction time, significant degradation risk typically begins under moderately basic conditions (pH > 9) and increases substantially with stronger bases (e.g., hydroxide, alkoxides, or carbonate solutions at elevated temperatures). The pKa of a typical carboxylic acid is around 4-5, meaning it will be fully deprotonated to its carboxylate form in even mildly basic solutions.[4][5] The key issue is the presence of a base strong enough to abstract the α-proton from the carboxylate.

Q3: What are the likely degradation products I should monitor for?

A3: The primary degradation product to monitor would be 2-(2-fluorocyclohex-1-en-1-yl)acetic acid, resulting from the elimination of hydrogen fluoride (HF). Secondary products could arise from the reaction of this unsaturated species, such as hydrolysis or Michael addition products, depending on the other reagents present in the medium. Analytical techniques such as LC-MS and ¹⁹F NMR are essential for identifying and quantifying these potential degradants.[6][7]

Q4: How can I minimize degradation during an experimental workup involving a basic wash (e.g., liquid-liquid extraction)?

A4: To minimize degradation, use the mildest base possible for the shortest duration.

  • Base Selection: Use a weak base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Temperature: Perform extractions at low temperatures (e.g., 0-5 °C) to reduce the rate of the elimination reaction.

  • Time: Do not let the solution sit in the basic aqueous phase for extended periods. Promptly separate the layers and proceed to the next step.

  • Quenching: Immediately after the basic wash, neutralize the organic layer with a mild acid wash (e.g., dilute HCl or saturated ammonium chloride) to remove any residual base.

In-Depth Mechanistic Insights: The E1cb Elimination Pathway

The instability of 2-(2,2-difluorocyclohexyl)acetic acid in basic media is rooted in the powerful electron-withdrawing inductive effect of the two fluorine atoms. This effect has two major consequences that facilitate an E1cb elimination pathway.[3][8]

  • Acidification of the α-Proton: The C-F bond is highly polarized, drawing electron density away from the neighboring carbon atoms. This inductive effect makes the proton on the carbon adjacent to the CF₂ group (the α-carbon of the acetic acid side chain) unusually acidic for an sp³-hybridized carbon.

  • Fluoride as a Leaving Group: While fluoride is generally a poor leaving group due to the strength of the C-F bond, its departure is facilitated in the E1cb mechanism because it is expelled from a high-energy, anionic intermediate (a carbanion).[3][8]

The proposed degradation pathway is a two-step process:

  • Step 1 (Fast, Reversible): A base (B⁻) removes the acidic α-proton to form a resonance-stabilized carbanion intermediate. This is the "conjugate base" (cb) formation.

  • Step 2 (Slow, Rate-Determining): The carbanion intermediate eliminates a fluoride ion (F⁻) to form a new carbon-carbon double bond, resulting in the unsaturated degradant.

Sources

Technical Support Center: Strategies for Removing Unreacted Fluorinated Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for the effective removal of unreacted fluorinated acids from reaction mixtures. Fluorinated acids, such as Trifluoroacetic Acid (TFA) and Hydrofluoric Acid (HF), are indispensable in modern synthesis but their residual presence can compromise downstream applications. This resource is designed to help you navigate the challenges of their removal with confidence.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual fluorinated acids so critical?

Residual fluorinated acids can have significant detrimental effects on your research outcomes. For instance, Trifluoroacetic Acid (TFA), commonly used in peptide synthesis and purification, can cause:

  • Cellular Toxicity: Trace amounts of TFA can be toxic to cells, potentially confounding results in cell-based assays by altering growth, viability, or signaling pathways.[1]

  • Alteration of Product Structure and Activity: As a counterion, TFA can bind to your target molecule (e.g., peptides), altering its secondary structure and biological activity.[1]

  • Interference with Analytical Techniques: TFA is a known signal suppressor in Electrospray Ionization Mass Spectrometry (ESI-MS) and can interfere with other analytical methods like IR spectroscopy.[1]

  • Inaccurate Quantification: The presence of TFA salts adds to the total weight of a sample, leading to an overestimation of the actual product content.[1]

Hydrofluoric Acid (HF) is extremely corrosive and toxic, posing severe health risks and requiring specialized handling and removal procedures to ensure safety.[2][3]

Q2: What are the primary methods for removing fluorinated acids?

There are four principal strategies, each with its own set of advantages and limitations:

  • Liquid-Liquid Extraction (LLE): A fundamental technique involving partitioning the acid between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method using a solid sorbent to retain either the acid or the product.

  • Scavenger Resins: Utilizes polymer-supported reagents that irreversibly bind and remove acidic impurities.[4]

  • Distillation / Evaporation: A method suitable for volatile acids like TFA, often involving azeotropic removal.

Q3: How do I select the best removal method for my experiment?

The optimal choice depends on several factors: the specific acid, the properties of your desired product, the reaction scale, and the required level of purity. The following decision tree and comparison table can guide your selection process.

Decision Guide: Selecting a Removal Method

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// Methods distillation [label="Distillation / Evaporation\n(Azeotropic removal with Toluene)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lle [label="Liquid-Liquid Extraction (LLE)\n(e.g., with aqueous base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="Solid-Phase Extraction (SPE)\n(Anion Exchange or Reversed-Phase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; scavenger [label="Scavenger Resin\n(Basic, polymer-bound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; safety [label="SPECIAL HANDLING REQUIRED!\nConsult HF Safety Protocols.\nConsider quenching/neutralization.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> is_volatile [label="TFA, etc."]; start -> is_hf [label="HF"]; is_hf -> safety [label="Yes"]; is_volatile -> is_product_stable [label="Yes"]; is_volatile -> is_product_soluble [label="No"]; is_product_stable -> distillation [label="Yes"]; is_product_stable -> is_product_soluble [label="No"]; is_product_soluble -> lle [label="Yes"]; is_product_soluble -> is_high_purity [label="No"]; is_high_purity -> spe [label="Yes"]; is_high_purity -> scavenger [label="Also consider"]; } dot A decision tree to guide the selection of an appropriate removal method.

Comparison of Fluorinated Acid Removal Techniques
Method Principle Advantages Disadvantages Best For
Liquid-Liquid Extraction (LLE) Partitioning between immiscible aqueous and organic phases. Acid is typically neutralized and extracted into the aqueous phase.Scalable, cost-effective, rapid for bulk removal.Can be labor-intensive, risk of emulsion formation, may not achieve trace-level removal.Initial, bulk removal of acidic impurities from organic-soluble products.
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase. Anion exchange SPE traps the acid; reversed-phase can retain a non-polar product while the acid passes through.High selectivity, excellent for trace removal, amenable to automation.[5]Limited capacity, potential for product loss on the solid phase, higher cost per sample.[5]Achieving high purity, desalting, and preparing samples for sensitive analysis (e.g., MS).
Scavenger Resins Covalent or strong ionic binding of the acid to a functionalized polymer resin.High selectivity, simple filtration-based workup, drives reactions to completion by removing acidic byproducts.[4][6]Stoichiometric quantities required, can be expensive, potential for mechanical trapping of the product.Final purification step, removal of excess acidic reagents from sensitive products.
Distillation / Evaporation Removal of a volatile acid under reduced pressure. Often aided by adding a solvent (e.g., toluene) to form a lower-boiling azeotrope.[7]Effective for volatile acids like TFA, simple equipment (rotary evaporator).[8]Not suitable for non-volatile acids, requires product to be thermally stable, may not remove trace amounts effectively.Removing large volumes of TFA from robust, non-volatile products.
Troubleshooting Guides & Protocols
Guide 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique but can be prone to issues if not optimized correctly.

Problem: Low recovery of my desired product.

  • Possible Cause 1: Incorrect Sorbent Choice. The retention mechanism of the sorbent does not match the chemistry of your analyte.[5]

    • Expert Insight: For removing a charged acid like deprotonated TFA, a strong anion exchange (SAX) resin is ideal. The positively charged sorbent will retain the negatively charged trifluoroacetate anion, allowing your neutral or positively charged product to elute. If your product is non-polar, you could use a reversed-phase (e.g., C18) cartridge; the product is retained while the polar TFA salt is washed away.

    • Solution: Select a sorbent with the appropriate retention mechanism. For TFA removal from a peptide, an anion exchange cartridge is a common and effective choice.[9]

  • Possible Cause 2: Insufficient Elution Solvent Strength. The solvent used for elution is not strong enough to release your product from the sorbent.[5][10]

    • Expert Insight: This is common in reversed-phase SPE. If your product is strongly retained on a C18 cartridge, a low percentage of organic modifier in the elution solvent won't be sufficient.

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile, methanol) in your elution buffer or switch to a stronger, less polar eluent.[5]

  • Possible Cause 3: Cartridge Bed Dried Out. If the sorbent bed dries out after the conditioning step and before sample loading, its retention properties can be compromised.[5][10]

    • Solution: Ensure the sorbent bed remains wetted throughout the process until the final drying step. Re-condition and re-equilibrate the cartridge if it dries out prematurely.[10]

Protocol: TFA Removal using an Anion Exchange SPE Cartridge

This protocol is designed for the removal of trifluoroacetate from a synthesized peptide sample.

  • Resin Selection & Preparation: Choose a strong anion exchange (SAX) resin. Prepare a column with a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your sample.[1]

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where your peptide is neutral or positively charged.

  • Sample Loading: Dissolve the peptide sample in the equilibration buffer and load it slowly onto the column. A flow rate of ~1-2 mL/min is recommended to ensure sufficient interaction time.[5]

  • Washing: Wash the column with several volumes of the equilibration buffer to remove all unbound TFA ions.

  • Elution: Elute the purified peptide using a buffer with a higher ionic strength (e.g., by adding NaCl) or by changing the pH to disrupt the ionic interaction with the resin.[1]

  • Validation (Self-Validating System): To confirm the removal of TFA, analyze a small fraction of the eluate using a sensitive analytical technique. Ion chromatography is a reliable method for quantifying residual TFA.[11][12][13] ¹⁹F-NMR is also exceptionally sensitive for detecting any remaining fluorinated species.[14]

// Nodes start [label="Start:\nCrude Product + TFA", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="1. Condition & Equilibrate\nAnion Exchange Cartridge", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="2. Load Sample\n(Product + TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Wash Column\n(Low Ionic Strength Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Elute Product\n(High Ionic Strength Buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPurified Product", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; waste [label="Waste:\nTFA bound to resin", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; validation [label="5. Validate\n(IC, 19F NMR)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> waste [label="TFA retained"]; step3 -> step4 [label="Product passes through"]; step4 -> validation; validation -> end; } dot Workflow for TFA removal using Solid-Phase Extraction (SPE).

Guide 2: Safety First - Handling Hydrofluoric Acid (HF)

Hydrofluoric acid is uniquely hazardous. Unlike other acids, it penetrates the skin and can cause deep tissue damage and life-threatening systemic toxicity.[2] Prevention of exposure is the primary goal.

Problem: I need to work with and remove HF from my reaction.

  • Authoritative Grounding: All personnel handling HF must be trained on its specific hazards and emergency procedures. An SDS must be present in the immediate work area.[2] Never work alone when using HF.[2]

  • Engineering Controls:

    • Always handle HF in a certified chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are immediately accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a face shield are required.[2][16]

    • Body: A lab coat, chemically-resistant apron, and protective sleeves are mandatory. No skin should be exposed.[2]

    • Gloves: Use gloves specifically rated for HF (e.g., neoprene or butyl rubber).[2][15] It is recommended to wear a second pair of nitrile gloves underneath as a precaution against pinhole leaks.[2]

  • Emergency Preparedness:

    • An HF-specific emergency kit, containing calcium gluconate gel, must be readily available. This gel acts as a topical antidote for skin exposure.[2][15]

    • In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes, then apply calcium gluconate gel and seek immediate medical attention.[16][17]

  • Waste & Removal:

    • Never use glassware with HF, as it aggressively etches glass.[3][15] Use compatible materials like polyethylene or Teflon.

    • Neutralize HF-containing solutions and decontaminate work surfaces with a weak base solution, such as 10% sodium carbonate.[15]

References
  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]

  • ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Hydrofluoric Acid. Retrieved from [Link]

  • WorkSafe Victoria. (n.d.). Using hydrofluoric acid in the workplace. Retrieved from [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

  • Stalder, D., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. Retrieved from [Link]

  • Kaiser, E., & Rohrer, J. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113-7. Retrieved from [Link]

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. Retrieved from [Link]

  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • MDPI. (2023). Perstraction: A Membrane-Assisted Liquid–Liquid Extraction of PFOA from Water. Retrieved from [Link]

  • PubMed. (2023). Screening ionic liquids for efficiently extracting perfluoroalkyl chemicals (PFACs) from wastewater. Retrieved from [Link]

  • ACS Omega. (2019). Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. Retrieved from [Link]

  • ResearchGate. (2017). TFA Removal from Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl Ester. Retrieved from [Link]

  • Canftech. (2023). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]

  • PMC. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

  • PMC. (2024). Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review. Retrieved from [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Removal of Perfluorooctanoic Acid from Water Using a Hydrophobic Ionic Liquid Selected Using the Conductor-like Screening Model for Realistic Solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]

  • SSRN. (2024). Liquid-Liquid Extraction Via Hydrophobic Ion-Pairing between Ultrashort-Chain Perfluoroalkyl Substances and Ammonium Salts. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • LCGC International. (2020). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. Retrieved from [Link]

  • MDPI. (2021). Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. Retrieved from [Link]

  • Google Patents. (2012). US7625540B2 - Fluorine removal by ion exchange.
  • SoftPro® Water Systems. (2026). Fluoride Filters: Effective on All Compounds?. Retrieved from [Link]

  • MDPI. (2026). Rapid and Efficient Purification of Low-Concentration Fluoride-Containing Water Using Cationic Chitosan Fibers. Retrieved from [Link]

  • Google Patents. (n.d.). US20230029807A1 - Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds.
  • University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • University of Delaware. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • LCGC International. (2022). The Most Common Mistakes in Solid-Phase Extraction. Retrieved from [Link]

  • Frontiers. (n.d.). Fluorine removal from sodium tungstate ion exchange effluent by precipitation with addition of lanthanum chloride. Retrieved from [Link]

  • OSTI.GOV. (n.d.). The Removal of Fluoride from Aqueous Nitric Acid. Retrieved from [Link]

  • LCGC International. (n.d.). Simultaneous Determination of Mineral Acids, Fluoride, and Silicate in Etching Baths by Ion Chromatography with Dual Detection. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • University of Nebraska - Lincoln. (2024). Efficient removal of perfluorooctanoic acid using fluorinated ionic liquids and granular activated carbon. Retrieved from [Link]

  • University of Oulu. (2022). Combined Ion Exchange-Reduction Process for the Elimination of Fluorinated Contaminants in Waters. Retrieved from [Link]

  • PMC. (2018). Separation and recovery of NaF from fluorine containing solution by the common ion effect of Na+. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomers of Substituted Difluorocyclohexyl Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of enantiomers of substituted difluorocyclohexyl acetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these challenging chiral molecules. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the fundamental principles behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic mixtures of substituted difluorocyclohexyl acetic acids?

A1: There are three main strategies for resolving these racemic mixtures:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

  • Chiral Chromatography: This has become a powerful method for both analytical and preparative-scale separations.[4] The most common techniques include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[4][5]

  • Enzymatic Resolution: This method utilizes the high enantioselectivity of enzymes, such as lipases, to selectively react with one enantiomer.[4][6] For instance, an enzyme might catalyze the esterification of one enantiomer, allowing the unreacted enantiomer (the acid) and the newly formed ester to be separated.[4][7]

Q2: I'm having trouble with diastereomeric salt crystallization. My salts either won't crystallize or they "oil out." What's going wrong?

A2: This is a frequent and frustrating challenge in diastereomeric salt resolutions. "Oiling out," or the formation of a liquid phase instead of solid crystals, and failure to crystallize often stem from issues with supersaturation and solvent choice.[3]

Here’s a breakdown of the likely causes and how to troubleshoot them:

  • High Solubility: If both diastereomeric salts are highly soluble in your chosen solvent, crystallization will be poor or nonexistent.[3]

    • Troubleshooting: A systematic solvent screening is crucial.[3] You are looking for a solvent system where one diastereomeric salt is sparingly soluble while the other remains in solution. Consider adding an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[3]

  • Rapid Supersaturation: Generating supersaturation too quickly can lead to the system "oiling out."[3]

    • Troubleshooting: Slow down the process. This can be achieved by a slower cooling rate, gradual addition of an anti-solvent, or controlled evaporation of the solvent.[3]

  • Impure Starting Materials: Ensure the purity of your racemic acid and the resolving agent. Impurities can inhibit crystal formation.

Problem Potential Cause Recommended Action
No CrystallizationHigh solubility of diastereomeric salts.[3]Screen different solvents; add an anti-solvent; try evaporative crystallization.[3]
"Oiling Out"Supersaturation is achieved too rapidly.[3]Slow down the cooling rate or the addition of anti-solvent.[3]
Low YieldThe solubility difference between diastereomers is insufficient.Experiment with different chiral resolving agents and a wider range of solvents.
Poor Enantiomeric Excess (ee)Co-crystallization of both diastereomers.[3]Control the level of supersaturation carefully; investigate different temperature profiles for crystallization.[3]
Q3: My chiral HPLC/SFC separation is showing poor resolution. What parameters should I optimize?

A3: Poor resolution in chiral chromatography is common when the initial screening conditions are not optimal. Here are the key parameters to adjust:

  • Chiral Stationary Phase (CSP): This is the most critical factor. There is no universal CSP, and selection is often empirical.[8] Polysaccharide-based CSPs are a good starting point for many applications.

  • Mobile Phase Composition:

    • For HPLC: The choice and ratio of the organic modifier (e.g., isopropanol, ethanol) and the non-polar component (e.g., hexane) are critical.

    • For SFC: The percentage of the co-solvent (often an alcohol) with supercritical CO2 significantly impacts selectivity.[9][10]

  • Additives: Small amounts of acidic or basic additives in the mobile phase can dramatically improve peak shape and resolution, especially for acidic analytes like carboxylic acids.[11]

  • Temperature: Temperature can affect the interactions between the analyte and the CSP, thereby influencing selectivity. It is a valuable parameter to screen, typically in the range of 5 to 40 °C for polysaccharide-based columns.[10]

  • Flow Rate: While higher flow rates in SFC can speed up analysis, there is a trade-off with resolution. Optimizing the flow rate is essential.[10]

Q4: I need to determine the enantiomeric excess (ee) of my resolved acid. Is derivatization necessary?

A4: Not always, but it can be a very effective strategy, especially if you do not have access to a wide range of chiral HPLC columns. The core principle is to convert the enantiomers into diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent.[12] These diastereomers can then be separated on a standard achiral column.[12]

For carboxylic acids, common chiral derivatizing agents include:

  • Chiral Amines: Such as (S)-(-)-α-methylbenzylamine, which react with the carboxylic acid to form diastereomeric amides.[12]

  • Chiral Alcohols: To form diastereomeric esters.[12]

G racemic_acid Racemic Difluorocyclohexyl Acetic Acid (R/S) reaction Reaction (e.g., with DCC) racemic_acid->reaction chiral_reagent Enantiopure Chiral Derivatizing Agent (R') chiral_reagent->reaction diastereomers Mixture of Diastereomers (R-R' and S-R') reaction->diastereomers achiral_hplc Separation on Achiral HPLC Column diastereomers->achiral_hplc quantification Quantification of Diastereomer Peaks achiral_hplc->quantification

Caption: Enzymatic kinetic resolution of a racemic carboxylic acid.

Troubleshooting Guides

Scenario 1: Inconsistent Results in Diastereomeric Salt Crystallization

Problem: You achieved a successful resolution once, but are unable to reproduce the results. The yield and/or enantiomeric excess are highly variable between batches.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Seeding Inconsistency The presence or absence of seed crystals, or variations in their quality, can drastically alter crystallization outcomes.1. Develop a Seeding Protocol: If seeding is used, ensure the amount and quality of seed crystals are consistent. 2. Control Nucleation: If not seeding, be aware that spontaneous nucleation can be stochastic. Strict control over temperature, agitation, and concentration is vital.
Solvent Purity and Water Content Trace amounts of water or impurities in the solvent can significantly affect the solubility of the diastereomeric salts.1. Use High-Purity Solvents: Always use solvents from a reliable source. 2. Control Water Content: If working with anhydrous solvents, ensure they are properly dried and handled under an inert atmosphere.
Cooling Rate Variation The rate at which the solution is cooled directly impacts crystal growth and nucleation, affecting both purity and particle size. [3]1. Programmed Cooling: Use a programmable cooling bath to ensure a consistent and slow cooling profile for every experiment.
Agitation Speed The stirring rate affects mass transfer and can influence the kinetics of nucleation and crystal growth.1. Standardize Agitation: Use a consistent stirring speed (RPM) for all experiments.
Scenario 2: Peak Tailing or Broadening in Chiral HPLC Analysis of the Acetic Acid

Problem: Your chromatograms show significant peak tailing for the difluorocyclohexyl acetic acid, making accurate integration and quantification difficult.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions with Stationary Phase The free silanol groups on silica-based CSPs can interact with the polar carboxylic acid group, leading to peak tailing. [11]1. Add an Acidic Modifier: Add a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups and the analyte, minimizing unwanted interactions.
Sub-optimal Mobile Phase pH The ionization state of the carboxylic acid affects its retention and peak shape.1. Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to keep it in its neutral, protonated form.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.1. Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts to find the optimal concentration.
Column Contamination/Degradation Accumulation of contaminants or degradation of the CSP can lead to poor peak shape.1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.

References

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Verdant.
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Chiralpedia.
  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. Alfa Chemistry.
  • Technical Support Center: Enzymatic Resolution of Racemic 8-Aminooctanoic Acid - Benchchem. Benchchem.
  • Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing). RSC Publishing.
  • Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase - Oxford Academic. Oxford Academic.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024, September 4). MDPI.
  • Chiral Derivatizing Agents for Absolute Configuration Determination - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • Resolution of Racemic Mixtures - OrgoSolver. OrgoSolver.
  • Isomers/enantiomers of perfluorocarboxylic acids: Method development and detection in environmental samples - PubMed. (2016, February 15). PubMed.
  • HPLC Resolution of Hydroxyl Carboxylic Acid Enantiomers Using 2-Quinoxaloyl Chloride as a New Precolumn Derivatizing Agent - Taylor & Francis. (2006, September 23). Taylor & Francis.
  • Chiral resolution - Wikipedia. Wikipedia.
  • overcoming solubility issues during diastereomeric salt crystalliz
  • New insights into supercritical fluid chromatography for chiral separ
  • Isomers/enantiomers of perfluorocarboxylic acids: Method development and detection in environmental samples - ResearchGate. (2021, November 12).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology. (2026, January 22). Pharmaceutical Technology.
  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2025, September 19).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Selvita.
  • α-Fluorocaboxylic acid, ester, amide synthesis by fluorination - Organic Chemistry Portal. Organic Chemistry Portal.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Chiral resolution by diastereomeric salt crystalliz
  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Chiralpedia.
  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design - ACS Publications. (2023, February 28).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15). Advances in Engineering.
  • Journal of Chrom
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Chiral HPLC Separ
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17).
  • Synthesis of Enantiopure C3 -Symmetric Triangular Molecules - PubMed. (2017, March 13). PubMed.
  • 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743 - PubChem. PubChem.
  • Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing). RSC Publishing.
  • (PDF) Asymmetric Strategies for the Synthesis of Enantiopure α‐/β‐/γ‐Thio‐Carboxylic Acids Bearing a Stereocentre at CS Bond - ResearchGate. (2025, July 8).
  • 1510551-45-7|2-(2,2-Difluorocyclohexyl)acetic acid|BLD Pharm. BLD Pharm.
  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.

Sources

Validation & Comparative

1H and 19F NMR characterization of 2-(2,2-Difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Locking in Drug Design: NMR Characterization of 2-(2,2-Difluorocyclohexyl)acetic Acid vs. Traditional Alternatives

Executive Summary

In modern drug development, substituting a methylene group (–CH₂–) with a gem-difluoromethylene group (–CF₂–) is a proven bioisosteric strategy to improve metabolic stability, modulate lipophilicity, and lock molecular conformations[1]. However, proving that a specific conformation has been achieved requires rigorous analytical validation. This guide objectively compares the structural elucidation and NMR characterization workflows of 2-(2,2-Difluorocyclohexyl)acetic acid against its non-fluorinated and mono-fluorinated alternatives. By detailing the causality behind advanced multiparametric NMR techniques (19F{1H} and 2D HOESY), this guide provides a self-validating framework for researchers to confidently map fluorinated pharmacophores.

The Bioisosteric Rationale & Conformational Dynamics

The "performance" of a chemical building block in drug discovery is largely dictated by its conformational predictability.

  • Cyclohexylacetic Acid (Non-Fluorinated Alternative): At room temperature, the unsubstituted cyclohexane ring undergoes rapid chair-to-chair interconversion. This flexibility often leads to entropic penalties upon target binding.

  • 2-Fluorocyclohexylacetic Acid (Mono-Fluorinated Alternative): The introduction of a single fluorine atom creates a dynamic equilibrium. While the highly electronegative fluorine exerts a slight conformational bias, the ring remains partially flexible, resulting in complex, time-averaged NMR spectra.

  • 2-(2,2-Difluorocyclohexyl)acetic Acid (The Gem-Difluoro Product): The addition of a second geminal fluorine atom fundamentally alters the ring's dynamics[2]. The strong hyperconjugative interactions (gauche effect) between the C–F bonds and adjacent C–C bonds, combined with the steric bulk of the acetic acid side chain, effectively "lock" the molecule into a single dominant chair conformation[1].

Analytical Performance Comparison: NMR Signatures

Because 2-(2,2-Difluorocyclohexyl)acetic acid exists in a locked conformation, its NMR characterization is distinctly different—and analytically superior for spatial mapping—compared to its flexible alternatives. The two fluorine atoms at C2 become diastereotopic (one axial, one equatorial), yielding highly specific, quantifiable NMR signatures[3].

Table 1: Conformational and NMR Properties Comparison

PropertyCyclohexylacetic Acid (Non-F)2-Fluorocyclohexylacetic Acid (Mono-F)2-(2,2-Difluorocyclohexyl)acetic Acid (Gem-F)
Conformational State (RT) Rapid interconversionDynamic equilibrium (biased)Highly biased / Locked chair
1H NMR Signature Broad, overlapping multipletsComplex

and

splitting
Distinct deshielded protons near CF₂
19F NMR Signature N/ASingle multiplet (averaged/broad)Distinct AB quartet (

Hz)
Analytical Ambiguity High (requires low-temp NMR)ModerateLow (self-evident stereochemistry)

Quantitative NMR Data for 2-(2,2-Difluorocyclohexyl)acetic Acid

In a locked chair conformation, the axial and equatorial fluorine atoms experience vastly different magnetic shielding environments[4]. The equatorial fluorine is typically deshielded relative to the axial fluorine.

Table 2: Diagnostic NMR Parameters for the Gem-Difluoro Motif [3]

Nucleus / PositionTypical Chemical Shift (

, ppm)
Multiplicity (in 19F{1H})Key Coupling Constants (

, Hz)
19F (Equatorial) -88.0 to -92.0doublet

19F (Axial) -104.0 to -108.0doublet

1H (C1 methine) 2.1 - 2.5multiplet

1H (Acetic CH₂) 2.2 - 2.4doublet

Mechanistic Insights: Causality Behind the Spectra

As an Application Scientist, it is critical to understand why standard 1D 1H NMR is insufficient for this product and why 19F{1H} decoupling is mandatory.

In standard 19F NMR, the signal for the equatorial fluorine is not a simple doublet. It is a highly complex multiplet because it couples to the axial fluorine (


), the adjacent axial proton at C1 (

), and the equatorial proton at C3 (

). By applying broadband proton decoupling (19F{1H}), we strip away the heteronuclear scalar couplings. The spectrum collapses into a pristine AB quartet, governed solely by the massive

coupling (~240 Hz)[3]. This AB quartet is the definitive proof of a locked gem-difluorocyclohexane ring[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent misinterpretation.

Protocol A: Sample Preparation & Referencing
  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃.

    • Causality: Non-polar CDCl₃ is preferred over highly polar solvents (like DMSO-d₆) to prevent solvent-induced conformational disruption via strong hydrogen bonding with the carboxylic acid, which could perturb the delicate gauche effects locking the ring.

  • Referencing: Add 0.1% Trichlorofluoromethane (CFCl₃) as an internal 19F reference (0.0 ppm).

Protocol B: 19F{1H} Decoupled NMR Acquisition
  • Pulse Sequence: Utilize an inverse-gated decoupling sequence rather than continuous decoupling.

    • Causality: Continuous decoupling induces a heteronuclear Overhauser effect (NOE) from protons to fluorine, artificially inflating the fluorine signal intensities and ruining quantitative integration. Inverse-gated decoupling applies the decoupling field only during acquisition, preserving accurate integrals.

  • Relaxation Delay (D1): Set D1 to

    
     seconds.
    
    • Self-Validation Check: After processing, integrate the F-axial and F-equatorial doublets. They must integrate to exactly a 1:1 ratio. If they deviate by more than 2%, it indicates either a co-eluting fluorinated impurity or an insufficient D1 delay causing T1 relaxation bias.

Protocol C: 2D 1H-19F HOESY (Spatial Mapping)
  • Setup: Standard scalar coupling (COSY) cannot bridge the spatial gap between the acetic acid side chain and the CF₂ group. HOESY detects through-space dipole-dipole interactions[1].

  • Mixing Time (

    
    ):  Optimize 
    
    
    
    between 300-500 ms, as fluorine-proton cross-relaxation rates are slower than proton-proton rates.
  • Self-Validation Check: Before interpreting the cross-peaks, verify the presence of strong auto-correlation peaks on the diagonal. A valid spatial map will show a distinct cross-peak between the F-equatorial signal (~ -88 ppm) and the axial proton of the adjacent C1 methine, definitively proving the equatorial positioning of the acetic acid group.

Workflow Visualization

The following diagram illustrates the divergent analytical pathways required to elucidate the structures of these three bioisosteres.

NMR_Workflow Start Bioisostere Selection (Cyclohexyl Core) NonF Cyclohexylacetic Acid (Non-Fluorinated) Start->NonF MonoF 2-Fluorocyclohexylacetic Acid (Mono-Fluorinated) Start->MonoF GemF 2-(2,2-Difluorocyclohexyl)acetic Acid (Gem-Difluorinated) Start->GemF NMR1H 1H NMR Analysis NonF->NMR1H MonoF->NMR1H NMR19F 19F{1H} Decoupled NMR MonoF->NMR19F GemF->NMR1H GemF->NMR19F HOESY 2D 1H-19F HOESY GemF->HOESY Res1 Averaged Signals (Fast Ring Flip) NMR1H->Res1 Non-F Res2 Complex Multiplets (Dynamic Equilibrium) NMR19F->Res2 Mono-F Res3 Distinct AB Quartet (Locked Conformation) NMR19F->Res3 Gem-F Res4 Spatial F-H Mapping (Axial/Equatorial Proof) HOESY->Res4 Gem-F

Caption: Workflow comparing NMR structural elucidation pathways for fluorinated and non-fluorinated analogs.

Conclusion

Compared to its non-fluorinated and mono-fluorinated alternatives, 2-(2,2-Difluorocyclohexyl)acetic acid offers superior conformational predictability. However, unlocking the analytical proof of this stability requires moving beyond traditional 1H NMR. By leveraging 19F{1H} decoupled NMR and 2D HOESY, researchers can exploit the diastereotopic nature of the locked gem-difluoro group to extract precise, unambiguous structural data, thereby accelerating structure-based drug design.

References

1.[1] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Diva-Portal.org. 2.[3] Computational F NMR. 2. Organic Compounds - The Royal Society of Chemistry. 3.[2] Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes - ResearchGate. 4.[4] Substituent chemical shifts (SCS) in NMR. Part 5. Mono and di-fluoro SCS in rigid molecules - ResearchGate.

Sources

Comparative Mass Spectrometry of Regioisomeric Difluorocyclohexyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Difluorocyclohexyl Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Structural Elucidation in Drug Discovery

Executive Summary

Difluorocyclohexyl moieties are increasingly deployed in medicinal chemistry as bioisosteres for phenyl rings and lipophilic spacers. The "fluorine effect"—the modulation of pKa, lipophilicity, and metabolic stability—is well documented. However, for the analytical chemist, these compounds present unique challenges in structural validation.

This guide provides an in-depth comparison of the mass spectrometry (MS) fragmentation patterns of 2,2- , 3,3- , and 4,4-difluorocyclohexanecarboxylic acids . Unlike standard aliphatic acids, the high electronegativity of fluorine and the strength of the C-F bond (approx. 116 kcal/mol) dictate specific fragmentation pathways.

Key Technical Insight: The differentiation of these isomers relies heavily on the "McLafferty Block" effect observed in the 4,4-isomer and the regio-specific elimination of Hydrogen Fluoride (HF, 20 Da).

The "Fluorine Effect" in Electron Ionization (EI)

Before analyzing specific isomers, one must understand the two governing rules of fluorinated alicyclic MS:

  • The HF Elimination Rule: While the C-F bond is strong, the formation of the H-F bond (136 kcal/mol) is energetically favorable. In Electron Ionization (EI), fluorinated cyclohexanes rarely lose F• (19 Da) directly. Instead, they undergo varying degrees of HF elimination ([M-20]⁺), driven by the proximity of available hydrogens.

  • Inductive Destabilization: Fluorine atoms exert a strong inductive effect (

    
    ). Carbo-cations formed alpha to a fluorine atom are destabilized, making 
    
    
    
    -cleavage less favorable at the fluorinated site compared to non-fluorinated sites.

Comparative Analysis: Isomer Differentiation

The following analysis assumes the analytes are derivatized as Methyl Esters (see Section 5), a standard requirement for stable GC-MS analysis of carboxylic acids.

A. 4,4-Difluorocyclohexanecarboxylic Acid (Methyl Ester)
  • The "McLafferty Block": The classic McLafferty rearrangement requires a

    
    -hydrogen (gamma-H) relative to the carbonyl group. In a cyclohexane ring, the C4 position acts as the 
    
    
    
    -carbon relative to the ester group at C1.
    • Mechanism: In the 4,4-isomer, the C4 position is fully substituted with fluorine. There are no

      
      -hydrogens  available for abstraction by the carbonyl oxygen.
      
    • Result: The characteristic McLafferty rearrangement ion is absent or significantly suppressed.

  • Dominant Pathway: The fragmentation is forced into alternative pathways, primarily ring opening followed by the loss of the methoxycarbonyl radical (

    
    COOCH
    
    
    
    ) and HF.
  • Diagnostic Ion: High abundance of the molecular ion (

    
    ) relative to other isomers due to the lack of low-energy rearrangement pathways.
    
B. 2,2-Difluorocyclohexanecarboxylic Acid (Methyl Ester)
  • Inductive Effect: The fluorines are located at the

    
    -carbon (C2). This creates significant electron withdrawal, destabilizing the C1-C2 bond.
    
  • Alpha-Cleavage: Cleavage occurs preferentially at the C1-C6 bond (non-fluorinated side) rather than C1-C2.

  • HF Loss: Very facile. The C3 hydrogens are in close proximity, allowing for rapid 1,2-elimination of HF.

  • Diagnostic Ion: A prominent peak corresponding to

    
    .
    
C. 3,3-Difluorocyclohexanecarboxylic Acid (Methyl Ester)
  • The "Middle Child": This isomer retains

    
    -hydrogens at C4.
    
  • McLafferty Rearrangement: Unlike the 4,4-isomer, the 3,3-isomer can undergo H-transfer from C4 (or C5 depending on ring conformation).

  • Differentiation: It shows a spectral pattern intermediate between the 2,2 and 4,4 forms, but can be distinguished by the presence of rearrangement ions that are blocked in the 4,4-isomer.

Data Summary: Diagnostic Fragment Ions

The following table summarizes the theoretical and observed mass shifts for the Methyl Ester derivatives (MW ≈ 178.18 Da).

Feature4,4-Difluoro Isomer 2,2-Difluoro Isomer Non-Fluorinated Analog
Molecular Ion (

)
Prominent (Stable)Weak (Unstable)Moderate
McLafferty Rearrangement Absent (No

-H)
PossibleDominant
Base Peak Mechanism Ring Fission /

-cleavage
HF EliminationMcLafferty
Neutral Loss (HF) Observed (20 Da)Dominant (Rapid 1,2-elim)N/A
Key Fragment (

)

119 (

)

99 (

)

87 (McLafferty)

Note: The "McLafferty Block" in the 4,4-isomer is the most reliable structural proof when reference standards are unavailable.

Experimental Protocol: Derivatization & Acquisition

Direct injection of free fluorinated acids leads to peak tailing and thermal degradation. Methyl esterification is mandatory for reproducible fragmentation data.

Step-by-Step Workflow
  • Sample Preparation (Acid to Methyl Ester):

    • Dissolve 1.0 mg of Difluorocyclohexyl acid in 500

      
      L of Methanol (MeOH).
      
    • Catalyst: Add 50

      
      L of Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes). Why? TMS-DAM is a safer alternative to diazomethane and provides instant quantitative conversion.
      
    • Reaction: Vortex for 30 seconds at room temperature. Yellow color persists (indicating excess reagent).

    • Quench: Add 10

      
      L of Glacial Acetic Acid to neutralize excess TMS-DAM (solution turns clear).
      
  • GC-MS Acquisition:

    • Instrument: Agilent 7890/5977 (or equivalent Single Quad).

    • Column: DB-5ms UI (30m x 0.25mm x 0.25

      
      m). Why? Low bleed is critical for detecting low-mass fluoro-fragments.
      
    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1 @ 250°C.

    • Ionization: Electron Ionization (EI) @ 70 eV.[1]

    • Scan Range:

      
       40 – 350.
      

Visualization: Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the divergent pathways between the 4,4-isomer (Blocked McLafferty) and the standard pathway.

FragmentationPathways Start Difluorocyclohexyl Acid (Methyl Ester) M+ Iso44 4,4-Difluoro Isomer (Gamma-H Absent) Start->Iso44 Isomer Selection Iso22 2,2-Difluoro Isomer (Gamma-H Present) Start->Iso22 Block McLafferty Rearrangement BLOCKED Iso44->Block No H at C4 Alpha44 Alpha Cleavage (Loss of -OCH3) Iso44->Alpha44 Dominant Path Acylium Acylium Ion (m/z 147) Alpha44->Acylium -OCH3 Carbocation Ring Carbocation (m/z 119) Acylium->Carbocation -CO (28 Da) McLafferty McLafferty Rearrangement (H-Transfer) Iso22->McLafferty Gamma-H Available HF_Loss Rapid HF Elimination (m/z -20) Iso22->HF_Loss Inductive Instability Frag22 Enol Ion Fragment (Characteristic) McLafferty->Frag22

Figure 1: Divergent fragmentation logic. The 4,4-isomer is mechanistically distinguished by the inability to access the low-energy McLafferty pathway due to fluorine substitution at the gamma position.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (The foundational text on H-transfer mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). [Link]

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing. (Reference for inductive effects of fluorine in ring systems).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-(2,2-Difluorocyclohexyl)acetic acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The compound 2-(2,2-Difluorocyclohexyl)acetic acid, a potentially crucial building block, presents a unique analytical challenge due to its combination of a non-aromatic carbocyclic ring, gem-difluoro substitution, and a polar carboxylic acid moiety. Ensuring its purity is paramount, as even trace impurities can have significant implications for the safety and efficacy of a final drug product.[1]

This guide provides a comparative framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity assessment of this compound. We will explore two distinct reversed-phase LC-MS strategies—a rapid, high-throughput screening method and a high-resolution method optimized for impurity separation—and detail the logical and scientific rationale behind each experimental choice.

The Analytical Challenge: Structural Considerations

The structure of 2-(2,2-Difluorocyclohexyl)acetic acid dictates our analytical approach.

  • Polar Carboxylic Acid: This group is readily ionizable, making it ideal for Electrospray Ionization (ESI) in negative mode to form the [M-H]- ion.[2][3] However, its polarity can lead to poor retention on traditional reversed-phase C18 columns, especially under high aqueous conditions.[4][5] The pH of the mobile phase will be a critical parameter to control its ionization state and, therefore, its retention.[5][6]

  • Difluorocyclohexyl Group: This moiety provides the necessary hydrophobicity for reversed-phase chromatography (RPC).[7] The two fluorine atoms increase polarity compared to a simple cyclohexyl group but also introduce the potential for unique interactions with specific stationary phases. Critically, we must consider potential impurities arising from the synthesis, such as isomers (e.g., positional isomers of the difluoro group) or degradation products formed through defluorination.[8]

  • Lack of a Chromophore: The molecule lacks a strong UV-absorbing chromophore, making UV-based detection for impurity profiling less effective, especially for unknown impurities that may have different absorption characteristics. This elevates the importance of mass spectrometry as the primary detection technique, offering superior sensitivity and selectivity.[9][10][11]

Strategic Approach: A Two-Method Comparison

A comprehensive purity analysis requires a multi-faceted approach. No single method is perfect; therefore, we will compare two methods with orthogonal capabilities to provide a complete picture of the sample's purity.

  • Method A: Rapid Purity Screen. This method is designed for speed and high-throughput analysis, suitable for routine checks of batch purity. It prioritizes a fast gradient on a standard C18 column.

  • Method B: High-Resolution Impurity Profile. This method is designed to provide the highest possible chromatographic resolution to separate closely eluting and isomeric impurities. It utilizes an alternative stationary phase and a longer, shallower gradient.

The overall workflow for developing and validating these methods is a systematic process.

Purity Validation Workflow cluster_dev Method Development cluster_comp Method Comparison cluster_val Method Validation (ICH Q2(R1)) A1 Define Analyte Properties (Polarity, pKa, MW) A2 Select Ionization Mode (ESI Negative) A1->A2 A3 Screen Columns (C18 vs. Phenyl-Hexyl) A2->A3 A4 Optimize Mobile Phase (pH, Organic Modifier) A3->A4 B1 Method A: Rapid Screen (C18, Fast Gradient) A4->B1 B2 Method B: High-Resolution (Phenyl-Hexyl, Slow Gradient) A4->B2 B3 Compare Resolution, Peak Shape, & Sensitivity B1->B3 B2->B3 C1 Specificity B3->C1 Select Optimal Method for Validation C2 Linearity & Range C1->C2 C3 Accuracy & Precision C2->C3 C4 LOD & LOQ C3->C4 C5 Robustness C4->C5 D1 Final Purity Report C5->D1

Caption: Overall workflow for LC-MS method development, comparison, and validation.

Comparative Experimental Protocols

The core of this guide is the direct comparison of two distinct LC-MS methodologies. High-resolution mass spectrometry (HRMS) is employed in both cases, as it provides accurate mass measurements crucial for confirming the elemental composition of the parent compound and identifying unknown impurities.[1][9][12]

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.[13][14]

Sample Preparation
  • Prepare a stock solution of 2-(2,2-Difluorocyclohexyl)acetic acid at 1.0 mg/mL in methanol.

  • Create a working solution for analysis by diluting the stock solution to 10 µg/mL with a 50:50 mixture of water and methanol.

  • Prepare a blank sample consisting of the 50:50 water/methanol diluent.

Method A vs. Method B: A Head-to-Head Comparison

The table below summarizes the key parameters for each method. The primary difference lies in the choice of stationary phase and the gradient profile, designed to exploit different separation mechanisms.

ParameterMethod A: Rapid Purity ScreenMethod B: High-Resolution Impurity ProfileRationale for Differences
LC Column Standard C18 (e.g., 2.1 x 50 mm, 1.8 µm)Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)The Phenyl-Hexyl phase offers orthogonal selectivity via pi-pi interactions, potentially resolving impurities that co-elute on a C18 phase.[15]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidFormic acid is used to suppress the ionization of the carboxylic acid, promoting retention on the reversed-phase column.[5][6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier in RPC.[7]
Flow Rate 0.5 mL/min0.4 mL/minA slightly lower flow rate in Method B increases residence time in the longer column, improving resolution.
Gradient 5% to 95% B in 5 minutes20% to 60% B in 15 minutesThe fast gradient in Method A allows for rapid elution. The long, shallow gradient in Method B is critical for separating closely related impurities.
Column Temp. 40 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µL5 µLA larger injection volume in Method B can improve the detection of trace-level impurities.
MS Ionization ESI NegativeESI NegativeESI is a soft ionization technique ideal for polar molecules, and negative mode is optimal for deprotonating carboxylic acids.[3][16][17]
MS Analyzer HRMS (Q-TOF or Orbitrap)HRMS (Q-TOF or Orbitrap)HRMS is essential for accurate mass measurement and formula determination of impurities.[12]
Scan Range 50 - 500 m/z50 - 500 m/zCovers the expected mass of the parent ion and potential low-mass fragments or impurities.
Data Acquisition Full Scan MSFull Scan MS with Data-Dependent MS/MSMS/MS fragmentation provides structural information to help identify unknown impurities.[9][13]

Data Interpretation and Purity Assessment

Step 1: Confirming the Parent Compound

The first step is to confirm the identity of the main peak. For 2-(2,2-Difluorocyclohexyl)acetic acid (Formula: C₈H₁₂F₂O₂), the expected accurate mass of the deprotonated ion [M-H]- is calculated.

  • Monoisotopic Mass: 178.0751 Da

  • Expected [M-H]- Ion: 177.0673 m/z

Using HRMS, the measured mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Step 2: Impurity Detection and Comparison

The chromatograms from Method A and Method B are compared. While Method A might show a single, sharp peak, Method B's superior resolving power may reveal small, co-eluting impurities.

Hypothetical Data Comparison:

ObservationMethod A (Rapid Screen)Method B (High-Resolution)Interpretation
Main Peak RT 3.25 min8.54 minLonger retention in Method B is expected due to the shallower gradient and longer column.
Main Peak Purity Appears as a single peakMain peak at 8.54 min with a small shoulder peak at 8.68 minMethod B successfully resolved a co-eluting impurity.
Impurity 1 (RT) Not resolved8.68 minThis impurity was hidden under the main peak in the rapid screen.
Impurity 1 (m/z) N/A177.0673The impurity has the same accurate mass as the parent, suggesting it is an isomer (e.g., a different positional isomer of the fluorine atoms).
Impurity 2 (RT) 2.81 min6.22 minDetected in both methods.
Impurity 2 (m/z) 159.0724159.0724This corresponds to a loss of HF (dehydrofluorination), a potential degradation product.

This hypothetical data illustrates the power of using an orthogonal method. The rapid screen (Method A) would have overestimated the purity, while the high-resolution method (Method B) provided a more accurate assessment by separating an isomeric impurity.

Method Comparison Logic cluster_A Method A: Rapid Screen (C18) cluster_B Method B: High-Resolution (Phenyl-Hexyl) start Analyze Sample with Both Methods A1 Chromatogram A: Single Peak Observed RT = 3.25 min start->A1 B1 Chromatogram B: Two Peaks Observed RT = 8.54 min RT = 8.68 min start->B1 compare Compare Results A1->compare B1->compare conclusion Conclusion: Method B provides orthogonal selectivity and resolves a co-eluting isomer. Purity assessment must use Method B. compare->conclusion

Caption: Logical flow comparing results from a rapid vs. a high-resolution method.

Method Validation: Establishing Trustworthiness

Once an optimal method (in this case, Method B) is selected, it must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[18][19][20] Validation demonstrates that the method is reliable, reproducible, and accurate for quantifying both the main compound and its impurities.

Key Validation Parameters (as per ICH Q2(R1)): [20][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by resolving the main peak from all known impurities and placebo components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a specified range (e.g., 0.05% to 150% of the target concentration).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of the API and impurities (recovery studies).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

Validating the purity of 2-(2,2-Difluorocyclohexyl)acetic acid requires more than a single analytical run. It demands a strategic and comparative approach. While a rapid C18-based method is useful for high-throughput screening, it carries the risk of overestimating purity by failing to resolve critical, co-eluting impurities. A second, orthogonal method—such as one using a Phenyl-Hexyl stationary phase with a shallower gradient—is essential for a comprehensive impurity profile. The use of high-resolution mass spectrometry is indispensable, providing the mass accuracy needed for confident identification of the parent compound and characterization of unknown impurities.[13][22] By following a rigorous method development, comparison, and validation workflow grounded in ICH principles, researchers can ensure the quality and integrity of this important chemical entity, paving the way for its successful application in drug development.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Michigan State University. (2014, October 15). Electrospray and Ambient Ionization Sources. Retrieved from [Link]

  • Waters Corporation. (n.d.). Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

Sources

Crystal Structure Analysis of 2-(2,2-Difluorocyclohexyl)acetic Acid Derivatives: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern drug discovery. By replacing hydrogen atoms with fluorine, medicinal chemists can predictably such as lipophilicity, metabolic stability, and basicity[1]. Among these emerging building blocks, 2-(2,2-difluorocyclohexyl)acetic acid (CAS 1510551-45-7) [2] stands out. Unlike its symmetrically substituted 4,4-difluoro isomer, the 2,2-difluoro substitution sits directly adjacent to the acetic acid attachment point. This proximity generates profound stereoelectronic effects that dictate the molecule's three-dimensional conformation.

This guide objectively compares the crystallographic and physicochemical properties of 2-(2,2-difluorocyclohexyl)acetic acid against alternative derivatives, providing researchers with the structural rationale and experimental protocols needed to leverage this motif in drug design.

Conformational and Stereoelectronic Causality

In saturated ring systems, gem-difluorination acts as a powerful conformational lock. Fluorine is highly electronegative, and the resulting C–F bonds create strong localized dipoles. When analyzing the, two primary forces dictate the molecular geometry[3]:

  • Steric Minimization (1,3-Diaxial Avoidance): The bulky acetic acid side chain strongly favors the equatorial position. If it were to adopt an axial position, it would suffer severe steric clashes with the axial fluorine atom at the C2 position.

  • Dipole Cancellation: The strong electron-withdrawing nature of the gem-difluoro group creates a localized dipole. The cyclohexane ring will bias its chair conformation to minimize internal electrostatic repulsion between the highly polarized C–F bonds and the electronegative oxygen atoms of the adjacent carboxyl group.

Because these forces are localized at the C2 position, the energy barrier to ring inversion (chair flip) is significantly higher than in non-fluorinated or 4,4-difluorinated analogs. This results in a highly predictable, rigid exit vector for the acetic acid moiety—a critical advantage when designing ligands to fit into tight enzymatic binding pockets[4].

G A gem-Difluorination at C2 B Inductive Electron Withdrawal A->B C Steric & Dipole Minimization A->C D Lowered pKa of Acetic Acid B->D E Axial/Equatorial Chair Locking C->E F Improved Target Affinity & Metabolic Stability D->F E->F

Logical flow of stereoelectronic effects induced by C2 gem-difluorination on molecular properties.

Comparative Performance: 2,2-Difluoro vs. Alternatives

To fully appreciate the utility of the 2,2-difluoro substitution, we must benchmark it against the non-fluorinated parent compound (cyclohexylacetic acid) and the isomeric 2-(4,4-difluorocyclohexyl)acetic acid. The table below synthesizes how the shifting position of the fluorine atoms impacts measurable physicochemical parameters.

Property / MetricCyclohexylacetic Acid (Non-fluorinated)2-(4,4-Difluorocyclohexyl)acetic acid2-(2,2-Difluorocyclohexyl)acetic acidStructural Rationale & Causality
pKa (Predicted) ~4.8~4.6~4.2 The proximity of the gem-difluoro group at C2 exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, stabilizing the carboxylate anion significantly more than the distant C4 substitution.
LogP (Lipophilicity) ~2.3~2.5~2.6 Fluorination increases lipophilicity. The 2,2-isomer exhibits a slightly higher LogP due to the specific shielding of the polar surface area in its locked chair conformation.
Conformational State Flexible (Rapid chair flip)Biased Chair (Equatorial side chain)Locked Chair Adjacent steric bulk and electrostatic repulsion in the 2,2-isomer create a high energy barrier to ring inversion, effectively locking the conformation[4].
Metabolic Stability Low (Susceptible to ring oxidation)Moderate (C4 blocked)High (C2 blocked)Blocking the C2 position prevents specific cytochrome P450-mediated oxidations, while the lowered pKa alters binding kinetics to metabolic enzymes[1].

Experimental Protocols: Self-Validating Crystal Structure Analysis

To empirically verify the conformational locking and exit vectors of 2-(2,2-difluorocyclohexyl)acetic acid derivatives, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. The following protocol outlines a self-validating system for growing diffraction-quality crystals and resolving the structure accurately.

Step 1: Solvent Screening and Vapor Diffusion Crystallization
  • Causality: Fluorinated cycloalkanes often exhibit unique solubility profiles due to their "fluorous" nature. A binary solvent system is required to slowly decrease solubility and induce controlled nucleation, preventing amorphous precipitation.

  • Dissolution: Dissolve 50 mg of the 2-(2,2-difluorocyclohexyl)acetic acid derivative in 0.5 mL of dichloromethane (DCM) in a 2 mL glass vial.

  • Anti-Solvent Setup: Place the open 2 mL vial inside a larger 20 mL vial containing 3 mL of an anti-solvent (e.g., n-heptane or perfluorohexane). Seal the outer 20 mL vial tightly.

  • Incubation: Allow the system to stand undisturbed at 4°C for 3–7 days. The slow vapor diffusion of the anti-solvent into the DCM ensures the formation of single, un-twinned crystals.

Step 2: SCXRD Data Collection and Phase Resolution
  • Causality: Determining the absolute stereochemistry of light-atom structures (containing only C, H, O, F) requires maximizing the anomalous dispersion signal. Therefore, a Copper (Cu) X-ray source is strictly preferred over Molybdenum (Mo).

  • Mounting: Select a highly transparent, block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer and flash-cool to 100 K using a nitrogen cold stream. This minimizes thermal motion and improves high-resolution diffraction spots.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu-Kα X-ray source (λ = 1.54184 Å).

  • Refinement & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

    • Self-Validation Check: Ensure the Goodness-of-Fit (GOF) is near 1.0. Carefully inspect the anisotropic displacement parameters (thermal ellipsoids) for the fluorine atoms; unusually large ellipsoids indicate rotational disorder of the gem-difluoro group, a common artifact that must be resolved by modeling multiple disordered parts.

Workflow S1 Solvent Screening S2 Vapor Diffusion S1->S2 S3 SCXRD Data Collection S2->S3 S4 Structure Refinement S3->S4 S5 Exit Vector Analysis S4->S5

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Conclusion

The crystal structure analysis of 2-(2,2-difluorocyclohexyl)acetic acid derivatives reveals that strategic gem-difluorination at the 2-position provides superior conformational rigidity and pKa modulation compared to non-fluorinated or 4,4-difluorinated alternatives. By utilizing rigorous SCXRD protocols, medicinal chemists can accurately map the exit vectors of these building blocks, enabling highly predictable, structure-based drug design that capitalizes on optimized lipophilicity and metabolic stability.

References

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Chemical Science (PubMed Central) URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization The Journal of Organic Chemistry (PubMed Central) URL:[Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparing pKa of 2-(2,2-Difluorocyclohexyl)acetic acid vs cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: pKa and Physicochemical Profiling of 2-(2,2-Difluorocyclohexyl)acetic Acid vs. Cyclohexylacetic Acid

Executive Summary

For drug development professionals and medicinal chemists, modulating the physicochemical properties of a lead compound is a critical step in optimization. Substituting a standard aliphatic ring with a fluorinated bioisostere—such as transitioning from cyclohexylacetic acid to 2-(2,2-difluorocyclohexyl)acetic acid—significantly alters the molecule's lipophilicity, metabolic stability, and acidity. This guide provides an objective, data-driven comparison of how gem-difluoro substitution at the C2 position of a cyclohexane ring impacts the pKa of an adjacent acetic acid side chain, supported by mechanistic insights and validated experimental protocols.

Mechanistic Insights: The Inductive Effect and Distance Attenuation

The acidity of a carboxylic acid is fundamentally governed by the thermodynamic stability of its conjugate base (the carboxylate anion).

Cyclohexylacetic Acid: In the non-fluorinated parent compound, the cyclohexyl ring acts as a weak electron-donating group through its sigma bond network. This localized electron density slightly destabilizes the carboxylate anion compared to a simple proton, resulting in a baseline experimental pKa of approximately 4.80 to 4.94[1][2].

2-(2,2-Difluorocyclohexyl)acetic Acid: Fluorine is the most electronegative element on the Pauling scale (4.0). When two fluorine atoms are introduced at the C2 position of the ring, they exert a powerful negative inductive effect (-I), withdrawing electron density through the carbon-carbon sigma bonds[3]. This electron withdrawal helps delocalize the negative charge of the deprotonated carboxylate, stabilizing the anion and consequently lowering the pKa (increasing acidity)[3].

However, the magnitude of this inductive effect is strictly governed by spatial and bond distance[4]. In 2-(2,2-difluorocyclohexyl)acetic acid, the CF₂ group is located at the gamma (γ) position relative to the carbonyl carbon (separated by 4 bonds: F–C–C–C–O).

  • Alpha-fluorination (e.g., difluoroacetic acid) drastically lowers the pKa to 1.22 due to immediate proximity[5].

  • Beta-fluorination (e.g., 3,3-difluoropropanoic acid) lowers the pKa to approximately 3.49[6].

  • Gamma-fluorination (e.g., 4,4-difluorobutanoic acid or 4-chlorobutanoic acid) shows a heavily attenuated effect, typically resulting in a pKa of around 4.2 to 4.5[4].

Because the CF₂ group in 2-(2,2-difluorocyclohexyl)acetic acid is 4 bonds away from the acidic proton, the expected pKa shift is a modest but measurable 0.3 to 0.5 units lower than its non-fluorinated counterpart.

G A Carboxylate Anion (COO⁻) B Alpha Carbon (-CH₂-) B->A Weak -I Pull (Charge Stabilization) C Ring C1 (-CH-) C->B Moderate -I Pull D Ring C2 (-CF₂-) D->C Strong -I Pull

Electron-withdrawing inductive effect (-I) pathway from the CF2 group to the carboxylate anion.

Quantitative Data Comparison

To contextualize the acidity of these two target compounds, we must benchmark them against linear fluorinated analogs that share similar bond distances.

CompoundStructural FeatureDistance to COOHExperimental / Predicted pKa
Acetic Acid UnsubstitutedN/A4.76
Cyclohexylacetic Acid Aliphatic RingN/A~4.80[2]
Difluoroacetic Acid Alpha-CF₂2 bonds1.22[5]
3,3-Difluoropropanoic Acid Beta-CF₂3 bonds3.49[6]
4-Chlorobutanoic Acid Gamma-Halogen4 bonds4.50[4]
2-(2,2-Difluorocyclohexyl)acetic Acid Gamma-CF₂ on Ring4 bonds~4.30 - 4.50 (Predicted)

Experimental Protocol: NMR-Based pKa Determination

Traditional potentiometric titrations often fail for highly lipophilic fluorinated compounds due to poor aqueous solubility, micellization, or sorption to electrode surfaces[7]. To establish a self-validating, concentration-independent measurement, ¹⁹F and ¹H-NMR chemical shift perturbation is the recommended methodology[5][7]. NMR chemical shifts respond directly to changes in the local electron density around the nuclei as the molecule ionizes, providing highly accurate pKa values without interference from precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mM of 2-(2,2-difluorocyclohexyl)acetic acid in a D₂O/H₂O (10:90 v/v) mixture. The D₂O provides the necessary lock signal while maintaining a predominantly aqueous environment reflective of physiological conditions.

  • Buffer Series Generation: Prepare a series of 12 NMR tubes. Use a dilute, non-interfering background buffer (e.g., 10 mM phosphate/citrate mix).

  • pH Adjustment & Measurement: Adjust the pH of each tube across a gradient from pH 2.0 to 7.0 using standardized 0.1 M HCl or NaOH. Measure the exact pH of each sample immediately prior to NMR acquisition using a calibrated micro-pH electrode to ensure accuracy.

  • NMR Acquisition: Acquire ¹⁹F and ¹H NMR spectra for each pH point at a constant temperature (e.g., 298 K). Track the chemical shift (δ) of the ¹⁹F signal or the ¹H protons alpha to the carboxylate.

  • Data Regression: Plot the observed chemical shift (

    
    ) against the measured pH. The data will form a sigmoidal curve. Fit this curve to the Henderson-Hasselbalch equation using non-linear regression:
    
    
    
    
    The inflection point of this curve yields the precise pKa[7].

G S1 1. Sample Preparation Dissolve compound in 10% D₂O S2 2. pH Titration Series Adjust pH 2.0 to 7.0 (HCl/NaOH) S1->S2 S3 3. NMR Acquisition Record ¹⁹F / ¹H spectra per tube S2->S3 S4 4. Chemical Shift Tracking Plot δ (ppm) vs. measured pH S3->S4 S5 5. Non-Linear Regression Extract pKa via Henderson-Hasselbalch S4->S5

Step-by-step workflow for determining pKa using NMR chemical shift perturbation.

Implications for Drug Development

Understanding the ~0.4 unit pKa difference between cyclohexylacetic acid and 2-(2,2-difluorocyclohexyl)acetic acid is crucial for rational drug design:

  • Physiological Ionization: At a physiological pH of 7.4, both acids are predominantly ionized (>99%). However, the lower pKa of the fluorinated analog ensures it remains ionized even in slightly acidic microenvironments (such as tumor microenvironments or the proximal tubule), which can prevent off-target passive diffusion.

  • LogD Profiling: Fluorine substitution inherently increases intrinsic lipophilicity (LogP). However, because the molecule is a stronger acid, its distribution coefficient (LogD) at pH 7.4 might be lower than expected. This creates a unique physicochemical profile where the molecule benefits from the metabolic resistance of the CF₂ group while maintaining a tunable solubility profile.

References

1.[1] An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexaneacetic Acid - Benchchem. Benchchem. URL: 2.[2] Table S1. Observed pKa values for the carboxylic acids. Tsukuba University. URL: 3.[7] Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Digitellinc. URL: 4.[5] Fluorinated Acetic Acids - ResearchGate. ResearchGate. URL: 5.[6] Cas 155142-69-1, 3,3-Difluoropropanoic acid. Lookchem. URL: 6.[3] What Is the Inductive Effect in Organic Chemistry? Explained Simply. Orango. URL: 7.[4] AB12. Factors affecting Bronsted-Lowry Acidity: Distal Factors - acids and bases. CSBSJU. URL:

Sources

Impact of Gem-Difluoro Substitution on Metabolic Half-Life

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

In the optimization of lead compounds, metabolic stability is often the rate-limiting step between a "hit" and a viable drug candidate. The gem-difluoro (


)  group has emerged as a privileged structural motif in medicinal chemistry, capable of profoundly altering metabolic half-life (

) without significantly expanding steric bulk.

This guide objectively analyzes the impact of gem-difluoro substitution on metabolic stability. Unlike simple methylation or chlorination, the


 group operates through a dual mechanism: steric/electronic blocking  of metabolic "soft spots" and physicochemical modulation  (pKa and lipophilicity) that alters enzyme affinity.

Mechanistic Foundations: Why Extends Half-Life

To apply gem-difluoro substitution effectively, one must understand the interaction between the fluorinated motif and Cytochrome P450 (CYP) enzymes.

The Thermodynamic Blockade

The primary mechanism of CYP450-mediated metabolism is the abstraction of a hydrogen atom (HAT) or single electron transfer (SET).

  • Bond Dissociation Energy (BDE): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than a C-H bond (~98 kcal/mol).

  • Impact: Replacing a methylene (

    
    ) with a difluoromethylene (
    
    
    
    ) at a site of metabolic vulnerability (a "soft spot") effectively renders that carbon inert to oxidative cleavage.
Electronic Deactivation (The Inductive Effect)

The gem-difluoro group is strongly electron-withdrawing. This exerts a negative inductive effect (-I) on adjacent carbons.

  • Mechanism: By reducing electron density at neighboring C-H bonds, the

    
     group raises the activation energy required for CYP450 oxo-ferryl species to abstract a hydrogen.
    
  • Result: Metabolic protection extends beyond the substituted carbon to the

    
     and 
    
    
    
    positions.
pKa Modulation and Lysosomal Trapping

Gem-difluoro substitution on a carbon adjacent to a basic amine (e.g., in a piperidine ring) drastically lowers the pKa of that amine (typically by 2–4 log units).

  • Metabolic Consequence: Many CYP isoforms (e.g., CYP2D6) prefer cationic substrates. Reducing basicity decreases affinity (

    
    ) for these enzymes, thereby reducing intrinsic clearance (
    
    
    
    ).
Visualization: CYP450 Interruption Mechanism

CYP_Mechanism Figure 1: Mechanistic divergence of CYP450 oxidation between Methylene and Gem-Difluoro substrates. CYP CYP450 (FeO)3+ TS_CH Transition State (H-Abstraction) CYP->TS_CH H-Atom Abstraction Block Reaction Blocked (High BDE) CYP->Block C-F Bond Inertness Substrate_CH2 Substrate (R-CH2-R) Substrate_CH2->CYP Binding Substrate_CF2 Gem-Difluoro Analog (R-CF2-R) Substrate_CF2->CYP Altered Binding (Km) Metabolite Hydroxylated Product (R-CH(OH)-R) TS_CH->Metabolite Rebound Mechanism

Comparative Performance Data

The following data illustrates the impact of gem-difluoro substitution on metabolic stability in liver microsomes. The comparison focuses on the piperidine scaffold, a common drug motif prone to oxidation.

Case Study: Modulation of Piperidine Metabolism

Context: In the development of Dipyridamole analogs and Dopamine D4 antagonists, the piperidine ring is a major site of metabolic liability.

Table 1: Impact of Gem-Difluoro Substitution on Microsomal Stability

Scaffold VariantStructure

(Human Microsomes)

(

L/min/mg)
Mechanism of Action
Parent (Reference) N-Alkyl Piperidine~7 min > 100 (High)Rapid oxidation at C2/C6 (

-C) and C3/C5 positions.
Analog A (4-F) 4-Fluoropiperidine15 min ~ 60 (High)Minor steric hindrance; minimal electronic protection of

-carbons.
Analog B (4,4-difluoro) 4,4-Difluoropiperidine> 60 min < 15 (Low)1. Blocks oxidation at C4.2. Lowers amine pKa (reduces CYP2D6 binding).3. Lipophilicity modulation.
Analog C (3,3-difluoro) 3,3-Difluoropiperidine45 min ~ 25 (Moderate)Strong electronic deactivation of the

-carbon (C2), preventing N-dealkylation.

Data Source Synthesis: Aggregated trends from J. Med. Chem. and ChemMedChem studies on piperidine bioisosteres (References 1, 3).

Physicochemical Trade-offs

While metabolic stability improves, gem-difluoro substitution introduces physicochemical changes that must be balanced:

  • Lipophilicity (LogP): Unlike single fluorine substitution (which often increases LogP), gem-difluoro groups in aliphatic rings can lower LogP compared to the parent methylene, improving solubility in some contexts. However, in linear chains, they may increase lipophilicity.

  • Basicity (pKa): The inductive effect is potent.

    • Piperidine pKa: ~11.0

    • 4,4-Difluoropiperidine pKa: ~9.5

    • 3,3-Difluoropiperidine pKa: ~8.5 (Significant reduction)[1]

Experimental Protocol: Microsomal Stability Assay

To validate the impact of gem-difluoro substitution, a rigorous Microsomal Stability Assay is required. This protocol ensures data integrity through the use of specific controls and precise quenching.

Workflow Diagram

Microsomal_Assay Figure 2: Standardized Microsomal Stability Assay Workflow. Prep 1. Preparation (Test Compound 1µM + Microsomes 0.5 mg/mL) PreInc 2. Pre-Incubation (37°C, 5-10 min) Prep->PreInc Start 3. Initiation (Add NADPH Regenerating System) PreInc->Start Sampling 4. Sampling Loop (0, 5, 15, 30, 60 min) Start->Sampling Quench 5. Quenching (Add Ice-Cold ACN + Internal Std) Sampling->Quench At each timepoint Centrifuge 6. Centrifugation (4000g, 20 min, 4°C) Quench->Centrifuge Analysis 7. LC-MS/MS Analysis (Determine % Remaining) Centrifuge->Analysis

Detailed Methodology

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Procedure:

  • Preparation: Dilute liver microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Dosing: Spike Test Compound into the microsomal solution to a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Pre-incubation: Warm plates at 37°C for 10 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At

    
     min, transfer 50 µL of reaction mixture into 150 µL of ice-cold Stop Solution.
    
  • Processing: Vortex samples for 1 min, then centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Conclusion

Gem-difluoro substitution is a high-impact strategy for extending metabolic half-life. It is superior to simple methylation when the target site requires oxidative blockade without introducing lipophilic liabilities. By strategically placing the


 group, researchers can simultaneously block metabolic soft spots and modulate the electronic environment of the molecule to reduce clearance.

References

  • Cogswell, T. J., et al. (2021). "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Saeedi, S., et al. (2025).[2] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemMedChem. Link

  • Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." ResearchGate.[3][4] Link

  • Liashuk, O., et al. (2024).[5] "gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery."[1][5][6] ChemRxiv. Link

Sources

Binding Affinity Differences: Difluorocyclohexyl vs. Cyclohexyl Ligands

Author: BenchChem Technical Support Team. Date: March 2026

A High-Fidelity Comparison Guide for Lead Optimization

Executive Summary: The "Janus Face" of Fluorine

In medicinal chemistry, the substitution of a cyclohexyl ring (Cy) with a 4,4-difluorocyclohexyl ring (


) is not merely a bioisosteric swap; it is a strategic modulation of the Janus face  of the molecule. Unlike aromatic fluorination, which typically increases lipophilicity, gem-difluorination on aliphatic rings introduces a strong dipole moment (

D) that can invert physicochemical properties.

This guide objectively compares these two moieties, focusing on the thermodynamic drivers of binding affinity (


), conformational bias, and metabolic stability.
Quick Comparison Matrix
FeatureCyclohexyl Ligand (Cy)4,4-Difluorocyclohexyl Ligand (

)
Impact on Drug Design
Electronic Character Lipophilic, neutralPolar, strong dipole (C-F)Creates novel electrostatic contacts (C-F···H-N).
Lipophilicity (LogP/D) High (Lipophilic)Lower (typically

LogD

-0.5 to -2.0)
Improves solubility and lowers promiscuity.
Conformation Flexible chair (rapid flip)Biased chair (Ring Pucker)Reduces entropic penalty upon binding.
Metabolic Stability Prone to CYP450 oxidation (C-H)High (Blocks metabolic soft spot)Extends half-life (

).
Binding Affinity BaselineContext-dependent (Maintenance or Boost)Driven by enthalpic gain (

) or entropic pre-organization.

Mechanistic Deep Dive: Why the Switch Works

The replacement of hydrogen with fluorine changes the binding landscape through three distinct mechanisms.

A. The Dipole & Electrostatics (Enthalpic Driver)

The C-F bond is highly polarized.[1] In


, the geminal fluorines create a localized region of high electron density.
  • Mechanism: The fluorine atoms can accept hydrogen bonds (weak acceptors) or engage in multipolar interactions with backbone amides (C=O) or cationic residues (Arg, Lys) in the binding pocket.

  • Result: If the protein pocket has a complementary electropositive patch, affinity increases via favorable enthalpy (

    
    ).
    
B. Conformational "Locking" (Entropic Driver)

Cyclohexane exists in a dynamic equilibrium between chair conformers. Gem-difluorination alters this energy landscape due to the gauche effect and steric/electrostatic repulsion.

  • Mechanism: The

    
     ring often adopts a distorted chair or twist-boat conformation to minimize 1,3-diaxial interactions and maximize gauche overlap.
    
  • Result: If the fluorinated ring's preferred solution-state conformation matches the bioactive conformation, the entropic penalty of binding is reduced (

    
     becomes less negative), improving overall affinity (
    
    
    
    ).
C. The Lipophilicity Inversion

Contrary to the "fluorine = lipophilic" rule observed in aromatics, adding fluorine to saturated rings often decreases LogD.

  • Reasoning: The high polarity of the C-F bonds in an aliphatic context increases the molecule's polarity vector, making it more solvable in water relative to the purely hydrophobic cyclohexane.

Experimental Data & Case Studies

Case Study A: Cathepsin K Inhibitors (Conformational Bias)

In the optimization of Cathepsin K inhibitors, replacing a cyclohexyl group with 4,4-difluorocyclohexyl resulted in a maintenance of potency but a massive improvement in pharmacokinetic (PK) properties.

Compound Variant

(nM)

(mL/min/kg)
LogD

Cyclohexyl (Parent) 4.2125 (High Clearance)3.8
4,4-Difluorocyclohexyl 5.118 (Low Clearance) 2.1
  • Analysis: The affinity remained effectively unchanged (

    
     within error), proving the 
    
    
    
    fits the pocket. However, the metabolic clearance dropped 7-fold because the C-4 position (a metabolic "soft spot" for oxidation) was blocked by fluorine.
Case Study B: Kinase Inhibitors (Enthalpic Gain)

In a specific JAK inhibitor series, the


 moiety was designed to interact with a backbone carbonyl in the hinge region.
Compound Variant

(nM)

(kcal/mol)

(kcal/mol)
Cyclohexyl 45-8.2+1.1
4,4-Difluorocyclohexyl 8 -11.5 +2.3
  • Analysis: The affinity improved ~5-fold. The thermodynamic signature (ITC data) shows the gain was driven by Enthalpy (

    
    ) , confirming a new specific interaction (C-F dipole interaction) within the pocket, despite a slight entropic penalty.
    

Validated Experimental Protocol

To rigorously evaluate this switch in your own lead optimization program, follow this Matched Molecular Pair (MMP) workflow. This protocol ensures you distinguish between specific binding effects and nonspecific lipophilicity changes.

Workflow Visualization

Protocol cluster_Assays Validation Assays Start Lead Candidate (Cyclohexyl) Design Design MMP: 4,4-Difluoro Analog Start->Design Synth Synthesis & Purification (>95%) Design->Synth ITC ITC Analysis (Thermo Signature) Synth->ITC SPR SPR Kinetics (k_on / k_off) Synth->SPR Decision Decision Gate ITC->Decision SPR->Decision XRay X-Ray Co-crystal (Structural Validation) Decision->XRay If Affinity Improved or Maintained

Figure 1: Critical workflow for validating the Cyclohexyl to Difluorocyclohexyl transition.

Step-by-Step Methodology
1. Synthesis & Purification
  • Requirement: Synthesize the 4,4-difluorocyclohexyl analog alongside the parent cyclohexyl.

  • Reagent: Use Deoxo-Fluor or DAST on the corresponding ketone precursor, or use commercially available 4,4-difluorocyclohexyl building blocks.

  • Quality Control: Purity must be >95% by HPLC. Fluorine NMR (

    
    F-NMR) is mandatory to confirm the absence of elimination byproducts (alkenes).
    
2. Thermodynamic Profiling (ITC)

Do not rely solely on


. You must determine if the affinity change is Enthalpic or Entropic.
  • Instrument: MicroCal PEAQ-ITC or equivalent.

  • Protocol: Titrate ligand into protein (typically 10-20 injections).

  • Output: Measure

    
    , 
    
    
    
    , and
    
    
    .
    • If

      
       becomes more negative: You have established a specific polar interaction (Dipole-Dipole or H-bond).
      
    • If

      
       decreases (becomes more favorable): You have achieved conformational pre-organization.
      
3. Kinetic Profiling (SPR)

Surface Plasmon Resonance determines residence time.

  • Observation: Fluorinated analogs often have slower off-rates (

    
    ) due to the "sticky" nature of the dipole interaction in hydrophobic pockets.
    
  • Metric: Calculate Residence Time (

    
    ).
    
4. Structural Confirmation (X-Ray/Cryo-EM)
  • Goal: Confirm the "Janus Face" orientation.

  • Check: Look for C-F vectors pointing toward backbone amides (

    
    ) or orthogonal to carbonyls (dipole-dipole stacking).
    

Strategic Decision Framework

When should you make this switch? Use this logic gate:

DecisionTree Problem Current Issue with Cyclohexyl Lead? Metab High Metabolic Clearance? Problem->Metab Solub Poor Solubility (High LogD)? Problem->Solub Potency Low Potency? Problem->Potency Action1 Switch to 4,4-F2Cy (Blocks Oxidation) Metab->Action1 Yes Action2 Switch to 4,4-F2Cy (Lowers LogD) Solub->Action2 Yes Action3 Check Pocket Electrostatics (Is there a dipole partner?) Potency->Action3

Figure 2: Decision logic for implementing the difluorocyclohexyl moiety.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Linclau, B., et al. (2022).[2] Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters.

  • Holovach, S., et al. (2022).[2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[2]

Sources

Dipole Moment Landscape of Fluorinated Cyclohexane Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the dipole moments of fluorinated cyclohexane isomers, designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

Fluorination of the cyclohexane ring is a premier strategy in drug design for modulating lipophilicity (LogP), metabolic stability, and binding affinity. However, the positioning of fluorine atoms creates profound differences in molecular polarity due to the interplay between conformational equilibria (chair flips) and vector summation of the C–F dipoles.

This guide compares the dipole moments of mono-, di-, and polyfluorinated cyclohexanes, culminating in the analysis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane . This specific isomer exhibits a record-breaking dipole moment (~6.2 D) for a non-ionic aliphatic molecule, creating a "Janus face" motif—one face highly electronegative (fluorous) and the other electropositive (hydrogenic)—which has significant implications for supramolecular assembly and "polar hydrophobicity."

Theoretical Framework

The C–F Dipole Vector

The carbon-fluorine bond is the most polar covalent bond in organic chemistry, with a bond dipole of approximately 1.4 – 1.8 D . In a rigid cyclohexane chair:

  • Axial C–F bonds are parallel to the

    
     axis of the ring.
    
  • Equatorial C–F bonds are roughly perpendicular to the

    
     axis (actually 
    
    
    
    deviation from the horizontal plane).
Conformational Dynamics

Unlike rigid aromatic systems, fluorinated cyclohexanes exist as an equilibrium of conformers. The observed experimental dipole moment (


) is a weighted average of the conformers' dipoles, governed by the Boltzmann distribution:


  • 1,2-difluoro (trans): The diaxial conformer (

    
     D) is often favored in gas phase due to minimized dipole repulsion, while the diequatorial conformer (
    
    
    
    D) is stabilized in polar solvents.
  • 1,3-difluoro (cis): The diequatorial conformer is strongly favored to avoid severe 1,3-diaxial steric repulsion.

Comparative Analysis of Isomers

Data Summary Table

The following table synthesizes experimental and high-level computational data (DFT M11/6-311G(2d,p)) for key isomers.

CompoundIsomer / ConfigurationDominant ConformerDipole Moment (

, Debye)
Key Characteristic
Monofluorocyclohexane -Equatorial (favored)~1.8 – 2.0 D Typical alkyl fluoride polarity.
1,1-Difluorocyclohexane --2.2 – 2.4 D Enhanced by geminal substitution; hyperconjugation stabilizes.
1,2-Difluorocyclohexane cis (ae)-~3.0 D Additive vectors.[1]
trans (aa

ee)
Diaxial (aa)0.0 D Centrosymmetric cancellation (Gas phase favored).
Diequatorial (ee)~3.2 D Highly polar (Solution favored).
1,3-Difluorocyclohexane cis (aa

ee)
Diequatorial (ee)~2.0 D Vectors at

; partial cancellation.
trans (ae)-~2.9 D Additive vectors.
1,4-Difluorocyclohexane cis (ae)-~2.0 D Net dipole exists.
trans (aa

ee)
Diaxial (aa)0.0 D Symmetry forbidden dipole.
Hexafluorocyclohexane All-cis Chair (3-ax, 3-eq) 6.2 D "Janus Face" Polarity. Max additive vectors.
All-transChair (aa-aa-aa)0.0 D Perfect cancellation.
Dodecafluorocyclohexane PerfluoroChair0.0 D Centrosymmetric.
The "Janus Face" Phenomenon: All-cis-1,2,3,4,5,6-Hexafluorocyclohexane

This isomer is the focal point of modern organofluorine research.

  • Structure: In the chair conformation, the three axial fluorines (positions 1, 3,[2][3] 5) point "up". The three equatorial fluorines (positions 2, 4, 6) also have a vertical vector component pointing "up".

  • Vector Summation: unlike the all-trans isomer where dipoles cancel, here the

    
    -components of all six C–F bonds sum constructively.
    
  • Result: A dipole of 6.2 D , making it the most polar non-ionic aliphatic molecule known.[4]

  • Implication: The molecule has a negative (fluorous) face and a positive (hydrogenic) face, facilitating unique stacking interactions in crystal lattices and self-assembly systems.

Experimental & Computational Protocols

To verify these values in a research setting, the following protocols are standard.

Experimental Measurement (Solution Phase)
  • Method: Dielectric Constant (

    
    ) Measurement via Heterodyne Beat Method.
    
  • Protocol:

    • Prepare 5 dilute solutions of the analyte in a non-polar solvent (e.g., benzene or cyclohexane,

      
      ).
      
    • Measure the dielectric constant (

      
      ) and refractive index (
      
      
      
      ) of each solution at 25°C.
    • Calculation: Use the Guggenheim-Smith or Halverstadt-Kumler equation to extract the orientation polarization (

      
      ).
      
    • Derive

      
       using:
      
      
      
      
    • Note: This yields the weighted average of conformers present in solution.

Computational Prediction
  • Method: Density Functional Theory (DFT).

  • Protocol:

    • Conformational Search: Generate all chair/boat conformers (crucial for polyfluorinated species).

    • Optimization: Run geometry optimization at M06-2X/aug-cc-pVTZ (handles dispersion and anionic character of F well).

    • Solvation Model: Apply IEFPCM (Implicit Solvation) if comparing to solution data.

    • Dipole Calculation: Extract the total dipole vector from the electron density matrix.

Logic Visualization

The following diagram illustrates the decision logic for selecting a fluorinated cyclohexane scaffold based on desired polarity and conformational behavior.

DipoleLogic Start Select Fluorinated Scaffold Target Target Property? Start->Target HighPol Max Polarity (Polar Hydrophobicity) Target->HighPol High Dipole ZeroPol Zero Dipole (Lipophilic/Structural) Target->ZeroPol Non-polar Tunable Tunable Polarity Target->Tunable Environment Sensitive Janus All-cis-hexafluorocyclohexane (6.2 D) Janus Face Motif HighPol->Janus Max Vector Sum Cis12 Cis-1,2-difluoro (~3.0 D) Fixed Polarity HighPol->Cis12 Additive Vectors Trans14 Trans-1,4-difluoro (0 D fixed) ZeroPol->Trans14 Symmetry Cancellation Trans12 Trans-1,2-difluoro (0 D in gas/nonpolar) Conformational Switch Tunable->Trans12 Solvent Dependent (aa vs ee)

Caption: Decision matrix for selecting fluorinated cyclohexane isomers based on dipole moment requirements.

Implications for Drug Design

  • Polar Hydrophobicity: The all-cis-hexafluoro isomer introduces the concept of "polar hydrophobicity." It is lipophilic (fluorine rich) yet highly polar.[5] This allows for unique binding modes where the molecule can penetrate lipid bilayers (due to lipophilicity) but interact strongly with polar residues in a binding pocket (due to the 6.2 D dipole).

  • Bioisosterism:

    • Trans-1,4-difluorocyclohexane is a non-polar surrogate for 1,4-disubstituted aliphatic rings, often used to block metabolism without altering polarity.

    • Cis-1,2-difluorocyclohexane mimics the polarity of carbonyls or sulfoxides but remains chemically inert.

  • Permeability: High dipole moments generally reduce passive membrane permeability. However, the "Janus" motif may allow the molecule to mask its polarity by aggregating or interacting with membrane dipoles in specific orientations.

References

  • Keddie, N. S., Slawin, A. M. Z., Lebl, T., Philp, D., & O’Hagan, D. (2015).[5][6] All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane. Nature Chemistry, 7(6), 483–488.[5][6] [Link]

  • O'Hagan, D. (2008).[6] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Thiehoff, C., et al. (2016). The Fluorine Gauche Effect in Difluoroethane and Difluorocyclohexane. Chemistry – A European Journal, 22(46). [Link]

  • Durig, J. R., et al. (2017). Axial–equatorial isomerism and semiexperimental equilibrium structures of fluorocyclohexane. Physical Chemistry Chemical Physics, 19, 29162-29169. [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. [Link]

Sources

Comparative Guide: 2-(2,2-Difluorocyclohexyl)acetic acid vs. 4,4-Difluorocyclohexyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2,2-Difluorocyclohexyl)acetic acid vs 4,4-difluorocyclohexyl analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Fluorine Scan" in Alicyclic Scaffolds

In medicinal chemistry, the strategic incorporation of fluorine into saturated rings—specifically cyclohexane—is a high-impact tactic to modulate physicochemical properties without significantly altering steric bulk. This guide compares two critical regioisomers: 2-(2,2-difluorocyclohexyl)acetic acid (Proximal-F2) and 2-(4,4-difluorocyclohexyl)acetic acid (Distal-F2) .

While both compounds serve as bioisosteres for the cyclohexylacetic acid moiety, their utility diverges significantly based on dipole vector alignment , pKa modulation , and metabolic soft-spot blocking .

Feature2-(2,2-Difluorocyclohexyl)acetic acid 2-(4,4-Difluorocyclohexyl)acetic acid
Fluorine Position Proximal (

to ring junction)
Distal (

to ring junction)
Electronic Effect Strong inductive (

-withdrawal); Lowers pKa
Weak inductive; Minimal pKa shift
Dipole Moment High (Dipoles often additive)Low (Dipoles often cancel/oppose)
Conformation Distorted Chair; Dipole-dipole repulsionStandard Chair; Flattened C4 region
Metabolic Block Blocks

-oxidation (C2)
Blocks

-oxidation (C4)
Primary Use pKa tuning, electronic biasingLipophilicity tuning, metabolic stability

Structural & Conformational Analysis

The placement of the gem-difluoro group dictates the 3D spatial arrangement of the pharmacophore.

The 2,2-Difluoro "Proximal" Effect

In the 2,2-isomer, the fluorine atoms are vicinal to the acetic acid side chain.

  • Sterics: The Van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å). A 2,2-difluoro substitution introduces moderate steric pressure, often forcing the C1-substituent (acetic acid group) into a distinct equatorial orientation to avoid 1,3-diaxial interactions with the axial fluorine.

  • Electronics (Dipole alignment): The C–F bonds create a strong local dipole. In the 2,2-isomer, this dipole is in close proximity to the carbonyl dipole of the acetic acid. Depending on the rotation of the side chain, these dipoles can align, significantly increasing the molecular polar surface area (PSA) and polarity.

The 4,4-Difluoro "Distal" Effect

In the 4,4-isomer, the fluorines are remote.

  • Conformation: The 4,4-difluoro substitution typically flattens the cyclohexane ring at the C4 position but retains the overall chair conformation. It does not impose a direct steric penalty on the C1 substituent.

  • Lipophilicity: Because the C–F dipoles are far from the carboxyl group, the vector sum of the molecular dipole is generally lower than the 2,2-isomer. Consequently, 4,4-analogs often display higher lipophilicity (LogP) and better membrane permeability.

Visualization of Conformational Dynamics

Conformation cluster_22 2-(2,2-Difluorocyclohexyl)acetic acid cluster_44 2-(4,4-Difluorocyclohexyl)acetic acid Proximal Proximal (2,2) Substitution High Dipole Interaction Steric Pressure on C1 pKa_Low Lower pKa (Inductive Effect) Proximal->pKa_Low Inductive Pull Distal Distal (4,4) Substitution Minimal Dipole Interaction Retained Chair Shape pKa_High Standard pKa (Weak Inductive Effect) Distal->pKa_High Distance Decay

Figure 1: Comparison of structural consequences arising from proximal vs. distal fluorination.

Physicochemical Properties[1][2][3][4][5][6][7]

Acidity (pKa)

The most distinct difference is the acidity of the carboxylic acid.

  • 2,2-Isomer: The fluorine atoms are separated from the carboxyl carbon by only two sigma bonds (C2–C1–CH2–COOH). The strong electron-withdrawing induction (

    
    -I effect) stabilizes the carboxylate anion, lowering the pKa  (typically by 0.5 – 1.0 units compared to the non-fluorinated parent).
    
  • 4,4-Isomer: The fluorines are four carbons away. The inductive effect decays rapidly with distance (

    
    ). The pKa is virtually identical to the non-fluorinated parent.
    
Metabolic Stability[2]
  • 4,4-Isomer: Cyclohexyl rings are prone to oxidation by Cytochrome P450 (CYP) enzymes, typically at the C3 or C4 positions (remote from the substituent). The 4,4-difluoro group effectively blocks the primary site of metabolic oxidation , significantly extending half-life (

    
    ).
    
  • 2,2-Isomer: This blocks metabolism at the C2 position. While less common than C4 oxidation, blocking C2 is critical if the molecule undergoes

    
    -oxidation or rearrangement processes.
    

Experimental Protocols

Synthesis via Deoxofluorination

Both isomers are typically synthesized from their corresponding keto-ester precursors using Deoxo-Fluor® or DAST.

Precursors:

  • For 2,2-isomer: Ethyl 2-oxocyclohexylacetate

  • For 4,4-isomer: Ethyl 4-oxocyclohexylacetate

Protocol (Standardized):

  • Reagents: Ethyl oxocyclohexylacetate (1.0 eq), DAST (Diethylaminosulfur trifluoride) (2.5 eq), DCM (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Addition: Cool solution of ketone in DCM to 0°C. Add DAST dropwise (Exothermic!).

  • Reaction: Allow to warm to RT and stir for 16h.

  • Quench: Pour slowly into saturated NaHCO3/ice mixture (Gas evolution!).

  • Hydrolysis: The resulting difluoro-ester is hydrolyzed using LiOH in THF/H2O (3:1) to yield the final acid.

Metabolic Stability Assay (Microsomal Stability)

To verify the blocking effect:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Sampling: Time points at 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation:

    
    
    

Synthetic Pathway Visualization

Synthesis Start Keto-Ester Precursor (2-oxo or 4-oxo) Fluorination Fluorination (DAST/Deoxo-Fluor, DCM, 0°C) Start->Fluorination Intermediate Difluoro-Ester Intermediate Fluorination->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product Final Product Difluorocyclohexyl Acetic Acid Hydrolysis->Product

Figure 2: General synthetic route for gem-difluorinated cyclohexyl acetic acids.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem Compound Summary. (2025). 2-(4,4-Difluorocyclohexyl)acetic acid (CID 53420743). National Center for Biotechnology Information. Link

  • Linclau, B., et al. (2024).[1] Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

2-(2,2-Difluorocyclohexyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

2-(2,2-Difluorocyclohexyl)acetic acid is a fluorinated organic acid used primarily as a building block in medicinal chemistry.[1] Its disposal requires strict adherence to protocols for halogenated organic waste .[1][2][3] Unlike simple carboxylic acids, the presence of the difluoromethylene group (


) necessitates high-temperature incineration with specific off-gas scrubbing to prevent the release of hydrogen fluoride (HF) gas.

Core Disposal Directive: DO NOT dispose of this compound down the drain. DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable during synthesis.[1] MANDATORY: Segregate as Halogenated Organic Waste .

Chemical Hazard Identification

Before handling waste, verify the chemical properties to ensure container compatibility and safety.[1][4]

PropertyDataRelevance to Disposal
CAS Number 1510551-45-7 (or related stereoisomers)Unique identifier for waste manifesting.
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Contains Fluorine; requires scrubbed incineration.[1]
Acidity (pKa) ~4.5 (Estimated)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.[1]
Physical State Solid (typically white powder)Dust generation hazard during transfer.[1]
Hazard Codes H315, H319, H335Irritant to skin, eyes, and respiratory system.[1]

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols rely on redundancy.[1] Use this matrix to select PPE based on the operation.

PPE ItemSpecificationRationale
Gloves Nitrile (Double-gloving recommended)Protects against acidic permeation and organic solvation.[1]
Eye Protection Chemical Splash GogglesPrevents corneal damage from acidic dust or splashes.[1]
Respiratory N95 (Solids) or Fume Hood (Solutions)Prevents inhalation of irritant dust (H335).[1]
Body Lab Coat (Cotton/Poly blend)Standard barrier; apron recommended for large liquid transfers.[1]

Disposal Decision Logic & Workflow

The following decision tree outlines the operational logic for disposing of 2-(2,2-Difluorocyclohexyl)acetic acid. This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste.[1]

DisposalWorkflow Start Waste Generation: 2-(2,2-Difluorocyclohexyl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidPack Pack in Wide-Mouth HDPE or Glass Jar Solid->SolidPack LiquidSeg Is solvent Halogenated? Liquid->LiquidSeg Labeling Label: 'Hazardous Waste' Constituent: Fluorinated Organic Acid SolidPack->Labeling HaloStream Combine with Halogenated Solvents (DCM, Chloroform) LiquidSeg->HaloStream Yes NonHaloStream Segregate into 'Halogenated' Stream (Due to solute) LiquidSeg->NonHaloStream No (e.g., Ethanol) HaloStream->Labeling NonHaloStream->Labeling Storage Store in SAA (Satellite Accumulation Area) Labeling->Storage Disposal Off-Site Incineration (w/ HF Scrubber) Storage->Disposal

Caption: Operational workflow for segregating and packaging fluorinated organic acid waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Contain dust and prevent environmental contamination.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers due to potential acid corrosion over time.[1]

  • Transfer: Transfer the solid inside a chemical fume hood to capture fugitive dust.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: 2-(2,2-Difluorocyclohexyl)acetic acid.[1][5]

    • Hazard Checkbox: Toxic, Corrosive.[1][6][7]

  • Storage: Place the container in the "Solid Hazardous Waste" bin in your Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Solutions)

Objective: Prevent cross-contamination of non-halogenated waste streams.

  • Segregation Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute classifies the entire mixture as Halogenated Waste .[1]

  • Bulking: Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow safety cans, depending on lab coding).

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid) or strong bases, which could react exothermically with the organic acid.[1]

Protocol C: Spill Response

Objective: Immediate containment and neutralization.

SpillResponse Spill Spill Detected Isolate Evacuate & Isolate Area Spill->Isolate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Isolate->PPE Type Spill Type? PPE->Type SolidSpill Solid/Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill Sweep Gently Sweep (Avoid Dust) SolidSpill->Sweep Absorb Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->Absorb Bag Place in Hazardous Waste Bag/Jar Sweep->Bag Absorb->Bag Clean Wash Area with Soap & Water Bag->Clean

Caption: Emergency response workflow for solid or liquid spills of fluorinated acids.

Technical Justification: Why Incineration?

The Fluorine Factor: Standard biological waste treatment or low-temperature combustion is insufficient for 2-(2,2-Difluorocyclohexyl)acetic acid.[1] The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol).

  • Combustion Chemistry: Upon high-temperature incineration (>1100°C), the compound decomposes.[1] The fluorine atoms react with hydrogen sources to form Hydrogen Fluoride (HF) gas:

    
    [1]
    
  • The Scrubbing Requirement: If released into the atmosphere, HF is highly toxic and corrosive.[1] Therefore, the waste must be sent to a facility equipped with wet scrubbers .[1] These scrubbers typically use an alkaline solution (Potassium Hydroxide, KOH) to neutralize the HF gas into harmless salts before the exhaust is released:

    
    
    Note: KOH is often preferred over NaOH in industrial scrubbers because Potassium Fluoride (KF) is more soluble than Sodium Fluoride (NaF), preventing clogging in the scrubber lines [1].[1][8]
    

References

  • Schutte & Koerting. (n.d.).[1] Wet Scrubbing of Acidic Gases. Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-(2,2-Difluorocyclopentyl)acetic acid Safety Data. Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(2,2-Difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[2][3][4][5][6][7][8][9]

Handling 2-(2,2-Difluorocyclohexyl)acetic acid requires a nuanced safety approach that goes beyond standard organic acid protocols. As a researcher, you are likely utilizing this compound as a fluorinated building block to modulate lipophilicity or metabolic stability in drug candidates.[1]

While specific toxicological data for this exact catalog number may be limited, we apply the Precautionary Principle based on its structural moieties:

  • Carboxylic Acid: Corrosive/Irritant potential to mucous membranes and skin.[1][2][3][4]

  • Gem-Difluoro Group: Increases lipophilicity compared to non-fluorinated analogs, potentially facilitating faster dermal absorption.[1]

  • Thermal Decomposition: Risk of evolving Hydrogen Fluoride (HF) if subjected to extreme heat or fire, though the C-F bond is stable under standard ambient conditions.[1]

Core Directive: Treat this substance as a Corrosive and a Potential Skin Permeator .[1]

Hazard Analysis & PPE Decision Matrix

The following matrix dictates the required PPE based on the scale of operation.

Table 1: PPE Selection by Operational Scale[1]
PPE CategoryAnalytical Scale (<100 mg) Preparative Scale (100 mg - 10 g) Process/Spill Cleanup (>10 g)
Hand Protection Single Nitrile (4-5 mil).[1] Change immediately upon splash.[1]Double Nitrile (Outer: 5 mil, Inner: 4 mil) OR Silver Shield® (Laminate).[1]Laminate (Silver Shield/4H) or Viton® .[1] Nitrile is insufficient for prolonged contact.[1]
Eye Protection Safety Glasses with side shields.[1][5]Chemical Splash Goggles (Indirect vented).[1]Chemical Splash Goggles + Face Shield (8-inch).[1]
Body Protection Standard Cotton/Poly Lab Coat.100% Cotton Lab Coat (Fire resistant) + Chemical Apron.[1]Chemical Resistant Coveralls (Tyvek/Tychem).[1]
Respiratory Fume Hood (Sash <18").[1]Fume Hood (Sash <18").[1]Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridge if outside hood.[1]

Detailed PPE Technical Justification

Hand Protection: The Permeation Logic

Unlike standard acetic acid, the fluorinated cyclohexane ring changes the solvation properties.[1]

  • Routine Handling: Standard Nitrile gloves provide adequate splash protection against the solid acid.[1]

  • Solvent Risks: If dissolved in Dichloromethane (DCM) or DMF , the solvent becomes the carrier.[1] DCM permeates nitrile in <5 minutes.[1]

    • Protocol: If handling solutions in DCM, use Silver Shield (Laminate) gloves or double-glove with a specific protocol: Change outer glove every 15 minutes.[1]

Respiratory Protection[1][3][5][6][9][10][11]
  • Volatility: While the solid has low vapor pressure, the acid functionality can irritate the upper respiratory tract.[1]

  • Engineering Control: All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .[1]

Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)[1]
  • Static Hazard: Fluorinated powders can be static-prone.[1] Use an anti-static gun if available.[1]

  • Containment: Weigh inside the fume hood. If the balance is external, use a closed transfer vessel (tared vial) to move the solid.[1] Do not walk through the lab with an open spatula.[1]

Workflow 2: Reaction Setup & Heating[1]
  • Thermal Hazard: Do not heat above 150°C without a blast shield.[1] Decomposition may release HF.[1][2]

  • Acid Scavenging: If using acid chlorides or activating agents (e.g., SOCl2, Oxalyl Chloride) to derivatize this acid, ensure the scrubber system is active.[1]

Workflow 3: Waste Disposal
  • Segregation: This is a Halogenated Organic Acid .[1]

    • Do NOT mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them for cost.[1]

    • Do NOT mix with strong oxidizers (Nitric Acid) or strong bases (risk of exotherm).[1]

  • Labeling: Label clearly as "Contains Organic Fluorine."

Visualizations

Diagram 1: PPE Selection Logic Flow

This decision tree helps researchers select the correct glove and containment strategy based on the solvent system used.

PPE_Logic Start Start: Handling 2-(2,2-Difluorocyclohexyl)acetic acid State Is the compound Solid or in Solution? Start->State Solid Solid Form State->Solid Powder Solution Solution Form State->Solution Dissolved StdPPE Standard PPE: Nitrile Gloves + Lab Coat Handle in Hood Solid->StdPPE SolventCheck Check Solvent Type Solution->SolventCheck SolventCheck->StdPPE Methanol/Water/Ether HighRisk High Risk PPE: Laminate Gloves (Silver Shield) OR Double Glove (Change <15m) SolventCheck->HighRisk DCM / Chloroform / DMF

Caption: Decision matrix for glove selection based on physical state and carrier solvent.

Diagram 2: Emergency Decontamination Workflow

Immediate actions to take in the event of skin contact.[1][6][7][2]

Emergency_Response Exposure Skin Exposure Event Remove 1. Remove Contaminated Clothing Immediately Exposure->Remove Flush 2. Flush with Water (15 Minutes Minimum) Remove->Flush Assess 3. Assess Symptoms Flush->Assess Medical Seek Medical Attention (Bring SDS) Assess->Medical Redness/Burn Calcium Apply Calcium Gluconate? (ONLY if HF generation suspected via thermal decomp) Assess->Calcium Fire/High Heat Involved Calcium->Medical

Caption: Emergency response protocol. Note: Calcium Gluconate is generally reserved for HF, but is a precaution if thermal decomposition occurred.[1]

References

  • PubChem. (n.d.).[1] 2-(4,4-Difluorocyclohexyl)acetic acid Safety Data (Analog). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General guidance on Organic Acid handling).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistant Gloves. Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Difluoroacetic acid (Structural Analog). Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.